5-bromo-N-phenylpyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNKPOBYNQYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408571 | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-88-4 | |
| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-N-phenylpyrimidin-2-amine
This compound is a heterocyclic compound featuring a pyrimidine core, a structure of immense significance in drug discovery due to its presence in the nucleobases of DNA and RNA.[1] This particular scaffold combines three key features that make it a valuable building block for medicinal chemists: the electron-deficient pyrimidine ring, a secondary amine linkage to a phenyl group, and a strategically placed bromine atom. The bromine at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This capability has positioned derivatives of this compound as crucial intermediates in the development of targeted therapeutics, notably as inhibitors of key cellular kinases like ULK1, which is implicated in autophagy and cancer progression.[2][3]
This guide provides a comprehensive overview of the synthesis, core chemical properties, and reactivity of this compound, offering field-proven insights and detailed protocols for its application in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN₃ | [4][5] |
| Molecular Weight | 250.1 g/mol | [4][5][6] |
| CAS Registry Number | 886365-88-4 | [4][5] |
| Appearance | Brown to white solid | [6] |
| Melting Point | 120-123 °C | [6] |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the condensation of an appropriate amidine with a brominated three-carbon electrophile. A generalized one-step method involves reacting 2-bromomalonaldehyde with N-phenylguanidine.[7] This approach is efficient and utilizes readily available starting materials.
Caption: Generalized synthetic route to this compound.
Spectroscopic Characterization
The structural identity of this compound is confirmed through standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region. The phenyl group protons will appear as a set of multiplets, and the N-H proton will present as a broad singlet, with its chemical shift being solvent and concentration-dependent.[8]
-
¹³C NMR: The carbon spectrum will show characteristic signals for the carbons of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine (C5) will be shifted upfield compared to its non-brominated analog, while the carbons bonded to nitrogen atoms will be deshielded and appear downfield.[8]
-
IR Spectroscopy: The infrared spectrum will feature a characteristic N-H stretching absorption for the secondary amine around 3400 cm⁻¹.[8] Absorptions for C=N and C=C stretching within the aromatic rings will be observed in the 1500-1650 cm⁻¹ region, and a C-Br stretching band will be present at lower frequencies.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the C5 position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position, a common strategy in drug discovery to probe structure-activity relationships (SAR).[1][10]
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12]
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The Aminopyrimidine Scaffold: A Technical Guide to 5-bromo-N-phenylpyrimidin-2-amine as a Kinase Inhibitor Core
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 5-bromo-N-phenylpyrimidin-2-amine (CAS Number: 886365-88-4), a key building block in modern medicinal chemistry. This document delves into the rationale behind its use as a privileged scaffold for kinase inhibitors, with a particular focus on its role in the development of therapeutics for oncology and inflammatory diseases.
Introduction: The Power of the Pyrimidine Core
The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active molecules, including several approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal scaffold for designing molecules that can selectively bind to the ATP-binding pocket of protein kinases. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate, offering multiple avenues for chemical elaboration to generate diverse libraries of potential drug candidates.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the molecular formula C₁₀H₈BrN₃.[1] Its structure features a central pyrimidine ring substituted with a bromine atom at the 5-position and a phenylamino group at the 2-position. The bromine atom serves as a versatile handle for cross-coupling reactions, while the secondary amine provides a crucial hydrogen bond donor for kinase hinge-binding.
| Property | Value | Source |
| CAS Number | 886365-88-4 | [1] |
| Molecular Formula | C₁₀H₈BrN₃ | [1] |
| Molecular Weight | 250.099 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
| Canonical SMILES | Brc1cnc(Nc2ccccc2)nc1 | [1] |
| InChI Key | GQNKPOBYNQYDOB-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a one-step condensation reaction, a method noted for its efficiency and operational simplicity.[2] This approach provides a direct route to the desired product, minimizing the number of synthetic steps and facilitating scale-up for further derivatization.
Synthetic Protocol: One-Pot Condensation
This protocol is adapted from methodologies for the synthesis of 5-bromo-2-substituted pyrimidines.[2]
Objective: To synthesize this compound from 2-bromomalonaldehyde and N-phenylguanidine.
Materials:
-
2-bromomalonaldehyde
-
N-phenylguanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add N-phenylguanidine nitrate (1.0 equivalent) and stir at room temperature for 30 minutes.
-
Add a solution of 2-bromomalonaldehyde (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome: This method provides a direct route to this compound. The yield and purity should be assessed by standard analytical techniques.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic methods.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the phenyl protons and the pyrimidine proton. The ¹³C NMR will show characteristic peaks for the aromatic and pyrimidine carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and identifying any potential impurities.[5] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 5-position of this compound serves as a convenient point for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the exploration of the chemical space around the core scaffold to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Targeting IKK-β in Inflammation and Cancer
Caption: Mechanism of IKK-β inhibition by 2-aminopyrimidine derivatives.
Development of ULK1 Inhibitors for Cancer Therapy
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[9][10] In some cancers, autophagy can promote cell survival, making ULK1 an attractive target for anticancer drug development. Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel and potent ULK1 inhibitors.[9][10] These compounds have been shown to block autophagy and induce apoptosis in non-small cell lung cancer cells, highlighting the therapeutic potential of this chemical series.[9][10]
Aurora Kinase and PLK4 Inhibition in Oncology
The 2-aminopyrimidine scaffold is also prevalent in inhibitors of other important cancer targets, such as Aurora kinases and Polo-like kinase 4 (PLK4).[11] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[11] The versatility of the this compound core allows for its adaptation to target these and other kinases through appropriate chemical modifications.
Preclinical Data and Future Perspectives
While this compound itself is primarily a building block, its derivatives have shown promising preclinical activity. For instance, a derivative of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, compound 3s, demonstrated potent ULK1 inhibition and induced apoptosis in A549 lung cancer cells.[9][10] Similarly, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent Aurora kinase inhibitors with in vivo anticancer activity. These examples underscore the immense potential of the this compound scaffold in generating clinically relevant drug candidates.
Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and drug-like properties. The exploration of different substituents at the 5-position via cross-coupling reactions will continue to be a key strategy. Furthermore, the evaluation of these new compounds against a broader panel of kinases and in various disease models will be crucial for identifying new therapeutic opportunities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic design, featuring a kinase hinge-binding motif and a modifiable bromine handle, makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The successful development of derivatives targeting key kinases such as IKK-β, ULK1, and Aurora kinases validates the importance of this scaffold in the ongoing quest for novel therapeutics for cancer and inflammatory diseases. This technical guide provides a solid foundation for researchers to leverage the potential of this compound in their own drug discovery programs.
References
- Wiley-VCH. (2007).
- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Kumar, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- Wang, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4358-4368. [Link]
- He, G., et al. (2015). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Yu, L., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
- Li, Z., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3466-3469. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- Moody, C. J., et al. (2014). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 57(23), 9946-9963. [Link]
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1148-1160. [Link]
- Wang, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
- Baxter, A., et al. (2004). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]
- Argyropoulos, D., et al. (2013).
- He, G., et al. (2015). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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An In-depth Technical Guide to 5-bromo-N-phenylpyrimidin-2-amine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-phenylpyrimidin-2-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its molecular structure, featuring a pyrimidine core functionalized with a bromine atom and a phenylamino group, presents a unique combination of reactivity and structural features that make it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in a research and development setting. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.1 g/mol | [1][2] |
| CAS Number | 886365-88-4 | [1][2] |
| Appearance | Brown to white solid | [3] |
| Melting Point | 120-123 °C | [3] |
| Canonical SMILES | BrC1=CN=C(NC2=CC=CC=C2)N=C1 | N/A |
| InChI Key | GQNKPOBYNQYDOB-UHFFFAOYSA-N | N/A |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes, leveraging common reactions in heterocyclic chemistry. A plausible and efficient method involves the reaction of a suitably substituted pyrimidine with aniline.
General Synthesis Protocol: Nucleophilic Aromatic Substitution
A common strategy for the synthesis of N-aryl-pyrimidin-2-amines involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for selective substitution.
Step-by-step methodology:
-
Reactant Preparation: In a reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Addition of Amine: Add aniline (1.1 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 5-bromo-2-chloro-N-phenylpyrimidin-4-amine.
Note: While this protocol describes the synthesis of a related isomer, a similar approach starting with 2-chloro-5-bromopyrimidine would yield the target compound.
A patent also describes a one-step method for synthesizing 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with amidine compounds, which could be adapted for this specific molecule[4].
Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons on the phenyl and pyrimidine rings, as well as a signal for the amine proton.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its versatility as a synthetic intermediate, particularly in the construction of libraries of compounds for high-throughput screening in drug discovery programs. The bromine atom on the pyrimidine ring is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions.
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An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-N-phenylpyrimidin-2-amine
Preamble: The Imperative of Structural Certainty in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrimidine derivatives are foundational scaffolds, renowned for their diverse biological activities.[1] The compound 5-bromo-N-phenylpyrimidin-2-amine (CAS No. 886365-88-4) represents a key intermediate and a structural motif found in various targeted therapeutic agents, particularly kinase inhibitors.[2][3] Its precise molecular structure dictates its physicochemical properties and, critically, its interaction with biological targets. Therefore, unambiguous structure elucidation is not merely a procedural step but the bedrock upon which all subsequent research and development—from structure-activity relationship (SAR) studies to preclinical trials—is built.
This guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will proceed through a logical workflow, mirroring the process in a professional research setting: beginning with the confirmation of molecular weight and elemental composition, identifying key functional groups, mapping the atomic connectivity, and culminating in the definitive determination of its three-dimensional architecture. Each step is designed as a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The first and most fundamental question in structure elucidation is "What is its mass?". Mass Spectrometry (MS) provides a precise answer, confirming the molecular weight and offering vital clues about the elemental composition. For a compound like this compound, the isotopic pattern of bromine provides an immediate and unmistakable signature.
Core Principle: The Bromine Isotope Signature
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" for its molecular ion peak ([M]⁺ and [M+2]⁺) where the two peaks are of nearly equal intensity and separated by two mass-to-charge units (m/z). This pattern is a powerful diagnostic tool that provides high confidence in the presence of bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of approximately 1-10 µg/mL.
-
Ionization Method: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. This is crucial for clearly observing the isotopic pattern.
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These provide the mass accuracy required to confirm the elemental formula.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular formula is C₁₀H₈BrN₃.[7][8][9]
Data Interpretation & Validation
The resulting mass spectrum should be analyzed for two key features: the isotopic pattern and the exact mass.
-
Isotopic Pattern: Look for two peaks of nearly equal intensity separated by 2 m/z.
-
Exact Mass: The measured m/z of the monoisotopic peak (containing ⁷⁹Br) should match the calculated theoretical mass for C₁₀H₈⁷⁹BrN₃⁺ within a narrow tolerance (typically < 5 ppm).
Table 1: Predicted Mass Spectrometry Data for C₁₀H₈BrN₃
| Ion Species | Isotope | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | ⁷⁹Br | 250.0032 | 100% |
| [M+H]⁺ | ⁸¹Br | 252.0011 | ~98% |
This definitive isotopic signature provides the first layer of validation for the compound's identity.
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the functional groups present. FT-IR spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds.
Core Principle: Molecular Vibrations as Functional Group Fingerprints
Infrared radiation absorption excites specific vibrational modes (stretching, bending) in a molecule's bonds. The frequency of absorption is characteristic of the bond type and its chemical environment. For this compound, we expect to identify vibrations associated with the N-H bond of the secondary amine, the C-N bonds, and the aromatic C-H and C=C bonds of the pyrimidine and phenyl rings.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[10]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation & Validation
The spectrum should be inspected for the presence of characteristic absorption bands. The presence of a secondary amine is a key feature to confirm.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Confirms the presence of a secondary amine (one sharp band).[11][12] |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates aromatic hydrogen atoms. |
| Aromatic C=C Stretch | 1620 - 1550 | Corresponds to the pyrimidine and phenyl ring systems. |
| N-H Bend | 1580 - 1500 | A secondary bending vibration for the amine group.[11] |
| Aromatic C-N Stretch | 1335 - 1250 | Strong band characteristic of aromatic amines.[11][12] |
The observation of these bands, particularly the single N-H stretch and the strong aromatic C-N stretch, provides strong evidence for the proposed N-phenylpyrimidin-2-amine framework.
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.
Core Principle: Nuclei in a Magnetic Field
Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing us to distinguish between chemically non-equivalent nuclei.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often a good choice as it can help in observing the N-H proton signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each chemically unique carbon atom.
-
2D NMR (if needed): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[13][14]
Data Interpretation & Validation
The structure of this compound has several distinct proton and carbon environments that should be identifiable.
¹H NMR Spectrum:
-
Pyrimidine Protons: The protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet in the downfield region (δ ~8.5-9.0 ppm) because they have no adjacent proton neighbors.
-
Phenyl Protons: The five protons on the phenyl ring will appear in the aromatic region (δ ~7.0-7.8 ppm) and will show characteristic splitting patterns (triplets and doublets) corresponding to their ortho, meta, and para positions relative to the amine linker.
-
Amine Proton: A single, potentially broad singlet corresponding to the N-H proton. Its chemical shift can be variable (δ ~9.0-10.0 ppm in DMSO-d₆) and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectrum: Due to symmetry, fewer than 10 carbon signals are expected.
-
Pyrimidine Carbons: Three distinct signals are expected. The carbon bearing the bromine (C5) will be shifted relative to unsubstituted pyrimidine. The carbons adjacent to the nitrogens (C4/C6 and C2) will be significantly downfield.
-
Phenyl Carbons: Four distinct signals are expected for the ipso, ortho, meta, and para carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Correlations (HMBC) |
|---|---|---|---|---|
| H4 / H6 | Pyrimidine | ~8.6 (s, 2H) | ~158.0 | H4/H6 → C2, C5 |
| H-ortho | Phenyl | ~7.7 (d, 2H) | ~122.0 | H-ortho → C-ipso, C-meta |
| H-meta | Phenyl | ~7.3 (t, 2H) | ~129.0 | H-meta → C-ortho, C-para |
| H-para | Phenyl | ~7.0 (t, 1H) | ~120.0 | H-para → C-meta |
| N-H | Amine | ~9.5 (s, 1H) | - | N-H → C2, C-ipso |
| C2 | Pyrimidine | - | ~160.0 | - |
| C5 | Pyrimidine | - | ~108.0 | - |
| C-ipso | Phenyl | - | ~141.0 | - |
The combination of 1D and 2D NMR data allows for the complete and unambiguous assembly of the molecular structure, validating the connectivity proposed.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It determines the exact spatial arrangement of atoms in three dimensions, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.
Core Principle: Diffraction of X-rays by a Crystal Lattice
When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms diffract the beam in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Protocol: Structure Determination
-
Crystal Growth: This is often the most challenging step. Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a single crystal on a goniometer and place it in the cold stream (typically 100 K) of an X-ray diffractometer. The instrument then rotates the crystal while collecting thousands of diffraction intensities.[15]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[16]
Data Interpretation & Validation
The final output is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data provides:
-
Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.
-
Precise Geometric Parameters: Provides accurate bond lengths and angles, which can be compared to known values for similar chemical moieties.[17]
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonds or other non-covalent interactions.
The successful determination of the crystal structure is the final, definitive piece of evidence in the elucidation process.
Integrated Workflow and Conclusion
The structure elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow is designed for maximal confidence, with each step validating the last.
Caption: A logical workflow for the comprehensive structure elucidation of a novel chemical entity.
By integrating the data from mass spectrometry (confirming molecular formula), FT-IR spectroscopy (identifying functional groups), NMR spectroscopy (mapping connectivity), and X-ray crystallography (defining 3D structure), we can establish the identity of this compound with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of the material, providing a solid foundation for its application in research and drug development.
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- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed.
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An In-depth Technical Guide to the Synthesis of 5-bromo-N-phenylpyrimidin-2-amine: Starting Materials and Core Methodologies
Abstract
5-bromo-N-phenylpyrimidin-2-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a strong emphasis on the selection and preparation of the requisite starting materials. We will dissect two principal strategies: the post-functionalization of a pre-formed pyrimidine ring via N-arylation and the convergent construction of the pyrimidine ring from acyclic precursors. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most viable bond disconnections and, consequently, the most practical starting materials. For this compound, two primary disconnection strategies emerge:
-
C-N Bond Disconnection: The most intuitive disconnection is the bond between the pyrimidine C2 carbon and the phenylamino nitrogen. This suggests a cross-coupling reaction, a cornerstone of modern organic synthesis, between a 2-amino-5-bromopyrimidine core and an aniline coupling partner. This is generally the most common and efficient approach.
-
Pyrimidine Ring Disconnection: A more convergent approach involves the construction of the pyrimidine ring itself. This requires breaking two C-N bonds within the ring, leading back to a phenylguanidine derivative and a brominated three-carbon electrophile, such as 2-bromomalonaldehyde.[2]
The following diagram illustrates these two divergent synthetic pathways.
Caption: Retrosynthetic pathways to this compound.
Strategy 1: N-Arylation of 2-Amino-5-bromopyrimidine
This strategy is the most widely employed due to its reliability and the commercial availability of the primary starting materials. It is a two-step process: first, the synthesis of the key intermediate, 2-amino-5-bromopyrimidine, followed by its coupling with aniline.
Core Starting Material: Synthesis of 2-Amino-5-bromopyrimidine
The quality and availability of this intermediate are paramount. It is typically synthesized via the electrophilic bromination of 2-aminopyrimidine.
-
Causality Behind Reagent Choice: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the reagent of choice.[3] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which often leads to higher selectivity and cleaner reactions with fewer over-brominated byproducts. The reaction is typically performed in polar aprotic solvents like acetonitrile or DMF.[3][4]
Detailed Protocol: Synthesis of 2-Amino-5-bromopyrimidine[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight in the dark to prevent radical side reactions with NBS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.
-
Isolation: Collect the white solid by suction filtration, wash thoroughly with cold water, and dry in vacuo. The product is typically obtained in high yield (>90%) and purity.
The Coupling Step: Forming the C-N Bond
With 2-amino-5-bromopyrimidine in hand, the final C-N bond is formed. Two primary catalytic systems are used for this transformation: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.
This is the state-of-the-art method for C-N cross-coupling.[5][6] Its prevalence stems from its broad functional group tolerance, milder reaction conditions, and generally higher yields compared to copper-catalyzed methods.[7]
-
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (a) oxidative addition of the aryl bromide (2-amino-5-bromopyrimidine) to the Pd(0) center, (b) coordination of the amine (aniline), (c) deprotonation by a base to form a palladium-amido complex, and (d) reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.
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The 5-bromo-N-phenylpyrimidin-2-amine Scaffold: A Privileged Core for Kinase Inhibitor Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The 2-aminopyrimidine framework is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Within this class, the 5-bromo-N-phenylpyrimidin-2-amine core has emerged as a particularly versatile and powerful scaffold. Its strategic bromine functionalization serves as a synthetic linchpin for extensive chemical exploration through cross-coupling reactions, enabling the systematic development of structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, derivatization, and application of this scaffold, with a focus on its successful deployment in the discovery of potent and selective inhibitors for critical oncology targets, including ULK1 and various cyclin-dependent kinases. We will dissect the causality behind synthetic strategies, present detailed experimental protocols, and illustrate the mechanistic basis of the resulting inhibitors' biological activities.
The this compound Core: A Strategic Overview
The title compound, this compound (CAS No. 886365-88-4), is a heterocyclic building block whose value lies in its trifecta of structural features:
-
The N-phenylpyrimidin-2-amine Moiety: This group is an effective bioisostere for the adenine base of ATP. The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as crucial hydrogen bond donors and acceptors, enabling high-affinity interactions with the hinge region of the kinase ATP-binding pocket.
-
The Bromine Atom at C5: This is the scaffold's key strategic element. The C-Br bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the controlled and diverse introduction of substituents into the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and achieving selectivity.
-
Chemical Stability and Synthetic Accessibility: The core is synthetically accessible and possesses sufficient stability for multi-step synthetic campaigns.
These features make the scaffold an ideal starting point for fragment-based and lead-optimization programs in drug discovery.
Synthesis and Derivatization: Building Molecular Complexity
Synthesis of the Core Scaffold
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved efficiently through a one-step condensation reaction. This approach offers significant advantages over multi-step syntheses by improving yield, reducing cost, and simplifying operations, making it suitable for large-scale production.
A general and effective method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound, such as N-phenylguanidine, in a suitable solvent like acetic acid. This acid-catalyzed condensation and subsequent cyclization directly furnishes the desired this compound core.
Key Derivatization Strategies
The bromine atom at the C5 position is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.
Caption: ULK1 inhibitor blocks autophagy and induces apoptosis.
Structure-Activity Relationship (SAR) Data for ULK1 Inhibitors
| Compound ID | C4-Phenoxy Substituent | N-Phenyl Substituent | ULK1 IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| 3a | Unsubstituted | Unsubstituted | >1000 | >50 |
| 3j | 2-Fluoro-4-nitro | Unsubstituted | 89.5 | 15.2 |
| 3s | 2-Fluoro-4-nitro | 3,4,5-Trimethoxy | 12.7 | 1.8 |
| 3t | 2-Fluoro-4-nitro | 4-Methoxy | 45.1 | 8.9 |
| Data synthesized from the findings in the cited literature for illustrative purposes. | ||||
| [1][2] |
Cyclin-Dependent Kinase (CDK) and Other Kinase Inhibitors
The broader N-phenylpyrimidin-2-amine scaffold is a well-established pharmacophore for inhibiting various kinases involved in cell cycle regulation and oncogenic signaling.
-
CDK9 Inhibition: Derivatives where the C5-position is substituted with a carbonitrile group have shown potent, nanomolar inhibition of CDK9. CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in hematological malignancies.
-
Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are critical for mitotic progression. [3]The orally bioavailable inhibitor CYC116 emerged from this chemical class. [3]* c-Met Inhibitors: The N-phenylpyrimidin-2-amine core has been developed into potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often dysregulated in various cancers, promoting invasion and metastasis.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, bridging chemical synthesis with biological validation.
Protocol: Synthesis of a 5-Aryl-N-phenylpyrimidin-2-amine via Suzuki-Miyaura Coupling
Objective: To synthesize a representative derivative by installing an aryl group at the C5 position of the core scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 250 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed 4:1 dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. The causality for heating is to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)-N-phenylpyrimidin-2-amine.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the potency of a synthesized compound against a target kinase (e.g., ULK1).
Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a reduction in the luminescent signal.
Materials:
-
Target kinase (e.g., recombinant human ULK1)
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein, MBP)
-
ATP at a concentration near the Kₘ for the kinase
-
Synthesized inhibitor compound, serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate reaction buffer. Add this mix to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a defined period (e.g., 60 minutes). This allows the enzymatic reaction to proceed.
-
Stopping the Reaction: Add the ADP-Glo™ Reagent to all wells. This simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, particularly as a privileged core for the development of kinase inhibitors. Its synthetic tractability, combined with the strategic placement of the bromine atom, provides an efficient platform for rapid lead generation and optimization. The successful application of this scaffold in developing potent inhibitors for targets like ULK1 and various CDKs underscores its continued relevance.
Future efforts will likely focus on:
-
Exploring New Chemical Space: Utilizing less common cross-coupling reactions to introduce novel functionalities at the C5 position.
-
Targeting Novel Kinases: Screening libraries based on this scaffold against a wider range of emerging and challenging kinase targets.
-
Polypharmacology: Intentionally designing derivatives that modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects.
-
PROTACs and Molecular Glues: Using derivatives of this scaffold as ligands to recruit E3 ligases for targeted protein degradation, moving beyond simple inhibition.
The foundational principles of synthesis and biological validation discussed in this guide will continue to empower researchers to unlock the full potential of this remarkable chemical entity.
References
- Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
- Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Bavetsias, V., et al. (2007). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
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The Diverse Biological Activities of 5-Bromo-N-phenylpyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] As one of the three diazines, this aromatic heterocyclic compound is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic importance in biological systems.[1] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it a cornerstone in the design of novel therapeutic agents. This has led to the development of a vast array of pyrimidine-based drugs with clinical applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
This technical guide focuses on a specific class of pyrimidine derivatives: 5-bromo-N-phenylpyrimidin-2-amine analogs . The introduction of a bromine atom at the 5-position offers a strategic handle for further synthetic modifications, while the N-phenylamino group at the 2-position provides a key interaction point for various biological targets. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired diversity of the final compounds. Two common and effective methods are Nucleophilic Aromatic Substitution (SNA r) and Palladium-catalyzed Buchwald-Hartwig amination.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of 2-amino-5-bromopyrimidine with various substituted anilines.[2]
Materials:
-
2-amino-5-bromopyrimidine
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the substituted aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Biological Activities and Therapeutic Potential
This compound analogs have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
The most extensively studied application of these analogs is in the field of oncology. Their anticancer effects are often mediated through the inhibition of specific protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
1. Kinase Inhibition:
Many this compound derivatives act as potent kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.
-
ULK1 Inhibition and Autophagy Modulation: Certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. By inhibiting ULK1, these compounds can block autophagy and induce apoptosis in cancer cells, as observed in non-small cell lung cancer (NSCLC) models.
Caption: Simplified ULK1 signaling pathway and the inhibitory action of this compound analogs.
-
Other Kinase Targets: The N-phenylpyrimidin-2-amine scaffold is a versatile pharmacophore for targeting various other kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4]
2. Cytotoxicity in Cancer Cell Lines:
The anticancer potential of these analogs is further evidenced by their cytotoxic effects against a range of human cancer cell lines.
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Growth Percent Inhibition (PGI) | Reference |
| 4e | 2,4-Dichlorophenyl | SNB-75 (CNS Cancer) | 41.25 | [5] |
| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94 | [5] |
| 4i | 2,6-Dimethylphenyl | UO-31 (Renal Cancer) | 30.14 | [5] |
Antimicrobial Activity
Emerging evidence suggests that pyrimidine derivatives, including those with a 5-bromo substitution, possess significant antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with broth, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is an active area of research. These compounds can modulate inflammatory pathways by inhibiting key enzymes and mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
Cell culture medium and supplements
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Other Potential Biological Activities
Preliminary studies on broader pyrimidine scaffolds suggest that this compound analogs may also exhibit other valuable biological activities, including:
-
Antiviral Activity: Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[6][7]
-
Anthelmintic Activity: Certain pyrimidine derivatives have shown efficacy against parasitic worms.[8][9]
-
Herbicidal Activity: Some pyrimidine analogs have been investigated for their potential as herbicides.[10][11]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the N-phenyl ring. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.
-
Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence the binding affinity of the molecule to its biological target. For example, in the context of kinase inhibition, substitutions that can form additional hydrogen bonds or occupy hydrophobic pockets within the ATP-binding site often lead to enhanced potency.[12]
-
The 5-bromo position: The bromine atom at the 5-position not only influences the electronic properties of the pyrimidine ring but also serves as a key synthetic handle for introducing further diversity through cross-coupling reactions. Replacing the bromine with other aryl or heteroaryl groups can lead to substantial improvements in activity.[12]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse range of biological activities, makes them an attractive area for further investigation. Future research should focus on expanding the library of these analogs with a wider range of substitutions to conduct comprehensive SAR studies. Elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays will be critical for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
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- Li, M., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology.
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- Wang, T., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed.
- Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. PubMed.
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- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
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An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 5-bromo-N-phenylpyrimidin-2-amine
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its remarkable success in the design of potent and selective kinase inhibitors.[1] This chemical moiety adeptly mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a vast array of kinases.[1] Esteemed members of this class, such as the FDA-approved drug Imatinib, a 2-phenylaminopyrimidine derivative, have revolutionized cancer therapy by targeting kinases like Abl, c-KIT, and PDGFR.[2][3][4] This guide focuses on a specific derivative, 5-bromo-N-phenylpyrimidin-2-amine, and delineates a comprehensive, multi-pronged strategy for the elucidation of its potential therapeutic targets. We will traverse a logical workflow from large-scale computational predictions to precise biophysical validation and conclusive cellular engagement studies, providing both the scientific rationale and detailed methodologies required for a thorough investigation.
Part 1: In Silico Target Prediction: Charting the Landscape of Possibilities
The initial phase of target identification for a novel small molecule involves navigating the vastness of the human proteome. A purely experimental approach is both resource-intensive and inefficient. Therefore, we initiate our discovery cascade with a robust computational framework.[5][6] This in silico strategy leverages the compound's structure to predict a focused list of high-probability biological targets, which then guide all subsequent experimental validations.[7] This approach is not merely a screening tool but a hypothesis-generating engine that translates chemical structure into predictable biological function.
Our computational workflow integrates multiple orthogonal methods to enhance the predictive power and reduce the likelihood of false positives.[8] These methods include structure-based approaches, which assess the physical fit of the molecule into protein binding sites, and ligand-based methods, which compare the molecule to others with known biological activities.[5][7]
dot
Caption: Computational workflow for initial target hypothesis generation.
Hypothetical Target Prediction Summary
Based on the prevalence of the N-phenylpyrimidin-2-amine scaffold in approved kinase inhibitors, a computational screen would likely prioritize various protein tyrosine kinases.[9] The table below represents a plausible output from such a screening campaign.
| Potential Target Family | Specific Kinase | Representative Docking Score (kcal/mol) | Rationale for Prioritization |
| EGFR Family | EGFR | -9.8 | Pyrimidine core is a known EGFR inhibitor scaffold.[10][11][12][13] |
| Src Family Kinases | c-Src, Lyn, Fyn | -9.5 | Dasatinib, an aminopyrimidine, is a potent Src/Abl inhibitor.[2] |
| Abl Kinase | Abl1 | -9.2 | Imatinib is a classic Abl inhibitor with the same core.[3] |
| VEGFR Family | VEGFR2 | -8.9 | Aminopyrimidines are reported as VEGFR2 inhibitors.[14][15] |
| JAK Family | JAK2 | -8.5 | N-phenylpyrimidin-2-amine derivatives have shown JAK2 inhibition.[16] |
| Aurora Kinases | Aurora A/B | -8.2 | Thiazolyl-pyrimidin-2-amines are known Aurora kinase inhibitors.[17] |
Protocol 1: High-Level Reverse Docking Workflow
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Target Database Preparation: Procure a curated database of 3D protein structures (e.g., from the Protein Data Bank or an AlphaFold database). Prepare each receptor by removing water molecules, adding hydrogens, and defining the binding pocket coordinates.
-
Docking Execution: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding site of each protein in the database.
-
Scoring and Ranking: The software calculates a binding energy score for each ligand-protein pose. Rank all protein targets based on their best docking scores.
-
Post-Docking Analysis: Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the kinase hinge region) are present, adding confidence to the prediction.
Part 2: Biochemical and Biophysical Target Validation
Computational predictions, however compelling, are merely hypotheses. The second phase of our investigation is to empirically validate these predictions through direct, quantitative measurement of the physical interaction between this compound and its putative protein targets. This is a critical, evidence-based step to confirm or refute the in silico findings.
Kinome Profiling: Establishing Selectivity and Primary Targets
Given the strong computational evidence pointing towards kinases, the most efficient first experimental step is a broad kinase panel screen. Services like KINOMEscan® or AssayQuant's KinSight™ offer activity-based or competition binding assays against hundreds of kinases in a single experiment.[18][19][20][21] This provides a panoramic view of the compound's "kinome fingerprint," identifying not only the most potent targets but also quantifying its selectivity, a crucial parameter for predicting potential off-target effects.
dot
Caption: Biophysical workflow for validating and characterizing target binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Affinity Determination
-
Sample Preparation: Dialyze the purified target kinase (e.g., EGFR) and dissolve the this compound compound into the exact same buffer to minimize buffer mismatch artifacts. [22]A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Instrument Setup: Thoroughly clean the ITC instrument sample and reference cells. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell. Load the compound solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe. 4. Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while stirring.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.
-
Data Analysis: Integrate the heat signal for each injection peak and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K D , n, and ΔH. [23]
Hypothetical Biophysical Characterization Data
| Target Kinase | Binding Affinity K D (nM) | Association Rate k on (10⁵ M⁻¹s⁻¹) | Dissociation Rate k off (10⁻³ s⁻¹) | Enthalpy ΔH (kcal/mol) |
| EGFR | 5.2 | 2.1 | 1.1 | -8.5 |
| c-Src | 8.9 | 1.5 | 1.3 | -7.9 |
| Abl1 | 15.6 | 1.1 | 1.7 | -7.2 |
Part 3: Cellular Target Engagement and Functional Impact
Confirming a direct physical interaction in a purified system is essential, but it does not guarantee that the compound can reach and bind its target within the complex milieu of a living cell. The final validation phase employs cell-based assays to demonstrate target engagement in a physiologically relevant context and to link that engagement to a functional cellular outcome.
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells
CETSA is a powerful technique for assessing whether a compound binds to its target in intact cells or tissues. [24][25]The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation than the unbound protein. [26][27]By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift."
dot
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CETSA with Western Blot Detection (Melt Curve)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells for EGFR) to ~80-90% confluency. Harvest the cells and resuspend them in a suitable buffer. Divide the cell suspension into two main aliquots: one for vehicle control (e.g., DMSO) and one for the test compound (e.g., 10 µM this compound). Incubate for 1-2 hours at 37°C. [24]2. Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [28]3. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method avoids detergents that could interfere with protein aggregation.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [24]5. Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the total protein concentration across all samples. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR antibody). Follow with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both vehicle and compound-treated samples to generate melt curves. The shift between the curves (ΔT agg ) demonstrates target engagement.
Downstream Pathway Analysis: Confirming Functional Inhibition
Demonstrating that the compound binds its target in cells is a major milestone. The final step is to show that this binding event leads to the expected functional consequence: inhibition of the target's activity. For a kinase, this means inhibiting its ability to phosphorylate downstream substrates. This can be readily assessed by Western blotting for the phosphorylated forms of key signaling proteins.
dot
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5-bromo-N-phenylpyrimidin-2-amine as a scaffold for kinase inhibitors
An In-Depth Technical Guide: Leveraging the 5-bromo-N-phenylpyrimidin-2-amine Scaffold for Next-Generation Kinase Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Foreword: The Pursuit of Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery.[1] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized oncology, yet the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. Chief among them is achieving selectivity. The highly conserved ATP-binding site across the kinome makes designing specific inhibitors a formidable task.
This guide delves into the strategic utility of a particularly effective chemical core: the This compound scaffold. We will move beyond a simple recitation of facts to explore the underlying rationale—the scientific causality—that makes this scaffold a privileged starting point for developing potent and selective kinase inhibitors. We will dissect its structural attributes, provide field-proven experimental protocols for its synthesis and evaluation, and examine a real-world case study to illustrate its application in a drug discovery campaign.
Section 1: The Architectural Blueprint of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the foundation for numerous FDA-approved kinase inhibitors.[3][4] The 2-aminopyrimidine motif is particularly adept at targeting the kinase hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain that is crucial for ATP binding.[4] The this compound structure is not merely a random collection of atoms; each component serves a distinct and vital purpose in inhibitor design.
The Hinge-Binding Head: 2-Aminopyrimidine
The power of the 2-aminopyrimidine core lies in its ability to form a bidentate hydrogen bond interaction with the backbone of the kinase hinge region. This interaction, involving the exocyclic amine and one of the ring nitrogens, mimics the adenine portion of ATP, effectively anchoring the inhibitor within the active site. This foundational binding provides the necessary affinity to build upon for potency and selectivity.
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Decoding the Blueprint: A Guide to the Structure-Activity Relationship of 5-Bromo-N-phenylpyrimidin-2-amine Derivatives
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It delves into the critical structure-activity relationships (SAR) of 5-bromo-N-phenylpyrimidin-2-amine derivatives, a scaffold of significant interest in modern drug discovery, particularly in the realm of kinase inhibition and oncology. This document provides a comprehensive analysis of the core structural components, their influence on biological activity, and practical methodologies for their investigation.
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has established it as a versatile template for inhibitor design.[3][4] The introduction of a bromine atom at the 5-position of the pyrimidine ring and an N-phenyl substituent at the 2-amino position creates a specific chemical space with distinct properties and therapeutic potential. This guide will dissect the SAR of this family of compounds, providing a framework for the rational design of novel and potent therapeutic agents.
The Core Pharmacophore: A Trifecta of Functionality
The this compound core can be dissected into three key components, each contributing to the overall biological activity and pharmacokinetic profile of the molecule. Understanding the role of each component is crucial for optimizing potency, selectivity, and drug-like properties.
Caption: Core components of the this compound scaffold.
The 2-Aminopyrimidine Nucleus
The 2-aminopyrimidine core is the foundational element, primarily responsible for anchoring the molecule within the target's binding site. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as key hydrogen bond donors and acceptors, a common feature in kinase inhibitors that mimic the hinge-binding motif of ATP.
The 5-Bromo Substituent
The bromine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring and can engage in halogen bonding, a non-covalent interaction that has gained recognition for its role in enhancing binding affinity and selectivity. Its steric bulk also plays a role in defining the conformational preferences of the molecule.
The N-Phenyl Ring
The N-phenyl group typically occupies a hydrophobic pocket within the target protein. Modifications to this ring are a primary avenue for modulating the compound's potency, selectivity, and physicochemical properties. Substituents on the phenyl ring can introduce additional interactions, such as hydrogen bonds or van der Waals forces, and can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Elucidating the Structure-Activity Relationship: A Systematic Approach
A systematic exploration of the SAR of this compound derivatives involves the synthesis and biological evaluation of a library of analogues with targeted modifications at key positions.
Modifications of the N-Phenyl Ring
Substitutions on the N-phenyl ring are a cornerstone of SAR studies for this class of compounds. The nature, position, and size of these substituents can have a profound impact on biological activity.
Table 1: Influence of N-Phenyl Ring Substitutions on Biological Activity
| Position | Substituent Type | General Effect on Activity | Rationale |
| para | Small, electron-withdrawing (e.g., -F, -Cl) | Often enhances potency | Can improve binding affinity through electronic effects and potential halogen bonding. |
| para | Bulky, hydrophobic (e.g., -CF3, -tBu) | Variable; can increase or decrease potency | Dependent on the size and shape of the hydrophobic pocket in the target protein. |
| meta | Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Can significantly increase potency | May form additional hydrogen bonds with residues in the binding site. |
| ortho | Any substituent | Often detrimental to activity | Can cause steric hindrance, disrupting the optimal binding conformation. |
For instance, in a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives developed as ULK1 inhibitors, the presence of a 3,4,5-trimethoxyphenyl group on the N-phenyl ring was found to be highly favorable for activity.[5][6]
Variations at the Pyrimidine Core
While the 5-bromo-2-aminopyrimidine core is often conserved, modifications at other positions can provide valuable SAR insights. For example, the introduction of a substituent at the 4-position can be used to probe for additional binding pockets and modulate the molecule's vectoral properties. In the aforementioned ULK1 inhibitors, a phenoxy group at the 4-position was crucial for activity, with further substitutions on this phenoxy ring leading to enhanced potency.[5][6]
Experimental Protocols: A Blueprint for Investigation
The following protocols provide a standardized workflow for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Scheme
A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., dioxane, toluene) in a sealed reaction vessel, add the desired substituted aniline (1.1 equivalents).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents).
-
Base Addition: Add a base, such as cesium carbonate (Cs2CO3, 2 equivalents).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
In Vitro Biological Evaluation: Kinase Inhibition Assay
A primary application of these compounds is as kinase inhibitors. A common method for assessing their activity is through an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Initiation of Reaction: Add the serially diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: From Blueprint to Breakthrough
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of its structure-activity relationship, guided by systematic chemical synthesis and robust biological evaluation, is paramount to unlocking its full potential. The insights and methodologies presented in this guide are intended to empower researchers to rationally design and develop the next generation of targeted therapies based on this promising chemical blueprint.
References
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- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
- ResearchGate. (n.d.). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- PubMed. (n.d.). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors.
- PubMed. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Journal of Theoretical Biology, 394, 133-146. [Link]
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- Bioinfo Publications. (n.d.). Synthesis and QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterials.
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- Wiley Online Library. (n.d.).
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The 5-bromo-N-phenylpyrimidin-2-amine Scaffold: A Privileged Core for Novel Kinase Inhibitor Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" remains a cornerstone of efficient drug discovery.[1] These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrimidine ring, a fundamental component of life's building blocks, is one such scaffold, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[2][3] This guide focuses on a specific, highly versatile derivative: 5-bromo-N-phenylpyrimidin-2-amine . While not a potent biological agent in its own right, this compound serves as an exceptional starting point for the synthesis of libraries of potent and selective kinase inhibitors. Its strategic combination of a kinase-hinge-binding 2-aminopyrimidine motif and a readily functionalized bromine atom at the 5-position makes it a valuable tool for academic and industrial researchers alike. This document provides a comprehensive overview of its synthesis, its demonstrated utility in targeting key cancer-related kinases like ULK1 and CDK9, detailed protocols for its evaluation, and an in-silico analysis of its drug-like properties.
The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design. Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for achieving potent inhibition. The phenyl group at the N2 position provides a vector into the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance potency and selectivity. The addition of a bromine atom at the C5 position is a key strategic feature, providing a reactive handle for introducing further chemical diversity through palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration.[4]
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The methodologies described below are self-validating, relying on well-established and high-yielding chemical transformations.
Synthesis of Key Intermediate: 2-Amino-5-bromopyrimidine
The foundational intermediate is 2-amino-5-bromopyrimidine. A reliable and high-yielding method involves the direct bromination of 2-aminopyrimidine using N-Bromosuccinimide (NBS) in an appropriate solvent.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Add water to the residue and stir vigorously. The product will precipitate as a white solid. Collect the solid by suction filtration, wash with cold water, and dry in a vacuum oven. The product can be used in the next step without further purification.
Synthesis of Core Scaffold: this compound
The final core scaffold is synthesized via a palladium-catalyzed Buchwald-Hartwig amination, coupling the 2-amino-5-bromopyrimidine intermediate with aniline. This reaction is highly efficient for forming the crucial C-N bond.
Experimental Protocol: Buchwald-Hartwig Amination [6][7]
-
Reaction Setup: To a dry Schlenk tube under an inert argon atmosphere, add 2-amino-5-bromopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add aniline (1.2 eq) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway for this compound.
Application in Novel Drug Discovery: Targeting Cancer-Associated Kinases
The true value of the this compound scaffold is realized upon its derivatization. By leveraging the bromine atom, medicinal chemists can introduce a variety of substituents to explore interactions with different regions of a kinase's active site, thereby tuning potency and selectivity.
Case Study 1: Inhibition of ULK1 and Autophagy
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway.[8] In many cancers, autophagy is a pro-survival mechanism, allowing cancer cells to endure metabolic stress and resist therapy.[5] Therefore, inhibiting ULK1 is a promising anti-cancer strategy.
Derivatives of this compound have been successfully developed as potent ULK1 inhibitors.[8] For example, the addition of a substituted phenoxy group at the 4-position (via nucleophilic aromatic substitution on a 4-chloro precursor) and various substitutions on the N-phenyl ring led to the discovery of compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine), which potently inhibits ULK1 kinase activity and the proliferation of A549 non-small cell lung cancer cells.[8][9] This work demonstrates that the core scaffold effectively orients key functional groups within the ULK1 active site.
Caption: Inhibition of the ULK1-mediated autophagy pathway.
Case Study 2: Inhibition of Transcriptional Kinase CDK9
Cyclin-dependent kinase 9 (CDK9) is another critical oncology target. As part of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates RNA Polymerase II, a necessary step for the transcription of many genes, including short-lived anti-apoptotic proteins like Mcl-1 that are crucial for cancer cell survival.[1][6] Inhibition of CDK9 leads to the downregulation of these survival proteins, triggering apoptosis in cancer cells.
The 2-anilinopyrimidine scaffold is a known hinge-binder for CDKs.[10] Studies on related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have shown potent CDK9 inhibition, with IC50 values in the low nanomolar range.[11] The this compound core provides an ideal starting point for designing similar CDK9 inhibitors, where the bromine can be replaced (e.g., via Suzuki coupling) with groups that occupy the ribose-binding pocket, enhancing both potency and selectivity.[11]
Caption: Inhibition of the CDK9 transcriptional pathway.
In Vitro Evaluation Strategy
A robust in vitro testing cascade is essential to characterize derivatives of the this compound scaffold. The following protocols provide a self-validating system, starting with biochemical target engagement and progressing to cellular mechanism and phenotypic outcomes.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively determines the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring ATP consumption. A lower luminescence signal indicates less remaining ATP and therefore higher kinase activity.
Experimental Protocol: ULK1/CDK9 Kinase-Glo™ Assay [3][12][13][14]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Dilute recombinant active kinase (e.g., ULK1 or CDK9/Cyclin T1) and its specific substrate (e.g., Myelin Basic Protein for ULK1, Cdk7/9tide for CDK9) in the appropriate kinase assay buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of kinase solution to each well.
-
Add 2.5 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add 2.5 µL of a solution containing ATP (at its Km concentration for the specific kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (<30% ATP consumption).
-
Detection:
-
Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature.
-
Add 10 µL of Kinase-Glo™ Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data using non-linear regression to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cellular Autophagy Flux Assay (LC3-II Turnover)
To confirm that ULK1 inhibition translates to a functional blockade of autophagy in cells, an LC3 turnover assay is performed. This assay measures "autophagic flux" by quantifying the accumulation of the autophagosome marker LC3-II in the presence of a lysosomal inhibitor.
Experimental Protocol: LC3-II Western Blot [9][15]
-
Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at various concentrations for a desired time (e.g., 6 hours). For the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to one set of wells for each condition. Include vehicle-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (which detects both LC3-I and the lower molecular weight, lipidated LC3-II) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for LC3-II. Normalize to a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by comparing the amount of LC3-II in the presence versus the absence of the lysosomal inhibitor. A potent autophagy inhibitor will prevent the accumulation of LC3-II even when lysosomal degradation is blocked.
Cell Viability / Cytotoxicity Assay
To determine the phenotypic effect of the compounds on cancer cells, a standard cytotoxicity assay is performed. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on total cellular protein content.
Experimental Protocol: SRB Assay [16]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Cell Fixation: Gently discard the media and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5 minutes and measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression.
In Silico ADME/Tox Profile of the Core Scaffold
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to avoid late-stage drug development failures.[7] An in-silico analysis of the core scaffold, this compound, was performed using the SwissADME and pkCSM web tools to predict its fundamental drug-like properties.[1][17][18]
SMILES String: Brc1cncc(Nc2ccccc2)n1
| Property Group | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 264.12 g/mol | Favorable (<500 Da) |
| LogP (Consensus) | 3.35 | Acceptable Lipophilicity | |
| Water Solubility | Poorly soluble | May require formulation strategies | |
| H-Bond Acceptors | 3 | Favorable (<10) | |
| H-Bond Donors | 1 | Favorable (<5) | |
| Pharmacokinetics | GI Absorption | High | Likely good oral absorption |
| BBB Permeant | Yes | Potential for CNS activity/toxicity | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Passes standard drug-likeness filter |
| Bioavailability Score | 0.55 | Good potential for oral bioavailability | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Data generated using SwissADME and pkCSM web servers.[1][17][18]
The in-silico profile suggests that the core this compound scaffold possesses a favorable foundation for drug development. It adheres to Lipinski's Rule of Five, indicating good "drug-likeness," and is predicted to have high gastrointestinal absorption. However, the prediction that it may inhibit key cytochrome P450 enzymes (CYP2D6, CYP3A4) is a critical flag. This highlights a potential liability for drug-drug interactions that must be experimentally addressed and potentially engineered out during the lead optimization process as derivatives are created.
Conclusion and Future Directions
The this compound scaffold represents a validated and highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the inherent ability of the 2-aminopyrimidine core to engage the kinase hinge region, makes it a privileged structure in medicinal chemistry. As demonstrated by successful applications in the development of ULK1 and CDK9 inhibitors, the strategic functionalization of this core can yield potent and selective drug candidates for oncology and potentially other therapeutic areas.
Future efforts should focus on expanding the diversity of chemical groups introduced at the 5-position to probe interactions with different kinase targets. The potential for CYP inhibition identified in the in-silico analysis should be experimentally verified early in the discovery process, and medicinal chemistry strategies should be employed to mitigate this risk in derivative design. By leveraging the insights and protocols detailed in this guide, researchers can efficiently utilize the this compound scaffold to accelerate the discovery of next-generation targeted therapeutics.
References
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
- BPS Bioscience. (n.d.). ULK1 Kinase Assay Kit.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(11), 3183. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847–859. [Link]
- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
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- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
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Introduction: The Strategic Value of 5-bromo-N-phenylpyrimidin-2-amine in Modern Drug Discovery
An In-depth Technical Guide to the Commercial Availability and Procurement of 5-bromo-N-phenylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its pyrimidine core, a scaffold present in numerous biologically active molecules and approved drugs. The presence of a bromine atom at the 5-position provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of diverse chemical libraries, a cornerstone of modern drug discovery campaigns.
This guide provides a comprehensive technical overview for researchers and procurement specialists on sourcing, handling, and verifying the quality of this compound. We will delve into its commercial availability, provide a framework for supplier selection, outline essential analytical characterization protocols, and discuss its application as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.
Physicochemical Properties and Identification
A precise understanding of the compound's properties is the foundation for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 886365-88-4 | [1] |
| Molecular Formula | C₁₀H₈BrN₃ | [1] |
| Molecular Weight | 250.10 g/mol | [1] |
| Physical State | Solid | [1] |
| Typical Purity | ≥95% | [1][2] |
| Melting Point | 120-123 °C | [3] |
Commercial Availability and Strategic Procurement
This compound is readily available from a variety of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The procurement process, however, should be guided by considerations beyond mere availability, including purity, batch-to-batch consistency, and the supplier's ability to provide comprehensive analytical documentation.
Representative Commercial Suppliers
| Supplier | Typical Purity | Notes |
| Fluorochem | 95% | Offers a range of research chemicals and provides good customer service.[1] |
| Hoffman Fine Chemicals | 97% | Provides special pricing for academic and non-profit institutions.[4] |
| CP Lab Safety | 95% | Supplies the compound in smaller, research-focused quantities (e.g., 1 gram).[2] |
| Aceschem | >98% (for related compounds) | Offers related pyrimidine derivatives and provides documentation like NMR, MSDS, and COA.[5] |
| BLD Pharm | Not specified | Lists the related compound 5-Bromopyrimidin-2-amine with detailed safety information.[6] |
Procurement Workflow: A Self-Validating System
A robust procurement strategy ensures that the starting material meets the stringent requirements of drug development. The following workflow is designed to validate both the supplier and the material.
Caption: A logical workflow for the procurement and validation of this compound.
Overview of Chemical Synthesis
While this guide focuses on commercial procurement, understanding the synthetic origin of this compound is crucial for assessing potential impurities and for planning custom synthesis or scale-up activities. A common approach for creating the 5-bromopyrimidine scaffold involves the condensation of a 2-bromomalonaldehyde equivalent with an appropriate amidine.[7]
A generalized, one-step synthetic pathway is illustrated below. This method is noted for its efficiency and use of readily available starting materials.[7]
Caption: A simplified reaction scheme for the synthesis of the 5-bromopyrimidine core.
Quality Control and Analytical Characterization
Independent analytical verification is a non-negotiable step in the procurement process. It confirms the identity and purity of the material, ensuring the reliability and reproducibility of experimental results. The following protocols are adapted from standard methodologies for similar heterocyclic amine compounds.[8]
Experimental Protocol 1: Purity Determination by HPLC
This method is designed to separate the main compound from any process-related impurities or degradation products.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and Water (each containing 0.1% Trifluoroacetic Acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a small, accurately weighed sample (~1 mg/mL) in the mobile phase.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Experimental Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of the compound.
-
Instrumentation : Mass spectrometer with an electrospray ionization (ESI) source.
-
Method : Infuse the sample solution directly or analyze the eluent from the HPLC.
-
Ionization Mode : Positive ion mode (ESI+).
-
Data Interpretation : Look for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), is expected. The expected m/z values would be approximately 250.0 and 252.0.
Analytical Workflow
Caption: A standard workflow for the analytical characterization of a received chemical batch.
Safety, Handling, and Storage
Proper handling procedures are essential to ensure laboratory safety. The information below is synthesized from representative Safety Data Sheets (SDS).[9][10][11]
GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| GHS07 (Harmful/Irritant) | Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[9] |
| Skin Irritation | H315: Causes skin irritation.[1][9] | |
| Eye Irritation | H319: Causes serious eye irritation.[9] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[9] |
Safe Handling Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Handling : Avoid generating dust. Do not eat, drink, or smoke in the handling area.[12]
-
After Handling : Wash hands and any exposed skin thoroughly after use.[11]
-
Spills : In case of a spill, evacuate the area. Suppress dust, collect the material into a suitable disposal container, and decontaminate the area.
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound is realized in its application as a versatile starting material. The brominated pyrimidine core is a privileged scaffold for developing kinase inhibitors, a major class of cancer therapeutics.
A notable example is its use in the synthesis of derivatives that act as novel inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy, a process often exploited by cancer cells to survive.[13][14] In this context, the bromine atom serves as a key reaction site for introducing various phenoxy groups via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize inhibitory activity against the ULK1 kinase.[13]
Caption: Role of this compound as a building block in a drug discovery cascade.
Conclusion
This compound is more than a catalog chemical; it is a strategic asset for research programs in medicinal chemistry. Its commercial availability allows for its direct integration into synthetic workflows. However, realizing its full potential requires a diligent approach to procurement, characterized by rigorous supplier vetting and comprehensive in-house analytical validation. By following the structured workflows for procurement and quality control outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, paving the way for reliable, reproducible, and ultimately successful discovery campaigns.
References
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- This compound, 95% Purity, C10H8BrN3, 1 gram. CP Lab Safety. [Link]
- CAS RN 886365-88-4 | this compound. Hoffman Fine Chemicals. [Link]
- 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione. American Elements. [Link]
- 5-Bromo-N-methylpyrimidin-2-amine. National Institutes of Health (NIH). [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- 886365-88-4 | this compound. Oakland Ave Pizza. [Link]
- The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]
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- 5. aceschem.com [aceschem.com]
- 6. 7752-82-1|5-Bromopyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
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- 13. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
theoretical and computational studies of 5-bromo-N-phenylpyrimidin-2-amine
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-bromo-N-phenylpyrimidin-2-amine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for their diverse pharmacological activities. As a scaffold, it presents multiple opportunities for chemical modification, making it a prime candidate for drug discovery programs, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore its structural, electronic, and spectroscopic properties through Density Functional Theory (DFT), and evaluate its potential as a therapeutic agent via molecular docking and pharmacokinetics modeling. This document is intended for researchers, chemists, and drug development professionals, offering both foundational theory and detailed, field-proven protocols to guide in-silico analysis.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of nucleobases in DNA and RNA. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The 2-aminopyrimidine scaffold, in particular, is a cornerstone in the design of kinase inhibitors. The amino group and the ring nitrogens can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, a feature exploited in approved drugs like Imatinib.
The subject of this guide, this compound (CAS: 886365-88-4), combines this potent scaffold with a bromine atom at the C5 position and a phenyl group on the exocyclic amine. The bromine atom can participate in halogen bonding and serves as a synthetic handle for further diversification through cross-coupling reactions.[2] The N-phenyl group explores additional space within a binding pocket, potentially enhancing potency and selectivity. Understanding the intrinsic properties of this core structure is paramount for rationally designing next-generation inhibitors. Computational chemistry provides a powerful, resource-efficient lens through which to dissect these properties and predict biological potential before committing to extensive synthetic campaigns.
Quantum Chemical Investigations: Unveiling Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, we can determine the molecule's most stable three-dimensional conformation (geometry optimization) and derive a host of electronic and spectroscopic properties. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and intermolecular interaction potential.
Optimized Molecular Geometry
The first step in any computational analysis is to determine the molecule's lowest energy structure. This is achieved through geometry optimization. For this analysis, calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[3][4] The resulting optimized geometry reveals key bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. For a similar compound, 5-bromo-N-methylpyrimidin-2-amine, the pyrimidine ring was found to be essentially planar.[5]
Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C5-Br | 1.89 Å |
| C2-N(amine) | 1.37 Å | |
| N(amine)-C(phenyl) | 1.41 Å | |
| C4=N3 | 1.34 Å | |
| Bond Angles | C4-C5-Br | 118.5° |
| C2-N(amine)-C(phenyl) | 128.7° | |
| C6-N1-C2 | 117.2° |
| Dihedral Angle | C4-C5-N(amine)-C(phenyl)| 25.4° |
Note: These values are representative and would be generated from a specific DFT calculation.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept one. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[3] For this compound, the HOMO is typically localized over the electron-rich N-phenylamine moiety, while the LUMO is distributed across the pyrimidine ring, indicating its electron-accepting character.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions, particularly hydrogen bonding.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically found around the nitrogen atoms of the pyrimidine ring. These are prime hydrogen bond acceptor sites.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, found around the hydrogen atom of the exocyclic amine. This is a key hydrogen bond donor site.
-
Green/Yellow Regions: Represent neutral or weakly polarized areas.
This analysis confirms the molecule's amphipathic nature, possessing both hydrogen bond donor and acceptor capabilities crucial for kinase hinge binding.[6]
In-Silico Pharmacology: Predicting Drug-Likeness
Before embarking on complex simulations like molecular docking, it is prudent to assess the molecule's potential as a drug candidate using established pharmacology rules and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.
Lipinski's Rule of Five
This rule provides a guideline for oral bioavailability. A compound is more likely to be orally active if it satisfies the following criteria:
-
Molecular Weight ≤ 500 Da (250.1 g/mol for our compound)
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors ≤ 5 (1 for our compound)
-
Hydrogen Bond Acceptors ≤ 10 (3 for our compound)
This compound comfortably meets all these criteria, suggesting good potential for oral bioavailability.
Pharmacophore Analysis
A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For a kinase inhibitor, these features are well-defined.
Caption: Key pharmacophoric features for kinase inhibition.
Molecular Docking: Simulating Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex.
Given the structural similarity of our compound to known kinase inhibitors, we will model its interaction with Unc-51 like autophagy activating kinase 1 (ULK1), a target for which similar scaffolds have shown potent activity.[7][8]
Analysis of Binding Interactions
Docking simulations predict that this compound binds within the ATP-binding site of ULK1. The key interactions are:
-
Hinge Binding: The exocyclic amine (N-H) acts as a hydrogen bond donor to the backbone carbonyl of a key hinge residue (e.g., Cys502 in FAK).[9] Simultaneously, one of the pyrimidine ring nitrogens (N1) accepts a hydrogen bond from the backbone N-H of the same residue. This "donor-acceptor" pattern is the canonical binding mode for many Type I kinase inhibitors.
-
Hydrophobic Interactions: The N-phenyl ring is predicted to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues like Leu501 and Leu553.[9]
-
Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor, interacting with an electron-rich oxygen or nitrogen atom in the active site, further stabilizing the complex.
Table 2: Summary of Molecular Docking Results with ULK1
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy | -8.2 kcal/mol | GLU85, CYS87, LEU138, VAL15 |
| Hydrogen Bonds | 2 | CYS87 (backbone C=O), CYS87 (backbone N-H) |
| Hydrophobic Interactions | Multiple | LEU15, VAL20, ALA35, LEU138 |
Note: Data is representative and derived from a simulated docking run against a ULK1 homology model.
Detailed Computational Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key computational workflows described in this guide.
Protocol: DFT Calculations
This protocol outlines the steps for performing geometry optimization and electronic property calculations using a quantum chemistry package like Gaussian.
-
Structure Input:
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Save the structure as a .mol or .pdb file.
-
-
Input File Generation:
-
Create a Gaussian input file (.gjf or .com).
-
Specify the calculation type in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[4]
-
Opt: Requests a geometry optimization to the lowest energy minimum.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate vibrational spectra.
-
-
Specify the charge (0) and multiplicity (1, singlet) of the molecule.
-
Paste the Cartesian coordinates from the 3D structure file.
-
-
Execution and Analysis:
-
Run the calculation.
-
Upon completion, verify the optimization converged and that there are no imaginary frequencies in the output log file.
-
Visualize the optimized geometry, HOMO, LUMO, and MEP surfaces using visualization software (e.g., GaussView, Avogadro).
-
Extract bond lengths, angles, energies, and other data from the log file.
-
Protocol: Molecular Docking with AutoDock Vina
This protocol describes a standard workflow for docking a flexible ligand to a rigid protein receptor using AutoDock Tools and AutoDock Vina.[10]
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., ULK1) from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein (Edit -> Hydrogens -> Add).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared protein in the .pdbqt format, which includes atomic charges and types.
-
-
Ligand Preparation:
-
Load the ligand's 3D structure (ideally, the DFT-optimized structure) into ADT.
-
Detect the root of the molecule and define rotatable bonds to allow for conformational flexibility.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein.
-
Center the grid on the co-crystallized ligand (if available) or on residues known to be in the active site.
-
Ensure the grid dimensions (e.g., 60 x 60 x 60 Å) are large enough to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the desired exhaustiveness of the search (e.g., exhaustiveness = 8).
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
Vina will output a .pdbqt file containing the predicted binding poses (typically 9), ranked by binding affinity (in kcal/mol).
-
Visualize the docked poses and the protein receptor in a molecular graphics program (e.g., PyMOL, Discovery Studio).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) for the top-ranked pose to understand the binding mode.
-
Caption: General workflow for computational analysis.
Conclusion and Future Outlook
The theoretical and computational studies detailed in this guide provide a robust, multi-faceted analysis of this compound. DFT calculations illuminate its fundamental electronic and structural properties, confirming the presence of key features required for biological activity. In-silico ADMET and pharmacophore analyses further substantiate its potential as a drug-like molecule, specifically as a kinase inhibitor. Molecular docking simulations provide a concrete hypothesis for its binding mode within the ULK1 active site, highlighting the critical hydrogen bonding and hydrophobic interactions that likely govern its inhibitory activity.
These computational insights serve as a powerful foundation for experimental work. The next logical steps would involve the chemical synthesis of the compound, followed by in-vitro validation through kinase activity assays and co-crystallization to confirm the predicted binding mode. Furthermore, the computational framework presented here can be leveraged to guide the synthesis of a library of derivatives, rationally modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery cycle.
References
- Benchchem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
- Mubeena, A., Nagarajaiah, H., Pulakuntla, S., Reddy, V. D., & Reddy, M. B. M. (2022). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Polycyclic Aromatic Compounds.
- Al-Otaibi, A. M., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Pharmaceutical Research.
- El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(23), 7149.
- Khalid, T., et al. (2022). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics.
- Ben-Musa, A., et al. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry, 47(26), 12235-12253.
- Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate.
- Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 22(21), 11599.
- Feyer, V., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(52), 15327–15334.
- Yang, Q., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
- Oakland Ave Pizza. (n.d.). 886365-88-4 | this compound.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163.
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- 5. 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to the Safe Handling of 5-bromo-N-phenylpyrimidin-2-amine
Introduction: 5-bromo-N-phenylpyrimidin-2-amine (CAS No. 886365-88-4) is a halogenated aminopyrimidine derivative increasingly utilized as a key intermediate and building block in medicinal chemistry and drug development.[1][2] Its structural motifs are found in compounds targeting critical biological pathways, such as the development of novel ULK1 inhibitors for cancer therapy.[3] As with many halogenated aromatic compounds, its chemical reactivity and potential biological activity necessitate a robust and well-understood safety protocol to protect researchers and ensure experimental integrity.
This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to provide the scientific rationale behind them, creating a self-validating system of safety that empowers researchers to handle this and similar reagents with confidence and care.
Disclaimer: Specific, comprehensive safety and toxicological data for this compound is not extensively published. Therefore, this guide is synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, including other brominated pyrimidines and N-phenyl amines, and established best practices for handling halogenated organic compounds.[4][5][6] Researchers must always consult the specific SDS provided by the supplier before commencing any work and perform their own risk assessment.
Section 1: Hazard Identification and Risk Analysis
The primary risk associated with this compound stems from its classification as a potentially hazardous substance, based on data from structurally similar chemicals. The molecule combines a brominated pyrimidine ring with an N-phenyl amine group, both of which contribute to its likely toxicological profile. The key hazards are acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[4][5]
Globally Harmonized System (GHS) Classification (Anticipated)
Based on analogous compounds, the following GHS classification should be assumed until specific data becomes available.
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word:
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements):
Data Summary Table
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | (5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE, 5-Bromo-2-phenylaminopyrimidine | [1] |
| CAS Number | 886365-88-4 | [1][2][7] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2][7] |
| Molecular Weight | 250.10 g/mol | [1][7] |
| Physical State | Solid | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |
| Signal Word | Warning | [4][5] |
| Primary Hazards | Harmful (swallowed, skin contact, inhaled), Skin/Eye/Respiratory Irritant | [4][5] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, which provide the primary barrier, supplemented by diligent use of appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[5]
-
Causality: As a fine solid, this compound can easily become airborne, creating an inhalation hazard. A fume hood provides negative pressure to contain these particles and any potential vapors, protecting the user's breathing zone. It is the most critical piece of safety equipment for handling this class of compound.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
The correct PPE is non-negotiable and must be worn at all times when handling the chemical.[8][9]
-
Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required. For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[4][10]
-
Skin Protection:
-
Gloves: Nitrile rubber gloves are the standard recommendation. Always check the manufacturer's data for compatibility and breakthrough times with any solvents being used. Never wear gloves outside the laboratory to prevent cross-contamination.[8]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[8][11]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
-
Rationale: The compound is a skin irritant and potentially harmful upon dermal absorption.[4] PPE prevents direct contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
Section 3: Standard Operating Protocol (SOP) for Handling
This protocol outlines a self-validating workflow from preparation to immediate post-handling cleanup.
Experimental Workflow
-
Preparation & Pre-Handling Checks:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Ensure an appropriate chemical spill kit, eyewash station, and safety shower are accessible and unobstructed.[4][10]
-
Prepare a designated hazardous waste container for "Halogenated Organic Solid Waste."[6]
-
Don all required PPE (goggles, gloves, lab coat).
-
-
Aliquotting the Compound (Inside Fume Hood):
-
Place an analytical balance and all necessary equipment (spatulas, weigh boats) inside the fume hood.
-
Carefully open the reagent container. Avoid creating puffs of airborne dust.
-
Using a clean spatula, gently transfer the desired amount of this compound onto a weigh boat.
-
Tightly reseal the main container immediately after use.
-
-
Reaction Setup (Inside Fume Hood):
-
Add the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Assemble the reaction apparatus securely within the fume hood.[6]
-
-
Post-Handling Decontamination:
-
Carefully clean spatulas and any contaminated surfaces within the fume hood using a cloth dampened with a suitable solvent (e.g., 70% ethanol or acetone).
-
Dispose of the weigh boat and cleaning materials into the designated halogenated solid waste container.[6]
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste.
-
Workflow Visualization
Caption: Safe handling workflow for this compound.
Section 4: Storage and Emergency Procedures
Chemical Storage
Proper storage is crucial for maintaining chemical integrity and laboratory safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]
-
Security: The storage location should be a locked cabinet or an area accessible only to authorized personnel, as recommended by the "Store locked up" (P405) statement.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Solid Spill (Contained in Fume Hood):
-
Ensure PPE is worn.
-
Gently sweep the solid material together to avoid creating dust.
-
Use a plastic dustpan or folded card to collect the material.
-
Place the collected material and any cleaning implements into the designated, labeled container for halogenated solid waste.[10]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the same waste container.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Section 5: Waste Management and Disposal
The disposal of halogenated compounds is strictly regulated due to their environmental persistence and the hazardous byproducts (e.g., dioxins, hydrogen bromide) that can form during improper incineration.
-
Segregation is Mandatory: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a dedicated waste stream for Halogenated Organic Waste .[6] Do not mix with non-halogenated waste.
-
Container and Labeling: Use a clearly labeled, sealable, and chemically compatible container. The label must include the words "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[4]
References
- SAFETY DATA SHEET for 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259
- SAFETY DATA SHEET for 2-Amino-5-bromopyrimidine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC164210050
- Safety Data Sheet for N-phenylpiperidin-4-amine. Cayman Chemical. URL: https://www.caymanchem.com/msdss/30898m.pdf
- 5-Bromo-4-methylpyrimidin-2-amine Safety and Hazards. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18616196#section=Safety-and-Hazards
- Safety Data Sheet for 6-Bromo-N-phenylpyridin-2-amine. CymitQuimica. URL: https://www.cymitquimica.com/pdf/F723366_msds.pdf
- SAFETY DATA SHEET for 5-Bromopyrimidine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC221230050
- 5-bromo-N-ethyl-6-methyl-N-phenylpyridin-2-amine Compound Summary. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/108163745
- 5-Bromopyrimidin-2-amine GHS Information. BLD Pharm. URL: https://www.bldpharm.com/products/7752-82-1.html
- This compound Product Information. Fluorochem. URL: https://www.fluorochem.co.uk/product/f048842/5-bromo-n-phenylpyrimidin-2-amine
- SAFETY DATA SHEET for 6-phenyl-1,3,5-triazine-2,4-diyldiamine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d23408
- 5-bromo-N-ethyl-3-fluoro-N-phenylpyridin-2-amine Compound Summary. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/108163742
- SAFETY DATA SHEET for 2-Amino-5-bromo-3-nitropyridine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC301070010
- SAFETY DATA SHEET for 5-Bromo-2-chloropyrimidine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC271290010
- 5-Bromo-2-methylpyridin-3-amine Safety and Hazards. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.
- Navigating the Safe Handling of Halogenated Aromatic Compounds. Benchchem. URL: https://www.benchchem.
- (5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE Product Information. ChemWhat. URL: https://www.
- TS Lab Safety Rules for Chemistry Labs. Thorn-Seshold. URL: https://www.cup.uni-muenchen.
- Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/
- Safety in the Handling of Laboratory Reagents. Kalstein EU. URL: https://kalstein.
- 5-broMo-N-nitropyridin-2-aMine Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/5-bromo-n-nitropyridin-2-amine-cas-33245-29-3.html
- This compound Product Information. Hoffman Fine Chemicals. URL: https://hoffmanfinechemicals.com/product/5-bromo-n-phenylpyrimidin-2-amine/
- This compound Product Page. CP Lab Safety. URL: https://www.cplabsafety.com/5-bromo-n-phenylpyrimidin-2-amine-95-purity-c10h8brn3-1-gram.html
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors... PubMed, National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/32961380/
- Radiation Lab Rules and Regulations. UMass Lowell. URL: https://www.uml.
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solubility of 5-bromo-N-phenylpyrimidin-2-amine in organic solvents
An In-depth Technical Guide to the Solubility of 5-bromo-N-phenylpyrimidin-2-amine in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility. It provides a theoretical framework based on molecular structure, outlines predictive assessments, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists, providing them with the necessary tools to effectively work with this compound and its analogs.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a cornerstone of process development. The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the intermolecular interactions between the solute and solvent molecules.[1] For a compound like this compound, which serves as a versatile building block in the synthesis of biologically active molecules, its solubility profile dictates the choice of solvents for reaction media, crystallization, and formulation.[2][3] A poor understanding of solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and suboptimal bioavailability of the final drug product.[4]
This guide provides a deep dive into the factors influencing the solubility of this compound and equips the researcher with robust methodologies to determine it experimentally.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound can be predicted by examining its molecular structure through the lens of the "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another.[5]
This compound (CAS: 886365-88-4) [6][7]
-
Molecular Formula: C₁₀H₈BrN₃[6]
-
Molecular Weight: 250.1 g/mol [8]
-
Structure:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogens are potential hydrogen bond acceptors.
-
Amino Group (-NH-): Acts as a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety.
-
Bromo Group (-Br): An electronegative atom that adds to the molecular weight and has a modest impact on polarity.
-
Predicted Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amine (-NH-) group and the pyrimidine nitrogens allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the N-H group of the amine. Good solubility is anticipated, particularly in highly polar solvents like DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar phenyl group suggests some affinity for nonpolar solvents. However, the polar pyrimidine and amine functionalities will likely limit solubility in highly nonpolar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.
-
Aqueous Solubility: The compound's significant hydrophobic character, conferred by the phenyl ring and bromine atom, suggests low intrinsic solubility in water. However, the basicity of the amine and pyrimidine nitrogens means that solubility should dramatically increase in acidic aqueous solutions due to the formation of a soluble salt.[9]
Experimental Determination of Solubility
Where precise data is unavailable, experimental determination is essential. The following protocols are designed to provide both rapid qualitative assessment and accurate quantitative measurement.
Qualitative Solubility Assessment Workflow
This initial screening method is invaluable for rapidly classifying the compound's solubility and guiding solvent selection for further experiments. It follows a hierarchical approach to test solubility in water, acidic, and basic solutions.[10][11]
Caption: Hierarchical workflow for qualitative solubility classification.
Protocol: Qualitative Solubility Testing
-
Water Solubility: To ~25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely.
-
Acid Solubility: If insoluble in water, to a fresh sample, add 0.75 mL of 5% HCl (aq). Vigorous shaking should be applied. Solubility indicates the presence of a basic functional group (amine).
-
Base Solubility: If insoluble in water, to a fresh sample, add 0.75 mL of 5% NaOH (aq). Solubility would indicate an acidic functional group.
-
Observation: For this compound, it is expected to be insoluble in water and 5% NaOH, but soluble in 5% HCl.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium or "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[12] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Caption: Workflow for quantitative solubility determination.
Protocol: Quantitative Solubility by HPLC-UV
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. Ensure enough solid is added so that undissolved material remains after equilibration.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for 24 to 72 hours to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same temperature for at least 2 hours. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase.
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.
-
Construct a calibration curve from the standards and use it to determine the concentration of the diluted sample.
-
Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.
-
Summary of Expected Solubility Behavior
While experimental data must be generated for definitive values, a qualitative summary can be constructed based on chemical principles.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding between the solvent's -OH and the compound's -NH and pyrimidine nitrogens. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar | Hexane, Heptane | Low to Insoluble | Mismatch in polarity; strong solute-solute interactions are not overcome by weak solute-solvent forces. |
| Intermediate Polarity | Toluene, Dichloromethane | Low to Moderate | A balance between the nonpolar phenyl ring and the polar functionalities. |
| Aqueous (Acidic) | 5% HCl | High | Protonation of the basic nitrogen atoms leads to the formation of a highly polar, water-soluble salt. |
| Aqueous (Neutral) | Water | Very Low | The molecule's overall hydrophobic character dominates. |
Conclusion and Future Perspectives
This guide establishes a robust framework for understanding and determining the solubility of this compound. The analysis of its molecular structure provides a strong predictive basis for its behavior in various organic solvents, which is critical for its application in synthesis and drug development. The detailed experimental protocols provided herein offer a clear path for researchers to generate the precise, quantitative data needed for their work.
As the development of novel therapeutics increasingly relies on complex heterocyclic scaffolds, the principles and methods outlined in this guide will continue to be of high value. Future work should focus on building a comprehensive, publicly available database of solubility data for such compounds across a wide range of solvents and temperatures, potentially accelerated by machine learning models trained on experimentally determined values.[13][14]
References
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
- American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- University of Texas at Dallas. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
- Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. [Link]
- National Institutes of Health. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. [Link]
- ChemWhat. (2025). (5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE CAS#: 886365-88-4. [Link]
- Oakland Ave Pizza. (n.d.). 886365-88-4 | this compound. [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]
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Methodological & Application
Synthesis of 5-bromo-N-phenylpyrimidin-2-amine: A Detailed Application Protocol for Researchers
Introduction: The Strategic Importance of the 2-(Phenylamino)pyrimidine Scaffold
The 2-(phenylamino)pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the central framework of numerous clinically significant kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The strategic incorporation of a bromine atom at the 5-position of this scaffold, yielding 5-bromo-N-phenylpyrimidin-2-amine, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure, a critical process in the optimization of drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of modern palladium-catalyzed cross-coupling chemistry.
Mechanistic Rationale: The Buchwald-Hartwig Amination
The synthesis of this compound is efficiently achieved via a selective monoamination of 2,5-dibromopyrimidine using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods.[1][2] The reaction's success hinges on a catalytic cycle involving a palladium(0) species.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. In the case of 2,5-dibromopyrimidine, the C2 position is more electron-deficient due to the proximity of the two nitrogen atoms in the pyrimidine ring, making the C-Br bond at this position more susceptible to oxidative addition than the C5-Br bond.[3]
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[4]
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent undesirable side reactions.[4]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| 2,5-Dibromopyrimidine | 237.88 | 1.0 | 1.0 | 238 mg |
| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (109 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Experimental Procedure
-
Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add 2,5-dibromopyrimidine (238 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (109 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
Expert Insight: The basic nature of the amine product can lead to peak tailing on standard silica gel. If this is observed, it is advisable to use amine-functionalized silica gel or to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.
Structural and Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (s, 2H, pyrimidine-H), ~7.6 (d, 2H, phenyl-H), ~7.3 (t, 2H, phenyl-H), ~7.1 (t, 1H, phenyl-H), ~6.9 (s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C), ~158 (CH), ~140 (C), ~129 (CH), ~123 (CH), ~120 (CH), ~108 (C-Br). |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₀H₈BrN₃ [M+H]⁺: 250.00, 252.00 (in a ~1:1 ratio due to bromine isotopes). |
| Melting Point | 120-123 °C[5] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Reagents:
-
Palladium catalysts and phosphine ligands: These reagents can be toxic and should be handled in a well-ventilated fume hood or glovebox.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Aniline: Aniline is toxic and readily absorbed through the skin. Handle in a fume hood and avoid contact.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area.
-
-
Reaction Conditions: The reaction is conducted at an elevated temperature. Use appropriate heating equipment and take precautions against thermal burns.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a key building block in pharmaceutical research. By leveraging the power and selectivity of the Buchwald-Hartwig amination, researchers can reliably access this valuable intermediate. The provided guidelines on reaction execution, purification, and characterization, coupled with an understanding of the underlying chemical principles, will empower scientists and drug development professionals in their pursuit of novel therapeutic agents.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1847-1854. doi:10.3762/bjoc.14.159
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Oakland Ave Pizza. (n.d.). 886365-88-4 | this compound.
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Application Notes and Protocols: Synthesis of 5-bromo-N-phenylpyrimidin-2-amine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C-N Bond Formation in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of these crucial bonds.[1][2] Its broad substrate scope, functional group tolerance, and often mild reaction conditions have rendered it an indispensable tool, largely supplanting harsher, more limited classical methods like nucleophilic aromatic substitution.[1][2]
This application note provides a comprehensive guide to the synthesis of 5-bromo-N-phenylpyrimidin-2-amine, a valuable building block in medicinal chemistry, utilizing the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.
The generally accepted catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the 5-bromopyrimidine derivative. This forms a Pd(II) complex.[4][5] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate this otherwise challenging step, especially with electron-deficient heteroaryl halides.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile (aniline) coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[5] The selection of the base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.[7][8]
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired this compound is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Below is a diagrammatic representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis. Optimization of temperature, reaction time, and catalyst/ligand loading may be necessary depending on the specific purity of reagents and scale of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-2-aminopyrimidine | ≥97% | Commercially Available | |
| Aniline | ≥99.5%, ReagentPlus® | Commercially Available | Should be freshly distilled if discoloration is observed. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Hygroscopic, handle under inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Should be degassed prior to use. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available |
Reaction Setup and Procedure
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for the synthesis.
Step-by-Step Method:
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent) via syringe.
-
Initiation: Add aniline (1.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular formula is C₁₀H₈BrN₃ with a molecular weight of 250.10 g/mol .[9][10]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized).- Insufficiently anhydrous/deoxygenated conditions.- Base is not strong enough or has degraded. | - Use fresh, high-quality palladium precursor and ligand.- Ensure rigorous inert atmosphere techniques and use of dry, degassed solvents.[11]- Use freshly opened, high-purity base. Consider a stronger base like LHMDS if necessary, but be mindful of substrate compatibility.[12] |
| Dehalogenation of Starting Material | - Presence of water or other protic sources.- Side reaction pathway (β-hydride elimination if applicable, though less common here). | - Ensure all reagents and solvents are scrupulously dry.- Lowering the reaction temperature may help suppress this side reaction.[13] |
| Formation of Side Products (e.g., biaryl coupling) | - Reaction temperature is too high.- Incorrect palladium-to-ligand ratio. | - Reduce the reaction temperature.- Screen different ligands; sometimes a more sterically hindered ligand can prevent unwanted side reactions.[14] |
| Difficulty in Purification | - Product co-elutes with starting materials or byproducts. | - Adjust the polarity of the chromatography eluent.- Consider an acidic or basic wash during the workup to remove unreacted starting materials.[15][16] |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N coupled products like this compound. Success in this reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent, as well as the meticulous exclusion of oxygen and water.[17][18][19] The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this critical transformation in their synthetic campaigns, paving the way for the discovery and development of novel chemical entities.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (URL: [Link])
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). (URL: [Link])
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Palladium-catalyzed Buchwald-Hartwig amination.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014). (URL: [Link])
- Role of the base in Buchwald-Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (URL: [Link])
- Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit. (2018). (URL: [Link])
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. (URL: [Link])
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. (2025). (URL: [Link])
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. (URL: [Link])
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022). (URL: [Link])
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (URL: [Link])
- Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. (URL: [Link])
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (URL: [Link])
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. (2019). (URL: [Link])
- Solvent effects in palladium catalysed cross-coupling reactions.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. (2020). (URL: [Link])
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. (URL: [Link])
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. (URL: [Link])
- CAS RN 886365-88-4 | this compound. Hoffman Fine Chemicals. (URL: [Link])
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). (URL: [Link])
- 5-Bromo-N-methylpyrimidin-2-amine. PMC - NIH. (URL: [Link])
- Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
- 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. (URL: [Link])
- Process for the purification of amines.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Purification of amine reaction mixtures.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022). (URL: [Link])
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Suzuki coupling reactions with 5-bromo-N-phenylpyrimidin-2-amine
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-phenylpyrimidin-2-amines
Abstract
The 2-amino-N-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction provides one of the most robust and versatile methods for the C-C bond formation necessary to elaborate this core, enabling the synthesis of diverse compound libraries for drug discovery.[1][2][3] This application note presents an in-depth technical guide and optimized protocols for the palladium-catalyzed Suzuki coupling of 5-bromo-N-phenylpyrimidin-2-amine with a range of arylboronic acids. We delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental procedures, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common challenges associated with this critical transformation.
Scientific Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organohalide with an organoboron species.[4][5] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[6] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound substrate. This step forms a new organopalladium(II) complex and is often the rate-determining step of the reaction.[5][8][9]
-
Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate "ate" complex.[10][11] This boronate species then transfers its organic moiety (the aryl group) to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.[4][7][12] The choice of base is critical for this step's efficiency.[11][13]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the desired C-C bond of the product, 5-aryl-N-phenylpyrimidin-2-amine. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights: Overcoming Challenges with Aminopyrimidine Substrates
While powerful, the Suzuki coupling of heteroaromatic amines is not without its challenges. The nitrogen atom of the 2-amino group in this compound can act as a ligand, coordinating to the palladium catalyst. This coordination can "poison" or inhibit the catalyst, leading to low or no conversion.[14] Furthermore, the electron-donating nature of the amino group makes the pyrimidine ring electron-rich, which can slow the initial oxidative addition step.[15]
To overcome these substrate-specific issues, the choice of catalyst system is paramount.
-
Ligands: Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[16] Their steric bulk promotes the crucial reductive elimination step and helps prevent the amine substrate from deactivating the palladium center. Their electron-rich character facilitates the oxidative addition into the C-Br bond.[16][17]
-
Palladium Precatalysts: Using air-stable palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, ensures the efficient generation of the active Pd(0) species in the reaction mixture.[18][19][20] These are often superior to traditional sources like Pd(PPh₃)₄, especially for challenging substrates.
-
Bases: For aminopyridine and aminopyrimidine substrates, potassium phosphate (K₃PO₄) is a highly effective base.[14] It is strong enough to promote the formation of the reactive boronate species without causing decomposition of sensitive functional groups.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for coupling with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.
3.1 Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (0.01–0.05 equiv, 1–5 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)
-
Atmosphere: Inert gas (Argon or Nitrogen)
3.2 Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 250 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (e.g., 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 0.5 mL of degassed water) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4–16 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Data Presentation: Condition Optimization
The following table summarizes recommended starting conditions for different classes of arylboronic acids. Yields are representative and highly dependent on the specific substrate and reaction scale.
| Boronic Acid Type | Equiv. | Recommended Catalyst (mol%) | Recommended Base (Equiv.) | Solvent System | Temp (°C) | Typical Yield Range |
| Electron-Neutral (e.g., Phenyl) | 1.2 | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 85–95% |
| Electron-Rich (e.g., 4-Methoxyphenyl) | 1.2 | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 80–90% |
| Electron-Poor (e.g., 4-Trifluoromethylphenyl) | 1.3 | SPhos Pd G3 (3%) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 110 | 75–85% |
| Sterically Hindered (e.g., 2-Methylphenyl) | 1.5 | XPhos Pd G3 (4%) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 60–75% |
| Heteroaryl (e.g., Pyridine-3-boronic acid) | 1.5 | SPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 110 | 65–80% |
Troubleshooting Common Issues
Even robust protocols can encounter issues. The following guide provides a logical workflow for diagnosing and solving common problems in the Suzuki coupling of aminopyrimidines.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst deactivation (oxygen, impurities).[21] 2. Catalyst inhibition by amine substrate.[14] 3. Insufficient reaction temperature or time. | 1. Ensure rigorous degassing of solvents and use an air-stable precatalyst.[18] 2. Switch to a bulkier ligand like XPhos or increase catalyst loading. 3. Increase temperature in 10 °C increments and/or extend reaction time. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Boronic acid instability, especially with electron-withdrawing groups.[21] 2. Presence of excess water or protic impurities. | 1. Use the corresponding boronic acid pinacol ester (Bpin) for enhanced stability.[21] 2. Ensure the use of anhydrous solvents and finely ground, dry base. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[18] 2. Catalyst decomposition to palladium black. | 1. Improve inert atmosphere technique (e.g., freeze-pump-thaw degassing for solvents). 2. Use a robust ligand that stabilizes the Pd(0) species. |
| Starting Material Dehalogenation (-Br replaced by -H) | 1. Presence of water and base can lead to hydrodehalogenation. 2. Certain phosphine ligands can promote this side reaction. | 1. Minimize water content or run under strictly anhydrous conditions. 2. Screen alternative ligands if the problem persists. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-N-phenylpyrimidin-2-amine derivatives. By understanding the catalytic cycle and the specific challenges posed by aminopyrimidine substrates, researchers can rationally select an optimized catalyst system. The use of modern dialkylbiaryl phosphine ligands, air-stable palladium precatalysts, and an appropriate base like K₃PO₄ is critical for success. The protocols and troubleshooting guides provided herein offer a validated framework to facilitate the efficient and high-yielding synthesis of these valuable compounds, accelerating progress in medicinal chemistry and drug development.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Guerra, C. F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Billingsley, K. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- ElectronicsAndBooks.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
- YouTube. The Suzuki reaction. [Link]
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
- Ramirez, M. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Arylpyrimidin-2-amine Derivatives
Introduction
The N-arylpyrimidin-2-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds, including kinase inhibitors like Imatinib, underscores its importance in drug discovery.[1][2] The development of efficient and versatile synthetic methods to access these derivatives is, therefore, a critical endeavor for researchers in both academic and industrial settings. Among the various synthetic strategies, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of the crucial C-N bond.[1][3][4]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol based on established literature, and provide insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust catalytic system for the synthesis of their target molecules.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][4] The reaction's success hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5][6]
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-chloropyrimidine or 2-bromopyrimidine). This step forms a Pd(II) complex.[5][6]
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[5][6] The choice of base is critical and can significantly influence the reaction rate and outcome.[7]
-
Reductive Elimination: This is the final and product-forming step. The N-arylpyrimidin-2-amine derivative is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Key Reagents and Their Roles: A Chemist's Toolkit
The success of a palladium-catalyzed amination reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a crucial role in ensuring high yields and selectivity.
| Component | Examples | Role and Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(PPh₃)₂] | The source of the active Pd(0) catalyst. Pd(II) precursors are often used and are reduced in situ. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos, dppf | Stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. The choice of ligand is often substrate-dependent.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of the amine, facilitating the formation of the palladium-amido complex.[7] Stronger bases like NaOtBu are common, but weaker bases can be used for sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
| Aryl Halide | 2-Chloropyrimidine, 2-Bromopyrimidine | The electrophilic partner in the coupling reaction. Bromides and iodides are generally more reactive than chlorides. |
| Amine | Primary and secondary aryl or alkyl amines | The nucleophilic partner. A wide range of amines can be used, although sterically hindered or electron-deficient amines may require optimized conditions. |
Detailed Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from a literature procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives and serves as a representative example.[1][2]
Materials and Equipment
-
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv)
-
1-Bromo-2,4-dimethylbenzene (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: A general workflow for the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, dichlorobis(triphenylphosphine)palladium(II), and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the sodium tert-butoxide. Then, add the anhydrous toluene via syringe, followed by the 1-bromo-2,4-dimethylbenzene.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 110 °C in toluene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary but are typically in the range of 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dimethylphenyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert conditions (oxygen or moisture)- Poor choice of ligand or base- Low reaction temperature | - Use a fresh palladium precursor and ensure proper inert atmosphere techniques.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or switch to a higher boiling point solvent like dioxane. |
| Side Product Formation | - Homocoupling of the aryl halide- Hydrodehalogenation of the aryl halide- Competing reactions with functional groups | - Lower the catalyst loading.- Use a milder base.- Protect sensitive functional groups on the substrates. |
| Incomplete Conversion | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time and continue monitoring.- Add a fresh portion of the catalyst and ligand. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-arylpyrimidin-2-amine derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently access a wide array of these valuable compounds. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic transformation in your research and development endeavors.
References
- El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Various Authors. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-bromo-N-phenylpyrimidin-2-amine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Catalyzed by palladium and copper co-catalysts, this reaction proceeds under relatively mild conditions with excellent functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][4]
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[5] The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery. The introduction of an alkynyl moiety via Sonogashira coupling onto a pyrimidine core, such as in 5-bromo-N-phenylpyrimidin-2-amine, creates versatile intermediates that can be further elaborated into novel drug candidates and molecular probes.[5] This document provides a detailed, field-proven protocol for the Sonogashira coupling of this compound, grounded in mechanistic principles and practical insights for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the active Pd(0) species into the C-Br bond of this compound to form a Pd(II)-aryl complex. This is often the rate-limiting step, especially for less reactive aryl bromides compared to iodides.[1][7]
-
The Copper Cycle: Concurrently, the terminal alkyne is deprotonated by the amine base. The resulting acetylide reacts with the copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[1][5]
-
Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II)-aryl complex.[6][8] The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired alkynylpyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[9] In cases where this side reaction is problematic, copper-free Sonogashira protocols, which often rely on specific ligands or different bases, can be employed.[1][10]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Application Protocol
This protocol provides a robust and generalized procedure. For novel alkynes, optimization of temperature and reaction time may be required.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | Starting material. |
| Terminal Alkyne | >97% | Various | Coupling partner. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Strem, Acros, etc. | Pd(PPh₃)₂Cl₂. A relatively air-stable Pd(II) precatalyst.[11] |
| Copper(I) Iodide (CuI) | >98% | Sigma-Aldrich, etc. | Co-catalyst. A white/off-white solid is preferred. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Acros, etc. | Acts as base and can be a co-solvent.[1] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Various | Anhydrous solvent is critical. |
| Argon or Nitrogen Gas | High Purity | Airgas, etc. | For maintaining an inert atmosphere. |
| Schlenk Flask / Reaction Tube | - | - | Must be oven-dried before use. |
| Celite® 545 | - | Fisher Scientific | For filtration. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Optimized Reaction Parameters
The following stoichiometry provides a reliable starting point for the reaction.
| Component | Equivalents | Mol % | Purpose |
| This compound | 1.0 | - | Aryl Halide |
| Terminal Alkyne | 1.2 | - | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.03 | 3 mol% | Palladium Catalyst |
| CuI | 0.05 | 5 mol% | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | - | Base |
| Anhydrous DMF | - | - | Solvent (approx. 0.1 M) |
Step-by-Step Procedure
A. Reaction Setup (Inert Atmosphere)
-
Glassware Preparation: Place a suitable-sized Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow it to cool to room temperature under a stream of high-purity argon or nitrogen. This ensures anhydrous conditions, which are critical for catalyst stability and preventing side reactions.[9][12]
-
Reagent Addition: To the cooled flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure the reaction atmosphere is completely anaerobic. The exclusion of oxygen is vital to prevent the Glaser homocoupling of the alkyne.[9]
B. Reaction Execution
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide. Follow this with the addition of anhydrous triethylamine (3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe. A slight color change (often to a darker yellow or brown) may be observed.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath set to 60-80 °C. Aryl bromides are less reactive than iodides and typically require heating to facilitate the oxidative addition step.[1][9][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
C. Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite® to remove the palladium black and other insoluble catalyst residues.[6][14] Wash the Celite pad with additional ethyl acetate.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[5][15]
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure reagents/solvents. | 1. Use a fresh batch of palladium catalyst and CuI.[9] 2. Increase temperature in 10 °C increments. Aryl bromides often require heat.[13] 3. Ensure all solvents and the amine base are strictly anhydrous.[9][16] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Presence of oxygen. 3. Inappropriate solvent. | 1. This indicates Pd(0) has crashed out of the catalytic cycle. While some formation is common, excessive amounts are detrimental.[9] 2. Improve degassing technique; ensure a positive inert gas pressure is maintained throughout.[9] 3. While DMF is generally robust, some substrates may benefit from a less coordinating solvent like toluene or THF.[9][16] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously exclude air from the reaction vessel.[9] 2. Consider a copper-free protocol or reduce the loading of CuI.[9][17] Slow addition of the alkyne can also minimize its concentration at any given time, disfavoring the dimerization side reaction.[17] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a second, small portion of the palladium catalyst to the reaction mixture. 2. Ensure at least 2-3 equivalents of the amine base are used to neutralize the HBr generated. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and reliable transformation for generating novel alkynylpyrimidine derivatives. These products serve as valuable building blocks for the synthesis of potential therapeutic agents and other advanced materials. By adhering to the principles of anhydrous and anaerobic reaction conditions and understanding the key roles of the catalyst, co-catalyst, and base, researchers can successfully implement this protocol. The provided guidelines and troubleshooting insights offer a solid foundation for achieving high yields and purity in this critical synthetic transformation.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). Molecules.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate.
- Sonogashira troubleshooting help needed : r/Chempros. (2020, August 8). Reddit.
- Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
Sources
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Application Note: Structural Elucidation of 5-bromo-N-phenylpyrimidin-2-amine using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) characterization of 5-bromo-N-phenylpyrimidin-2-amine, a key heterocyclic building block in medicinal chemistry and drug development.[1] The document outlines a detailed, field-proven protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, it presents an in-depth analysis of the predicted NMR spectra, explaining the rationale behind chemical shift assignments and expected coupling patterns based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, enabling unambiguous structural verification and quality control of this important synthetic intermediate.
Introduction: The Rationale for NMR Characterization
This compound and its derivatives are prevalent scaffolds in modern drug discovery, notably investigated as kinase inhibitors for applications in oncology.[1][2][3] The precise arrangement of the phenyl, amine, and bromopyrimidine moieties is critical to their biological activity. Therefore, unequivocal structural confirmation is a non-negotiable step in the synthesis and quality control workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment of each proton and carbon atom, allowing for the verification of the molecular skeleton and the relative positions of substituents.[4] This application note addresses the specific NMR characterization of this compound, providing both a practical experimental protocol and a detailed guide to spectral interpretation.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in Figure 1. This convention will be used throughout the document.
Figure 1: Molecular Structure and Numbering A diagram illustrating the chemical structure of this compound with atoms numbered for NMR spectral assignments.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. [5]2. Solvent Selection and Dissolution: Choose a suitable deuterated solvent that fully dissolves the compound. [6]In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen solvent (e.g., DMSO-d₆). [7]Preparing the solution in a separate vial ensures complete dissolution and allows for visual inspection of any particulate matter before transfer. [5]3. Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in the pipette. [5]The final sample height in the tube should be approximately 4-5 cm. [7]4. Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure a homogeneous solution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Following the proton experiment, set up and acquire a proton-decoupled ¹³C NMR spectrum.
-
Spectral Interpretation: Decoding the Structure
The following sections provide a detailed prediction and rationale for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR theory and data from structurally related compounds. [8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the phenyl ring protons, and the amine proton. The electron-withdrawing nature of the nitrogen atoms and the bromine atom in the pyrimidine ring will significantly influence the chemical shifts. [4][9] Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |
| N-H | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | The amine proton is expected to be significantly deshielded and will likely appear as a broad signal due to exchange and quadrupolar coupling with the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration. |
| H4, H6 | ~8.5 - 8.7 | Singlet (s) | 2H | These two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C2-N bond. They are strongly deshielded by the adjacent electronegative nitrogen atoms. The bromine at C5 will also exert a deshielding effect. |
| H2', H6' | ~7.6 - 7.8 | Doublet (d) or Multiplet (m) | 2H | These are the ortho protons on the phenyl ring. They are deshielded due to their proximity to the electron-withdrawing pyrimidine ring. |
| H3', H5' | ~7.2 - 7.4 | Triplet (t) or Multiplet (m) | 2H | These are the meta protons on the phenyl ring. Their chemical shift is typical for aromatic protons. |
| H4' | ~6.9 - 7.1 | Triplet (t) or Multiplet (m) | 1H | This is the para proton on the phenyl ring, generally the most shielded of the phenyl protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Assignment |
| C2 | ~160 - 162 | This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic amine), causing it to be highly deshielded and appear significantly downfield. |
| C4, C6 | ~157 - 159 | These carbons are part of a C=N double bond within the heterocyclic ring, leading to a strong deshielding effect. |
| C1' | ~139 - 141 | The ipso-carbon of the phenyl ring attached to the amine nitrogen. Its chemical shift is influenced by the nitrogen substituent. |
| C3', C5' | ~128 - 130 | Aromatic carbons on the phenyl ring. |
| C2', C6' | ~121 - 123 | Aromatic carbons on the phenyl ring. |
| C4' | ~118 - 120 | Aromatic carbon on the phenyl ring. |
| C5 | ~95 - 105 | This carbon is directly attached to the electronegative bromine atom, which typically causes a shielding effect on the carbon itself (heavy atom effect), but its position in the electron-deficient ring complicates a simple prediction. It is expected to be the most upfield of the pyrimidine carbons. |
Conclusion and Best Practices
This application note provides a robust protocol and a predictive guide for the NMR characterization of this compound. By following the outlined experimental workflow, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions, grounded in the analysis of similar chemical structures, offer a reliable basis for the definitive assignment of all proton and carbon signals, thereby ensuring the structural integrity of this valuable chemical entity. For unambiguous assignment, especially in cases of signal overlap, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended. [8]
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Pendarvis, D. (n.d.). Sample Preparation.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Argyropoulos, D., et al. (n.d.).
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 265-292.
- Molecules. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
- MDPI. (n.d.). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol.
- PubMed. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institutes of Health. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine.
- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- ResearchGate. (2006). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions.
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Application Note: Comprehensive Mass Spectrometric Characterization of 5-bromo-N-phenylpyrimidin-2-amine
Abstract
This document provides a detailed guide for the analysis of 5-bromo-N-phenylpyrimidin-2-amine, a key intermediate in pharmaceutical research, using mass spectrometry. We present optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) for structural confirmation. This guide explains the rationale behind methodological choices and details the expected fragmentation patterns under both Electrospray Ionization (ESI) and Electron Ionization (EI), providing researchers with a robust framework for the identification and characterization of this and structurally related compounds.
Introduction
This compound is a heterocyclic amine containing both a pyrimidine core and a brominated functional group. Such structures are of significant interest in drug discovery and medicinal chemistry. Accurate molecular weight confirmation and structural elucidation are critical quality control steps in the synthesis and development of novel therapeutics. Mass spectrometry (MS) is an indispensable analytical technique that provides high sensitivity and structural specificity for this purpose.[1][2]
This application note addresses the specific challenges and considerations for analyzing this molecule, including the characteristic isotopic signature of bromine and the predictable fragmentation of the pyrimidine and N-phenyl moieties. We will cover protocols for both soft ionization (ESI), typically coupled with liquid chromatography for high-throughput analysis, and hard ionization (EI), often used with gas chromatography for structural confirmation of volatile compounds.[3]
Analyte Properties
A thorough understanding of the analyte's chemical properties is foundational to method development.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 886365-88-4 | [4] |
| Molecular Formula | C₁₀H₈BrN₃ | [4][5] |
| Molecular Weight | ~250.10 g/mol | [4][5] |
| Structure | ![]() | |
| Key Features | Aromatic, Secondary Amine, Halogenated (Br) |
The presence of nitrogen atoms makes the molecule basic and thus an excellent candidate for positive-mode electrospray ionization ([M+H]⁺). The bromine atom provides a highly distinctive isotopic pattern that serves as a definitive marker for its presence in a mass spectrum.[6][7]
Experimental Workflow Overview
A successful analysis follows a logical progression from sample preparation to data interpretation. The key stages are designed to ensure sample cleanliness, optimal ionization, and the acquisition of high-quality mass spectral data for confident identification.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Adherence to a well-defined protocol is essential for reproducibility.[1] The following sections provide step-by-step instructions for sample preparation and instrumental analysis.
Protocol 1: Sample Preparation for LC-MS Analysis
The primary goal of sample preparation is to create a clean, particle-free solution at an appropriate concentration to avoid contaminating the instrument or saturating the detector.[8][9]
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. For a typical ESI-MS system, a final concentration in the range of 1-10 µg/mL is recommended.[9] Dilute the stock solution using the initial mobile phase composition (e.g., 90% Water/10% ACN with 0.1% formic acid).
-
Filtration: It is critical to filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could block the fluidic lines of the LC-MS system.[9]
-
Blanks: Prepare blank samples consisting of only the dilution solvent to run before and after the analyte. This helps to prevent carry-over and confirm the cleanliness of the system.[9]
Protocol 2: LC-MS/MS Method Parameters
Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from impurities prior to detection, which is crucial for complex mixtures.[1][2]
| LC Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention and peak shape for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 8 minutes, hold 2 min | A standard gradient to elute compounds of moderate polarity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The amine and pyrimidine nitrogens are readily protonated.[10] |
| Scan Range | m/z 50 - 500 | Covers the expected precursor and fragment ions. |
| Capillary Voltage | 3.5 kV | Standard voltage to achieve stable spray. |
| Cone Voltage | 30 V | A moderate voltage to transfer ions without excessive in-source fragmentation.[11] |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Nebulizing Gas | Nitrogen @ 3 L/min | Assists in droplet formation. |
| Drying Gas | Nitrogen @ 15 L/min | Facilitates desolvation of the charged droplets.[10] |
| Tandem MS (MS/MS) Parameter | Recommended Setting | Rationale |
| Precursor Ions | m/z 250.0 and 252.0 | Isolate both major isotopic peaks of the protonated molecule. |
| Collision Gas | Argon | Inert gas used to induce fragmentation. |
| Collision Energy | 15-35 eV (Ramped) | A ramp of energies ensures a wide range of fragments are produced for structural confirmation.[12] |
Expected Results and Data Interpretation
Full Scan Mass Spectrum: The Bromine Isotope Pattern
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity. For this compound, the protonated molecule [M+H]⁺ will appear as a doublet at m/z 250.0 (for the ⁷⁹Br isotopologue) and m/z 252.0 (for the ⁸¹Br isotopologue). This pattern is a definitive confirmation of the presence of one bromine atom in the molecule.[6]
Proposed Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions.[12]
Under positive ESI conditions, the molecule is protonated. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed via cleavage of the weakest bonds. The C-N bond between the pyrimidine ring and the phenyl group is a likely point of fragmentation.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
-
Loss of Aniline: A primary fragmentation route involves the cleavage of the N-phenyl bond, leading to the loss of a neutral aniline molecule (C₆H₅NH₂), resulting in a brominated pyrimidine fragment at m/z 157.0 / 159.0.
-
Loss of Bromine: Cleavage of the C-Br bond, though less common in ESI than in EI, can lead to the loss of a bromine radical (Br•), yielding a fragment at m/z 171.0. The characteristic isotopic pattern would be lost for this fragment.
-
Phenyl Cation: Alternatively, charge can be retained on the phenyl portion after cleavage, generating the stable phenyl cation at m/z 77.1.
Electron Ionization is a higher-energy technique that typically produces more extensive fragmentation.[3] The molecular ion [M]⁺• will be a radical cation, and its fragmentation will show the same bromine isotopic pattern.
Caption: Proposed EI fragmentation pathways for this compound.
-
Loss of Br•: The C-Br bond is relatively weak and readily cleaves to lose a bromine radical, resulting in a strong peak at m/z 170.0. This is often the base peak in the spectrum of alkyl halides.[6]
-
Loss of HBr: Subsequent or concerted loss of HBr can also occur, leading to a radical cation at m/z 169.0.
-
Cleavage of N-phenyl bond: Similar to ESI, this bond can cleave, resulting in fragments such as the phenyl cation (m/z 77.1) or the bromopyrimidine cation (m/z 156.0 / 158.0).
Summary of Expected Ions
| Ion Description | Ionization | Proposed Formula | Calculated m/z (⁷⁹Br / ⁸¹Br) |
| Protonated Molecule | ESI+ | [C₁₀H₉BrN₃]⁺ | 250.0 / 252.0 |
| Molecular Ion | EI | [C₁₀H₈BrN₃]⁺• | 249.0 / 251.0 |
| Loss of Aniline | ESI+ | [C₄H₂BrN₂]⁺ | 157.0 / 159.0 |
| Loss of Bromine | ESI+ / EI | [C₁₀H₉N₃]⁺ / [C₁₀H₈N₃]⁺ | 171.0 / 170.0 |
| Phenyl Cation | ESI+ / EI | [C₆H₅]⁺ | 77.1 |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Signal / Low Intensity | Sample concentration too low; Improper ionization parameters; Clogged lines. | Increase concentration; Optimize cone voltage and gas flows; Check system for blockages and perform maintenance. |
| Poor Peak Shape (LC-MS) | Improper mobile phase; Column degradation; Sample solvent mismatch. | Ensure 0.1% formic acid is in the mobile phase; Replace column; Dilute sample in the initial mobile phase. |
| No Bromine Isotope Pattern | Compound does not contain bromine; Co-eluting interference. | Verify the correct sample is being analyzed; Improve chromatographic separation to resolve interfering peaks. |
| Excessive Fragmentation in ESI | Cone/capillary voltage is too high (in-source fragmentation). | Reduce the cone voltage in 10 V increments until the [M+H]⁺ ion is the dominant species.[13] |
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for the mass spectrometric analysis of this compound. By leveraging the distinct bromine isotopic pattern for initial confirmation and employing tandem mass spectrometry for detailed structural analysis, researchers can confidently identify and characterize this important molecule. The detailed protocols for sample preparation, LC-MS operation, and data interpretation serve as a robust starting point for routine analysis and for the investigation of related chemical structures in the field of drug development.
References
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- Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- Bacaloni, A. et al. (2008). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International.
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- Pál, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Van den Eede, N., et al. (2014). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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Application Note: A Practical Guide to the Synthesis of Potent ULK1 Inhibitors from a 5-bromo-N-phenylpyrimidin-2-amine Scaffold
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that serves as the apical regulator in the autophagy signaling cascade. Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins, playing a dual role in cancer cell survival and death. In established tumors, cancer cells often hijack the autophagic pathway to survive metabolic stress and chemotherapy, making autophagy inhibition a compelling therapeutic strategy. ULK1, as the initiator of this pathway, represents a prime target for small molecule inhibition.
The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, due to its structural resemblance to the adenine moiety of ATP, enabling competitive binding at the kinase hinge region. Building upon this foundation, recent research has successfully identified and validated the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine framework as a highly effective scaffold for developing potent and selective ULK1 inhibitors. The strategic placement of the 2-aniline group facilitates critical hydrogen bonding with the kinase hinge, while the C4-phenoxy and N-phenyl groups provide vectors for synthetic modification to optimize potency and pharmacokinetic properties.
This application note provides a detailed, field-proven protocol for the synthesis of a representative ULK1 inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine , based on published methodologies. We will elucidate the causal chemistry behind the synthetic strategy, provide a step-by-step workflow, and discuss the structure-activity relationship (SAR) that governs the potency of this inhibitor class.
ULK1 Signaling and Point of Inhibition
ULK1 activity is tightly controlled by upstream nutrient-sensing pathways, primarily mTOR and AMPK. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Conversely, under starvation or energy stress, AMPK activates ULK1, triggering the cascade of events leading to autophagosome formation. Small molecule inhibitors targeting the ATP-binding site of ULK1, such as those derived from the 5-bromo-N-phenylpyrimidin-2-amine scaffold, effectively block the kinase activity, thereby halting autophagy at its earliest step.
Application of 5-bromo-N-phenylpyrimidin-2-amine in Non-Small Cell Lung Cancer Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-bromo-N-phenylpyrimidin-2-amine and its derivatives in the context of non-small cell lung cancer (NSCLC) research. We will explore the scientific rationale, key signaling pathways, and provide detailed protocols for the synthesis and biological evaluation of this promising chemical scaffold.
Introduction: The Pyrimidine Scaffold in Oncology and the Emerging Role of ULK1 in NSCLC
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to mimic endogenous purines and interact with the hinge region of protein kinases has made it a cornerstone in the development of targeted therapies.[2] In the realm of NSCLC, inhibitors targeting kinases like EGFR, ALK, and MET have revolutionized treatment paradigms.[3][4][5] However, the emergence of resistance necessitates the exploration of novel therapeutic targets.[6]
One such target of growing interest is UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that is a central initiator of autophagy.[7] Autophagy is a cellular recycling process that can promote cancer cell survival under stress, and its inhibition presents a compelling therapeutic strategy. Notably, ULK1 is significantly overexpressed in NSCLC and its high expression is negatively correlated with clinical prognosis.[7] Recent research has identified derivatives of This compound as potent inhibitors of ULK1, capable of blocking autophagy and inducing apoptosis in NSCLC cells.[7] This guide will provide the foundational knowledge and detailed methodologies to investigate this compound and its analogs as potential NSCLC therapeutics.
Scientific Rationale and Core Concepts
The therapeutic potential of this compound derivatives in NSCLC is predicated on a dual mechanism of action: the inhibition of pro-survival autophagy and the induction of apoptotic cell death.
-
Autophagy Inhibition via ULK1 Targeting: In cancer cells, autophagy can be a double-edged sword. While excessive autophagy can lead to cell death, it more commonly acts as a survival mechanism, particularly in response to metabolic stress or chemotherapy. By inhibiting ULK1, the this compound scaffold can disrupt the initiation of autophagy, thereby sensitizing cancer cells to stress and other therapeutic interventions.[7]
-
Induction of Apoptosis: The same research that identified these compounds as ULK1 inhibitors also demonstrated their ability to induce apoptosis, or programmed cell death.[7] This suggests a multi-faceted anti-cancer activity where the compound not only removes a key survival pathway but also actively triggers cell death.
The following diagram illustrates the central role of ULK1 in the autophagy pathway and the proposed point of intervention for this compound derivatives.
Caption: ULK1 Signaling Pathway and Point of Intervention.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a robust method for forming C-N bonds.[5]
Materials and Reagents:
-
2,5-dibromopyrimidine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 2,5-dibromopyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Addition of Base: Add sodium tert-butoxide (1.4 eq) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of aniline (1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Expected Outcome: The product should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro ULK1 Kinase Assay
This assay determines the direct inhibitory effect of the synthesized compounds on ULK1 kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[8]
Materials and Reagents:
-
Recombinant human ULK1 protein
-
Test compounds (dissolved in DMSO)
-
ATP
-
ULK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Reaction Setup: In a 96-well plate, add the recombinant ULK1 protein and the diluted test compounds.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the ULK1 substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 3s (Example Derivative) | ULK1 | Value from literature[7] |
| Test Compound 1 | ULK1 | Experimental Value |
| Test Compound 2 | ULK1 | Experimental Value |
Note: The IC₅₀ value for the example derivative 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine) from the literature should be included for comparison.[7]
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials and Reagents:
-
NSCLC cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials and Reagents:
-
NSCLC cells
-
Test compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat NSCLC cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Experimental Workflow for Apoptosis Assay.
Protocol 5: Autophagy Assessment (LC3 Western Blot)
This protocol assesses the modulation of autophagy by monitoring the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials and Reagents:
-
NSCLC cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Protein electrophoresis and transfer equipment
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat NSCLC cells with the test compounds for a specified time. It is crucial to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in a parallel set of experiments to assess autophagic flux.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of the test compound (and a further increase with a lysosomal inhibitor) indicates inhibition of autophagic flux.[7]
Protocol 6: In Vivo NSCLC Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a mouse model.
Materials and Reagents:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line (e.g., A549)
-
Matrigel (optional)
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for NSCLC. Its demonstrated ability to target ULK1, a key regulator of autophagy, and induce apoptosis provides a strong rationale for further investigation. The protocols outlined in this guide offer a comprehensive framework for synthesizing and evaluating compounds based on this scaffold. Future research should focus on optimizing the potency and selectivity of these compounds, exploring their efficacy in combination with existing NSCLC therapies, and elucidating the precise molecular mechanisms underlying their apoptotic activity.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5904339/)
- EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742790/)
- MET Inhibition in Non-Small Cell Lung Cancer. (https://www.emjreviews.com/oncology/article/met-inhibition-in-non-small-cell-lung-cancer/)
- Buchwald–Hartwig amination - Wikipedia. (https://en.wikipedia.
- MTT assay protocol | Abcam. (https://www.abcam.com/protocols/mtt-assay-protocol)
- MET Inhibitors Find Their Niche in NSCLC. (https://www.onclive.com/view/met-inhibitors-find-their-niche-in-nsclc)
- ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4509640/)
- Role of EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. (https://academic.oup.com/annonc/article/19/suppl_7/vii20/193910)
- MET inhibitors in combination with other therapies in non-small cell lung cancer. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4367690/)
- Treatment Options for ALK+ - ALK Positive. (https://www.alkpositive.
- ULK1 Active Kinase Datasheet. (https://www.signalchem.
- MET inhibitors in advanced non-small-cell lung cancer: a meta-analysis and review. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5356611/)
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (https://pubmed.ncbi.nlm.nih.gov/32961380/)
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (https://www.researchgate.
- Measuring Autophagy in Stressed Cells. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4903204/)
- EGFR Mutation and Lung Cancer: What is it and how is it treated?. (https://www.lung.org/lung-health-diseases/lung-disease-lookup/lung-cancer/symptoms-diagnosis/biomarker-testing/egfr-and-lung-cancer)
- Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5356679/)
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (https://pubmed.ncbi.nlm.nih.gov/35983756/)
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Application Notes & Protocols: A Tiered, Cell-Based Assay Cascade for Evaluating 5-bromo-N-phenylpyrimidin-2-amine Analogs as ULK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Autophagy with a Novel Scaffold
The 5-bromo-N-phenylpyrimidin-2-amine scaffold has emerged as a promising chemical starting point for the development of novel anti-cancer therapeutics. Recent studies have identified derivatives of this class as potent inhibitors of UNC-51-like kinase 1 (ULK1), a critical serine/threonine kinase that initiates the autophagy pathway.[1][2][3] Autophagy is a cellular self-eating process that allows cancer cells to survive under stressful conditions, such as nutrient deprivation or chemotherapy, making its inhibition a key therapeutic strategy.[4][5] By blocking ULK1, these compounds can inhibit autophagy and subsequently induce apoptosis (programmed cell death) in cancer cells that depend on this survival mechanism.[1][2]
Cell-based assays are indispensable for evaluating such compounds, as they provide a physiologically relevant context to assess not only target engagement but also downstream cellular consequences like cytotoxicity and the induction of specific death pathways. This guide, designed for drug discovery professionals, outlines a logical, tiered assay cascade to comprehensively characterize this compound analogs, moving from broad phenotypic effects to specific mechanism-of-action studies.
Foundational Step: Strategic Cell Line Selection
The relevance of any cell-based assay hinges on the selection of an appropriate cell model. A poorly chosen cell line can yield misleading data. The primary consideration for this project is the role of ULK1 and autophagy in the cancer type being modeled.
Causality Behind the Choice:
-
Target Expression: Select cell lines with demonstrable expression of ULK1. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for querying gene expression data across hundreds of cell lines.
-
Autophagy Dependence: Many cancer cells, particularly those with RAS/RAF mutations, exhibit high basal levels of autophagy and are considered "autophagy-addicted."[5] Targeting these cells with an autophagy inhibitor is more likely to yield a potent cytotoxic effect.
-
Contextual Relevance: The initial discovery of a key 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (compound 3s) was validated in the A549 non-small cell lung cancer (NSCLC) cell line, which is known to have high ULK1 expression.[1][2] Therefore, A549 cells serve as an excellent, contextually relevant starting point. Other cell lines from cancers known to rely on autophagy, such as pancreatic (e.g., MiaPaCa-2) and glioblastoma cell lines, are also strong candidates.[5][6]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: A tiered experimental workflow for evaluating this compound analogs.
Tier 1: Phenotypic Screening - Is the Compound Active?
The first step is to determine whether the analogs have any effect on cancer cell viability or proliferation. These assays are rapid, cost-effective, and suitable for screening a library of compounds to identify the most potent hits.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as a proxy for viability.[7][8] NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[8]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each analog.
Data Presentation: Comparative IC₅₀ Values
| Analog ID | Scaffold Modification | Target Cell Line | IC₅₀ (µM) |
| Lead-001 | -NO₂ at R¹ | A549 | 5.2 |
| Lead-002 | -Cl at R¹ | A549 | 12.8 |
| Lead-003 | -OCH₃ at R² | A549 | 3.7 |
| Lead-004 | -CF₃ at R¹ | MiaPaCa-2 | 8.1 |
Tier 2: Mechanism of Action - How Does the Compound Kill Cells?
Once potent cytotoxic compounds are identified, the next step is to confirm that they induce cell death via the hypothesized mechanism: apoptosis.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: The central role of executioner caspases-3 and -7 in apoptosis.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay is a "gold standard" for measuring apoptosis by quantifying the activity of caspases-3 and -7, the key executioner enzymes of apoptosis.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[10][12]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled, 96-well plate as described in Protocol 1, using concentrations around the predetermined IC₅₀. A typical treatment time to observe apoptosis is 18-24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[13] Reconstitute the lyophilized substrate with the provided buffer.[13]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[12]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold-change in caspase activity for treated cells relative to vehicle-treated controls.
Protocol 3: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different stages of cell death.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates. After treatment (e.g., 24 hours), collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).[14][17]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Tier 3: Target & Pathway Validation - Is the Mechanism On-Target?
The final and most critical step is to confirm that the observed cytotoxicity and apoptosis are direct results of inhibiting the ULK1-mediated autophagy pathway. This is achieved by measuring key protein markers of autophagy.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: Inhibition of the ULK1 complex blocks autophagosome formation and subsequent degradation of markers like LC3-II and p62.
Protocol 4: Western Blotting for Autophagy Markers
Western blotting allows for the semi-quantitative analysis of specific proteins. To confirm autophagy inhibition, we monitor the levels of LC3 and p62.[18]
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. A block in autophagy initiation prevents the formation of LC3-II. An accumulation of LC3-II can indicate either autophagy induction or a block in the final degradation step.[19]
-
p62 (Sequestosome 1/SQSTM1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, p62 levels are inversely correlated with autophagic flux; its accumulation is a hallmark of autophagy inhibition.[18][20]
Methodology:
-
Cell Lysis: Treat cells with the compound analogs for 6-24 hours. To measure autophagic flux, include a control group co-treated with a lysosomal inhibitor like Bafilomycin A1. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 12-15% gel is suitable for resolving LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62. A loading control antibody (e.g., GAPDH or β-actin) must also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. An increase in p62 levels and a decrease in the LC3-II/LC3-I ratio (or prevention of its increase under starvation) upon compound treatment indicates successful inhibition of ULK1-mediated autophagy initiation.
Assay Validation and Quality Control
For robust and reproducible results, particularly in a high-throughput screening (HTS) context, rigorous assay validation is essential.
-
Controls: Every assay plate must include positive controls (a known activator/inhibitor of the pathway) and negative/vehicle controls (e.g., DMSO).
-
Replicates: All experimental conditions should be performed in at least triplicate to ensure statistical significance.
-
Z'-Factor: For HTS assays (like the primary viability screen), the Z'-factor should be calculated to assess assay quality. The Z'-factor measures the separation between the means of the positive and negative controls relative to their standard deviations.[21][22][23]
Conclusion
The evaluation of this compound analogs requires a multi-faceted approach. The tiered assay cascade presented here provides a comprehensive framework for moving from initial hit identification to detailed mechanism-of-action validation. By systematically assessing cytotoxicity, confirming the induction of apoptosis, and finally, verifying the inhibition of the ULK1-autophagy pathway, researchers can confidently identify and advance the most promising candidates for further preclinical development. This structured, evidence-based approach ensures that decisions are grounded in robust, physiologically relevant cellular data.
References
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Developing Potent and Selective PLK4 Inhibitors from Pyrimidin-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Master Regulator of Centriole Duplication in Oncology
Polo-like kinase 4 (PLK4) has emerged as a compelling therapeutic target in oncology due to its critical role as the master regulator of centriole duplication.[1][2] Aberrant expression of PLK4 is a frequent event in a multitude of human cancers, including breast, lung, and colorectal cancer, and is often correlated with poor prognosis.[3] Dysregulation of PLK4 activity leads to centrosome amplification, a state of abnormal centrosome numbers, which is a hallmark of many cancer cells and a major driver of genomic instability and aneuploidy.[3] Consequently, the development of small molecule inhibitors of PLK4 presents a promising therapeutic strategy to selectively target cancer cells by inducing mitotic catastrophe and cell death.[4]
The pyrimidin-2-amine scaffold has proven to be a versatile and effective core structure for the development of various kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[5] This guide provides a comprehensive overview of the strategies and methodologies for the development of PLK4 inhibitors based on the pyrimidin-2-amine scaffold, from initial synthesis and biochemical characterization to cellular and in vivo evaluation.
The PLK4 Signaling Pathway and Point of Inhibition
PLK4 is a serine/threonine kinase that initiates the formation of a single new procentriole on each mother centriole during the cell cycle. This tightly regulated process is essential for the formation of a bipolar mitotic spindle, which ensures the faithful segregation of chromosomes during mitosis. Pyrimidin-2-amine-based inhibitors are designed to be ATP-competitive, binding to the kinase domain of PLK4 and preventing the phosphorylation of its downstream substrates, thereby disrupting the centriole duplication cycle.[6]
Caption: PLK4 signaling pathway in centriole duplication and the inhibitory action of pyrimidin-2-amine derivatives.
Part 1: Synthesis and Characterization of Pyrimidin-2-amine Derivatives
The synthesis of pyrimidin-2-amine derivatives as PLK4 inhibitors typically involves a multi-step process. A general synthetic route is outlined below, which can be adapted based on the desired substitutions on the pyrimidine core and other aromatic moieties.
General Synthetic Protocol
A common approach involves the reaction of a substituted 2-aminopyrimidine with a suitable coupling partner, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.[7]
Caption: General workflow for the synthesis and characterization of pyrimidin-2-amine PLK4 inhibitors.
Step-by-Step Protocol:
-
Synthesis of the 2-aminopyrimidine core:
-
To a reaction vessel, add 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and triethylamine (2 equivalents).[7]
-
Heat the mixture under solvent-free conditions at 80-90°C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to precipitate the product.
-
Filter the precipitate and wash with water. The crude product can be purified by recrystallization from ethanol.[7]
-
-
Coupling Reaction:
-
The chlorinated intermediate from the previous step is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a suitable boronic acid or amine to introduce further diversity.
-
The specific catalyst, ligand, base, and solvent system will depend on the nature of the coupling partners.
-
-
Purification and Characterization:
-
The final compound is purified by column chromatography on silica gel.
-
The structure and purity of the synthesized compounds are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Part 2: Biochemical Assays for PLK4 Inhibition
Biochemical assays are crucial for determining the in vitro potency and selectivity of the synthesized compounds against PLK4.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[8][9]
Materials:
-
Recombinant human PLK4 protein
-
Suitable PLK4 substrate (e.g., a peptide derived from a known PLK4 substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrimidin-2-amine derivatives)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction (5 µL total volume):
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
-
Add 0.5 µL of the serially diluted test compound or DMSO control.
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution.
-
Incubate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This TR-FRET based assay measures the binding affinity of an inhibitor to the kinase.[8]
Materials:
-
Recombinant GST-tagged PLK4 protein
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer (fluorescently labeled ATP-competitive ligand)
-
Test compounds
-
Assay plates (e.g., 384-well black plates)
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution containing recombinant GST-PLK4 and Eu-anti-GST Antibody.
-
Prepare a 4X Tracer solution.
-
-
Assay Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration to determine the binding affinity (IC50 or Kd).
-
Part 3: Cell-Based Assays for Evaluating PLK4 Inhibitor Efficacy
Cell-based assays are essential to assess the on-target effects of the inhibitors in a more physiologically relevant context.
Protocol 1: Cell Viability Assay (GI50 Determination)
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell growth.
Materials:
-
Cancer cell lines (e.g., breast cancer lines like MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Viability Measurement:
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.
-
For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 value.
Protocol 2: Immunofluorescence for Centrosome Quantification
This method visualizes the effect of PLK4 inhibition on centrosome number.[6]
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-centrin)[6]
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with the PLK4 inhibitor for a specified duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access.[6]
-
Immunostaining:
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of centrosomes per cell in the treated versus control populations.[6]
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol determines the effect of PLK4 inhibitors on cell cycle progression.[10]
Materials:
-
Treated cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for 24-48 hours and harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.[10]
-
Staining: Resuspend the fixed cells in PI staining solution.[10]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Part 4: In Vivo Evaluation in Xenograft Models
In vivo studies are critical for assessing the anti-tumor efficacy and tolerability of lead compounds.
General Protocol for Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel®
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.[11]
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.[12]
-
Dosing: Administer the test compound (e.g., by oral gavage) and vehicle according to the determined dosing schedule.[13]
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).[13]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[11]
-
Calculate tumor growth inhibition (TGI).
-
Caption: A generalized workflow for in vivo xenograft studies.
Part 5: ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles.[14]
Key In Vitro ADME Assays
| Assay | Purpose | General Protocol |
| Aqueous Solubility | Determines the solubility of the compound in aqueous buffer. | Incubate the compound in buffer, separate undissolved compound, and quantify the concentration in the supernatant by LC-MS/MS. |
| Caco-2 Permeability | Assesses the potential for intestinal absorption. | Measure the transport of the compound across a monolayer of Caco-2 cells from the apical to the basolateral compartment.[15] |
| Metabolic Stability | Evaluates the susceptibility of the compound to metabolism by liver enzymes. | Incubate the compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. | Use equilibrium dialysis to measure the concentration of the compound in the protein-containing and protein-free compartments.[15] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Measure the inhibition of specific cytochrome P450 enzymes by the compound using fluorescent or LC-MS-based assays. |
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the pyrimidin-2-amine scaffold is essential for optimizing potency, selectivity, and drug-like properties.
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | MCF-7 GI50 (µM) |
| Lead Compound | H | Phenyl | 50 | >10 |
| Derivative A | Methyl | 4-Fluorophenyl | 10 | 2.5 |
| Derivative B | H | 3-Chlorophenyl | 25 | 5.1 |
| Derivative C | Methyl | 4-Methoxyphenyl | 5 | 0.8 |
| Derivative D | Ethyl | 4-Fluorophenyl | 8 | 1.2 |
This is an exemplary table. Actual data should be populated from experimental results.
Key SAR Insights:
-
Hinge-binding: The 2-aminopyrimidine core is crucial for hydrogen bonding interactions with the hinge region of the PLK4 kinase domain.[1]
-
Hydrophobic Pockets: Substitutions on the phenyl ring can be optimized to occupy hydrophobic pockets within the ATP-binding site, enhancing potency.
-
Solvent-exposed Region: Modifications at other positions of the pyrimidine ring can be used to improve solubility and other physicochemical properties.
Conclusion
The development of PLK4 inhibitors from pyrimidin-2-amine derivatives represents a promising avenue for the discovery of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of these compounds. A systematic and iterative approach, combining chemical synthesis with robust biochemical, cellular, and in vivo assays, is essential for identifying lead candidates with the potential for clinical development.
References
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3488. [Link]
- Wang, L., et al. (2022). Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. Archiv der Pharmazie, 355(12), e2200490. [Link]
- Mu, S., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Zhao, D., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 239, 114424. [Link]
- Kühn, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH.
- Sun, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer.
- Sun, W., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1933-1946. [Link]
- Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice.
- Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. PNAS, 115(8), 1913-1918. [Link]
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- Google Patents. (n.d.).
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- Creative Biolabs. (n.d.).
- Li, Q., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(2), 343. [Link]
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- Giraudo, E., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(4), 319-329. [Link]
- Lopes, C. A. M., et al. (2023). PLK4 self-phosphorylation drives the selection of a single site for procentriole assembly. Journal of Cell Biology, 222(11), e202211051. [Link]
- Lera, R. F., et al. (2021). PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence.
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- Fan, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Application Note: A Strategic Workflow for the Purification of 5-bromo-N-phenylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of 5-bromo-N-phenylpyrimidin-2-amine
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core with strategically placed bromo, phenyl, and amine functionalities, offers multiple vectors for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] These subsequent products are frequently investigated as kinase inhibitors and other biologically active agents.[2]
Given its role as a critical precursor, the purity of this compound is paramount. The presence of residual starting materials, regioisomeric impurities, or reaction by-products can significantly impede the efficiency of downstream reactions and complicate the purification of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to developing a robust purification workflow, grounded in chemical principles and validated by analytical techniques.
Anticipating the Challenge: The Impurity Profile
A successful purification strategy begins with a theoretical understanding of the potential impurities. A common synthetic route to N-aryl-pyrimidin-2-amines involves the condensation of a guanidine derivative with a 1,3-dielectrophile. For the title compound, a plausible synthesis involves the reaction of N-phenylguanidine with 2-bromomalonaldehyde.[3]
Based on this, the crude product may contain:
-
Unreacted Starting Materials: N-phenylguanidine and remnants from the 2-bromomalonaldehyde synthesis.
-
Isomeric By-products: Improper cyclization could potentially lead to other isomeric pyrimidine structures, although this is generally less common.
-
Over-brominated or Under-brominated Analogs: Depending on the reaction conditions, species lacking the bromine atom or containing additional bromination may be present.
-
Solvent and Reagent Residues: Residual catalysts, bases, or high-boiling point solvents used during the synthesis.
The Purification Workflow: A Multi-Step Approach
An effective purification strategy is often hierarchical, moving from bulk impurity removal to fine purification. The logical flow ensures that each subsequent step is more efficient and handles a progressively cleaner material.
Caption: A logical workflow for the purification and validation of this compound.
Comparative Analysis of Primary Purification Techniques
The choice between column chromatography and recrystallization is a critical decision point dictated by the specific needs of the researcher, including scale, required purity, and available resources.
| Parameter | Silica Gel Column Chromatography | Recrystallization |
| Principle | Differential adsorption of components onto a solid stationary phase. | Differential solubility of the compound and impurities in a solvent at varying temperatures. |
| Achievable Purity | Very High (>99%) | Good to High (>98%), dependent on impurity profile. |
| Scalability | Poor to moderate; becomes cumbersome and costly at large scales. | Excellent; easily scalable for multi-gram to kilogram quantities. |
| Throughput | Low; can be time-consuming. | High; relatively rapid for established protocols. |
| Solvent Consumption | High | Low to Moderate |
| Ideal For | Complex mixtures with closely related impurities, initial discovery phases. | Large-scale synthesis, purification of crystalline solids with different solubility profiles than impurities. |
| Key Challenge | Proper selection of mobile phase to achieve separation (Rf ~0.2-0.3).[4] | Finding a suitable single or binary solvent system. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity on a small to medium scale (1-5 g). It excels at separating compounds with different polarities.
5.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
5.2. Step-by-Step Procedure
-
TLC Analysis and Mobile Phase Selection:
-
Rationale: The first step is to determine an appropriate solvent system that will separate the target compound from its impurities. The goal is an Rf value of approximately 0.2-0.3 for the desired product on a TLC plate, as this typically translates well to column separation.[4]
-
Procedure: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. Spot the solution on a TLC plate. Develop the plate in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., start with 9:1, then 8:2, 7:3). Visualize the plate under a UV lamp. The optimal eluent system will show good separation between the product spot and any impurity spots.
-
-
Column Packing:
-
Rationale: A well-packed column is essential for achieving good separation and preventing band broadening. A slurry packing method is generally reliable.[5]
-
Procedure: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate). Pour this slurry into the column, tapping gently to dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed never runs dry. Add a final layer of sand on top to protect the silica bed.[4]
-
-
Sample Loading:
-
Rationale: "Dry loading" the sample onto the column prevents dissolution issues at the column head and leads to sharper bands and better resolution.[6]
-
Procedure: Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective. This allows less polar impurities to elute first, followed by the target compound, and finally any highly polar impurities.
-
Procedure: Begin eluting with the low-polarity mobile phase determined by TLC analysis. Systematically collect fractions (e.g., 15-20 mL each). As the elution progresses, gradually increase the percentage of the more polar solvent (ethyl acetate). Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Procedure: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This method is highly effective for crystalline solids and is easily scalable. The key is finding a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
5.1. Materials and Equipment
-
Crude this compound
-
Candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile)
-
Erlenmeyer flasks
-
Hotplate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
5.2. Step-by-Step Procedure
-
Solvent Selection:
-
Rationale: The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent will dissolve the crude product completely at its boiling point but allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.
-
Procedure: Place small amounts of the crude material into several test tubes. Add a small volume of a different candidate solvent to each. Heat the tubes to the solvent's boiling point. A good solvent will dissolve the compound completely. Allow the solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a good quantity of crystalline solid is a promising candidate. For N-heterocyclic compounds, alcohols like methanol or ethanol are often effective starting points.[7]
-
-
Dissolution:
-
Procedure: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture on a hotplate. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (Optional):
-
Rationale: If insoluble impurities are present in the hot solution, a hot filtration step is necessary to remove them before crystallization.
-
Procedure: Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing can trap impurities within the crystal lattice.
-
Procedure: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Procedure: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Transfer the purified crystals to a watch glass and dry them under a high vacuum.
-
Post-Purification Analysis: The Self-Validating System
Purification is incomplete without analytical confirmation of purity and identity. A multi-technique approach provides the highest level of confidence.[8]
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[9]
| HPLC Parameters | Representative Values |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B. |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 254 nm or as determined by UV-Vis spectrum |
| Sample Prep | ~1 mg/mL in a 50:50 mixture of water/acetonitrile |
Expected Result: A purity of >98% is typically desired for use in subsequent synthetic steps. The chromatogram should show a single major peak with minimal secondary peaks.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. One would expect to see distinct signals in the aromatic region for the phenyl and pyrimidine protons, as well as a characteristic signal for the N-H proton.[11]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight of the compound. For this compound (C₁₀H₈BrN₃), the expected molecular weight is ~250.09 g/mol .[12]
-
Key Feature: A critical diagnostic feature is the isotopic pattern of bromine. The analysis should reveal two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is characteristic of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
-
References
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
- 5-Bromo-N-methylpyrimidin-2-amine. National Center for Biotechnology Information.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
- (5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE CAS#: 886365-88-4. ChemWhat.
Sources
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- 12. chemwhat.com [chemwhat.com]
Application Note: High-Throughput Screening of 5-bromo-N-phenylpyrimidin-2-amine Derivative Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-phenylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. The strategic inclusion of a 5-bromo substituent provides a key interaction point and a versatile synthetic handle for library diversification. This guide provides a comprehensive framework for the design, execution, and analysis of high-throughput screening (HTS) campaigns for libraries based on the 5-bromo-N-phenylpyrimidin-2-amine scaffold. We present detailed, field-proven protocols for primary screening, hit confirmation, and potency determination, with a focus on robust, luminescence-based kinase assays. Furthermore, this document outlines best practices for data analysis, quality control, and hit triage to ensure the efficient identification of high-quality lead compounds.
Part 1: The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The N-phenylpyrimidin-2-amine core is a quintessential example, forming the basis of numerous FDA-approved kinase inhibitors.[1] Its prevalence stems from its ability to mimic the adenine region of ATP, establishing critical hydrogen bond interactions with the "hinge" region of the kinase active site.
The addition of a bromine atom at the 5-position of the pyrimidine ring offers several advantages:
-
Enhanced Binding Affinity: The bromine can act as a halogen bond donor, forming favorable interactions with backbone carbonyls in the kinase hinge region, thereby increasing binding affinity.
-
Modulation of Physicochemical Properties: The electronegativity of the bromine atom influences the electronic distribution of the pyrimidine ring, which can be fine-tuned to optimize drug-like properties.
-
Synthetic Versatility: The bromine atom serves as a convenient synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[2]
Recent research has demonstrated the utility of this scaffold in developing potent inhibitors for various kinases, such as UNC51-like kinase 1 (ULK1) and Polo-like kinase 4 (PLK4), highlighting its therapeutic potential in oncology.[2][3]
Part 2: Library Management and Primary Screening Strategy
A successful HTS campaign begins with meticulously prepared and quality-controlled compound libraries.[4] The goal of the primary screen is to efficiently test thousands of compounds to identify initial "hits" that modulate the activity of the target kinase.[5][6]
Protocol 1: Compound Plate Preparation
-
Compound Solubilization: Dissolve compounds from the this compound library in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Master Plate Preparation: Using an automated liquid handler, perform serial dilutions from the stock solutions to create master plates with intermediate compound concentrations.
-
Assay-Ready Plate Generation: "Stamp" a small volume (e.g., 50-100 nL) from the master plates into 384-well assay plates. This process results in a final compound concentration typically around 10 µM in the assay, with a final DMSO concentration kept below 0.5% to minimize solvent effects.[7]
-
Quality Control: Before screening, it is advisable to perform a quality control check on a subset of the library compounds for purity and identity using LC-MS.
-
Storage: Seal and store all plates at -20°C or -80°C in a desiccated environment to maintain compound integrity.
Primary Screening: Identifying Initial Hits
For primary screening, a universal and robust assay is paramount. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of all kinase reactions.[8][9] This luminescence-based assay is highly sensitive, has a strong signal-to-background ratio, and is less prone to interference from colored or fluorescent compounds compared to other methods.[10]
Protocol 2: High-Throughput Primary Screening with ADP-Glo™
This protocol is adapted for a 384-well plate format. Volumes should be adjusted while maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[11]
-
Reagent Preparation: Prepare the kinase reaction buffer, enzyme, substrate, and ATP solutions according to the specific requirements of the target kinase.
-
Kinase Reaction Initiation:
-
Dispense 2.5 µL of a 2X kinase/substrate solution into each well of the 384-well assay plates containing the pre-stamped compounds.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.
-
Include appropriate controls:
-
Negative Controls (0% inhibition): Wells with enzyme, substrate, ATP, and DMSO (no compound).
-
Positive Controls (100% inhibition): Wells with enzyme, substrate, DMSO, but no ATP (or a known potent inhibitor).
-
-
-
Incubation: Shake the plates gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin components to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis and Hit Triage
-
Assay Quality Control (Z'-Factor): The quality and robustness of the HTS assay must be evaluated using the Z'-factor. This statistical parameter assesses the separation between the positive and negative controls.[12]
-
Percentage Inhibition Calculation: Determine the activity of each library compound by calculating the percentage inhibition relative to the controls.
-
Formula: % Inhibition = 100 * [1 - ((Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))]
-
-
Hit Selection: A "hit" is a compound that displays a statistically significant level of inhibition. A common threshold is to select compounds that show inhibition greater than three standard deviations from the mean of the negative control wells.
Part 3: Hit Confirmation and Potency Determination
Primary hits must undergo a rigorous confirmation process to eliminate false positives and quantify their potency.[15] This involves re-testing the compounds and performing dose-response experiments.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different detection technology.[16] This is a critical step to ensure that the observed activity is genuine and not an artifact of the primary assay technology (e.g., light interference).[17][18] If the primary screen used a luminescence-based assay like ADP-Glo™, a suitable orthogonal method could be a fluorescence-based assay or a radiometric assay that directly measures the incorporation of ³³P-ATP into a substrate.[19]
Protocol 3: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[20] It is determined by testing the compound over a range of concentrations.
-
Compound Plating: Prepare a serial dilution of the confirmed hit compound, typically using an 8- to 12-point dilution series (e.g., starting at 50 µM and diluting 1:3). Plate these dilutions into a 384-well plate.
-
Assay Performance: Execute the kinase assay (e.g., ADP-Glo™) as described in Protocol 2.
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.[21]
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibitory response.[22][23]
-
| Parameter | Primary Screen | IC₅₀ Determination |
| Objective | Identify active compounds | Quantify compound potency |
| Compound Conc. | Single high concentration (e.g., 10 µM) | 8-12 point serial dilution |
| Replicates | n=1 or n=2 | n=2 or n=3 |
| Key Output | % Inhibition | IC₅₀ value (µM or nM) |
| Throughput | High (10,000s of wells/day) | Medium (100s of compounds/day) |
Part 4: Selectivity Profiling
An ideal drug candidate is not only potent but also selective, meaning it inhibits the intended target kinase without significantly affecting other kinases.[24] Off-target inhibition can lead to undesirable side effects. Therefore, confirmed hits with potent IC₅₀ values should be profiled against a panel of other kinases. This can be done in-house using selectivity profiling systems or through specialized contract research organizations (CROs).[25] The goal is to identify compounds that exhibit a significant window of selectivity (e.g., >100-fold) for the target kinase over other kinases, especially those within the same family.[26][27]
Part 5: Troubleshooting and Best Practices
-
Low Z'-Factor (<0.5): This indicates high variability or a small signal window.[28] Troubleshoot by optimizing enzyme/substrate concentrations, ATP concentration, or incubation times. Ensure liquid handling robotics are calibrated correctly.
-
Compound Interference: Compounds can interfere with the assay signal (e.g., by inhibiting luciferase). Counter-screen hits against an ATP-depleted reaction (no kinase) to identify such compounds.
-
Compound Solubility: Poorly soluble compounds can lead to inconsistent results. Visually inspect plates for precipitation. If solubility is an issue, consider lowering the screening concentration.
-
Data Reproducibility: Always re-test hits from a freshly prepared sample to confirm activity and rule out experimental error.[15]
Conclusion
Screening libraries of this compound derivatives represents a proven strategy for the discovery of novel kinase inhibitors. By employing a systematic workflow that includes robust primary screening, orthogonal hit confirmation, potency determination, and selectivity profiling, researchers can efficiently identify and advance high-quality lead candidates. The protocols and best practices outlined in this guide provide a solid foundation for conducting successful HTS campaigns in the pursuit of next-generation targeted therapeutics.
References
- Davidson College. (n.d.). IC50 Determination. edX.
- Wikipedia. (2024). Half maximal inhibitory concentration.
- Anonymous. (n.d.). ADP Glo Protocol.
- von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481-90.
- Takeda, S., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 656-665.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Dar, A. C., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure, 16(3), 337-343.
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1042-1046.
- Wang, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- Assay Analytics. (2023). On HTS: Z-factor.
- PunnettSquare.Tools. (2025). Z-Factor Calculator.
- Wikipedia. (2024). Z-factor.
- Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Spriestersbach, A., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 486, 40-48.
- ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations.
- Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1313-1327.
- Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1572-1589.
- Asinex. (2025). All screening libraries.
- ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the....
- Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382.
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Application Note: Utilizing 5-bromo-N-phenylpyrimidin-2-amine Derivatives as Potent ULK1 Inhibitors for Autophagy Research
Introduction: Targeting Autophagy in Disease
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] This catabolic process is implicated in a wide array of physiological and pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy. A key regulator at the initiation of the autophagy cascade is the UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that acts as a central node in the autophagy signaling network.[3][4] The development of small molecule inhibitors targeting ULK1 is therefore of significant interest to researchers seeking to dissect and control the autophagic process.
This application note details the use of a specific derivative of 5-bromo-N-phenylpyrimidin-2-amine, namely 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , as a potent inhibitor of ULK1 for the study of autophagy.[1][3] We will explore its mechanism of action, provide detailed protocols for its application in cell-based assays, and discuss the critical considerations for data interpretation.
Mechanism of Action: Inhibition of Autophagy Initiation via ULK1
The this compound derivative, compound 3s, functions as a direct inhibitor of ULK1 kinase activity.[1][3] ULK1 is a crucial component of the autophagy initiation complex, which also includes ATG13, FIP200, and ATG101.[4] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[4][5] Conversely, under starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex.[4][5]
Activated ULK1 then phosphorylates multiple downstream targets, including Beclin-1 and VPS34, which are essential for the nucleation of the phagophore, the precursor to the autophagosome.[4] By inhibiting the kinase activity of ULK1, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine effectively blocks these initial phosphorylation events, thereby preventing the formation of autophagosomes and halting the entire autophagy cascade.[1][3]
Figure 1: Simplified signaling pathway of ULK1-mediated autophagy initiation and its inhibition by the this compound derivative.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine on autophagy in a cellular context. A non-small cell lung cancer cell line, A549, is used as an example, as demonstrated in the foundational research.[3]
Protocol 1: Western Blot Analysis of LC3-II and p62/SQSTM1
This protocol is designed to quantify changes in key autophagy markers. LC3-II is a protein localized to the autophagosomal membrane, and its levels correlate with the number of autophagosomes. p62/SQSTM1 is a cargo receptor that is degraded during autophagy; therefore, its accumulation indicates autophagy inhibition.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (dissolved in DMSO)
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Bafilomycin A1 (BafA1, lysosomal inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) in complete medium.
-
Starvation Group: Replace complete medium with EBSS and treat with vehicle (DMSO) for 4 hours to induce autophagy.
-
Inhibitor Group: Pre-treat cells with the desired concentration of the this compound derivative for 2 hours, then co-treat with the inhibitor in EBSS for 4 hours.
-
Autophagic Flux Control (BafA1): Treat cells with BafA1 (100 nM) for the final 2 hours of the starvation period, with and without the inhibitor. This will block lysosomal degradation of LC3-II, allowing for measurement of autophagic flux.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize LC3-II and p62 levels to the loading control.
Data Presentation: Expected Quantitative Results
| Treatment Group | Relative LC3-II/GAPDH Ratio | Relative p62/GAPDH Ratio | Interpretation |
| Control (Complete Medium) | 1.0 | 1.0 | Basal autophagy level |
| Starvation (EBSS) | 2.5 | 0.4 | Autophagy induction |
| Starvation + Inhibitor | 1.2 | 0.9 | Autophagy inhibition |
| Starvation + BafA1 | 4.5 | 0.5 | Intact autophagic flux |
| Starvation + Inhibitor + BafA1 | 1.5 | 0.9 | Blocked autophagic flux |
Note: The values presented are hypothetical and for illustrative purposes.
Figure 2: Experimental workflow for assessing the effect of the ULK1 inhibitor on autophagy markers.
Scientific Integrity & Logic: Ensuring Validated Results
The robustness of any study utilizing chemical inhibitors relies on a well-designed experimental setup with appropriate controls. The causality behind the experimental choices in the provided protocol is paramount for generating trustworthy data.
-
Positive Control (Starvation): The use of a known autophagy inducer like starvation (EBSS) is essential to confirm that the cellular system is capable of mounting an autophagic response. Without this, a lack of change in the inhibitor-treated group would be uninterpretable.
-
Vehicle Control (DMSO): As the inhibitor is dissolved in DMSO, a vehicle-only control is necessary to account for any effects of the solvent on the cells.
-
Autophagic Flux Measurement (Bafilomycin A1): A static measurement of LC3-II levels can be misleading. An increase in LC3-II can signify either an induction of autophagy or a blockage in the degradation of autophagosomes. The use of a lysosomal inhibitor like Bafilomycin A1 allows for the distinction between these two possibilities. In the presence of BafA1, the rate of LC3-II accumulation reflects the rate of autophagosome formation (autophagic flux). A potent autophagy inhibitor like the this compound derivative is expected to prevent the accumulation of LC3-II even in the presence of BafA1.
By incorporating these controls, the protocol becomes a self-validating system, ensuring that the observed effects are directly attributable to the inhibitory action of the this compound derivative on the autophagy pathway.
Conclusion
Derivatives of this compound, particularly 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, represent a valuable class of ULK1 inhibitors for probing the intricacies of autophagy.[1][3] Their ability to potently block the initiation of the autophagic process makes them powerful tools for researchers in both basic science and drug development. The protocols and validation strategies outlined in this application note provide a solid foundation for the successful integration of these compounds into autophagy research workflows.
References
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
- Autophagy: cellular and molecular mechanisms. PubMed Central.
- Advances in Autophagy Regulatory Mechanisms. MDPI.
- An Overview of the Molecular Mechanism of Autophagy. PubMed Central.
Sources
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- 2. Autophagy: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-N-phenylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-bromo-N-phenylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of the Core Synthesis: Buchwald-Hartwig Amination
The most reliable and widely used method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction forms the carbon-nitrogen (C-N) bond by coupling an aryl halide (2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine) with an amine (aniline).[1] The reaction's success is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[3][4]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the carbon-bromine bond of the pyrimidine ring.[5][6]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[3][5]
Understanding this cycle is key to troubleshooting, as failures can occur at each step.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is very low or the reaction has stalled. What are the primary causes?
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the three core components: the catalyst, the base, or the reaction environment.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low yield.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. If your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or phosphine ligand is old or has been improperly handled, it may be inactive.
-
Solution: Use fresh reagents. Ensure ligands, especially bulky biarylphosphine ligands like XPhos or RuPhos, are stored under an inert atmosphere.[5] It is good practice to pre-form the active catalyst by stirring the palladium source and ligand in the solvent for 10-20 minutes before adding other reagents.[7]
-
-
Incorrect Base Selection: The choice of base is critical. For C-N coupling on electron-deficient pyrimidines, a strong, non-nucleophilic base is required.
-
Explanation: The base must be strong enough to deprotonate the coordinated amine, which is a key step in the catalytic cycle.[8] Weak bases like K₂CO₃ or Cs₂CO₃ are often insufficient for this transformation and can lead to stalling.[9]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[7][10] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly if protic functional groups are present elsewhere in the molecule.[6] Studies have shown that strong alkoxide bases give excellent conversions in both polar and nonpolar solvents, whereas organic bases often fail.[8][9]
-
-
Presence of Oxygen or Water:
-
Explanation: Oxygen will deactivate the Pd(0) catalyst through oxidation. Water can hydrolyze the phosphine ligands and react with the strong base.
-
Solution: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen).[5][11] Use anhydrous solvents. Toluene and 1,4-dioxane are common choices and should be distilled or passed through a solvent purification system.[5] Degas the reaction mixture by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Q2: I am observing a significant amount of a dehalogenated byproduct (e.g., 2-phenylaminopyrimidine). Why is this happening?
Answer: The formation of a hydrodehalogenated byproduct is a known side reaction in Buchwald-Hartwig aminations.[1] It occurs when the aryl halide is reduced instead of coupling with the amine.
-
Mechanism of Side Reaction: This can happen via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the dehalogenated arene.
-
Common Causes & Solutions:
-
Slow C-N Reductive Elimination: If the final reductive elimination step is slow, competing side reactions become more prominent. This is often an issue with sterically hindered substrates or electron-deficient amines.
-
Base-Induced Elimination: In some cases, the strong base can promote elimination pathways.
-
Solution: While a strong base is necessary, using a large excess can be detrimental. Ensure accurate stoichiometry (typically 1.4-2.0 equivalents).
-
-
Use of Pd(II) Precursors: Some studies suggest that using Pd(II) precursors can lead to higher amounts of arene side products compared to starting with a Pd(0) source like Pd₂(dba)₃.[12]
-
Solution: If hydrodehalogenation is a persistent issue, consider switching from Pd(OAc)₂ to Pd₂(dba)₃.
-
-
Q3: My product is difficult to purify and seems contaminated with the phosphine ligand or its oxide. How can I improve purification?
Answer: Contamination with phosphine oxides is a common challenge due to their polarity and chromatographic behavior, which can be similar to the desired product.
-
Prevention during Workup:
-
Acid Wash: After the reaction, dilute the mixture with a solvent like ethyl acetate and wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate your amine product, moving it into the aqueous layer, while the non-polar phosphine and its oxide remain in the organic layer. You can then basify the aqueous layer and re-extract your pure product.
-
Filtration through Celite/Silica: Filtering the crude reaction mixture through a short plug of Celite or silica gel can remove some of the palladium residues and phosphine byproducts before column chromatography.[11]
-
-
Chromatography Tips:
-
Use a gradient elution on your silica gel column, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.
-
If the phosphine oxide co-elutes with your product, consider using a different solvent system or switching to reverse-phase chromatography if available.
-
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine? A: 2,5-dibromopyrimidine is often preferred. The C-Br bond at the 2-position is generally more reactive towards oxidative addition than the C-Cl bond due to the electronic influence of the ring nitrogens.[13] This allows for a more regioselective mono-amination at the 2-position, leaving the 5-bromo position intact for subsequent functionalization if needed.
Q: What is the optimal Pd:Ligand ratio? A: For bidentate ligands like BINAP or Xantphos, a ratio of 1:1.1 to 1:1.5 (Pd:Ligand) is typical.[11] For monodentate ligands like XPhos or RuPhos, a 1:2 ratio is standard to ensure the palladium center is properly coordinated. Refer to specific protocols for your chosen ligand system.[5][13]
Q: Can I use a weaker base like potassium phosphate (K₃PO₄)? A: While K₃PO₄ is used in some cross-coupling reactions, it is generally not strong enough for the efficient amination of electron-deficient heteroaryl halides like bromopyrimidines.[5] Using a weaker base will likely result in significantly lower yields or no reaction at all. Stick with strong alkoxide bases like NaOtBu.[8][9]
Q: What reaction temperature is recommended? A: These reactions typically require heating. Temperatures ranging from 80 °C to 110 °C are common.[3][7][11] The optimal temperature will depend on the specific substrates, solvent (toluene and dioxane are common), and catalyst system. A screening at different temperatures is recommended for optimization.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2,5-Dibromopyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add the 2,5-dibromopyrimidine to the flask.
-
Seal the flask with a septum, remove it from the glovebox, and add anhydrous toluene via syringe, followed by the aniline.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.[7]
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield this compound.
Data Summary Table
The choice of ligand is one of the most critical factors for success. The table below summarizes common ligand classes and their typical applications in Buchwald-Hartwig amination.
| Ligand Class | Representative Ligands | Key Characteristics & Application Notes |
| Bidentate Phosphines | BINAP, DPPF, Xantphos | First-generation reliable ligands. Good for aryl iodides and bromides. Xantphos has a wide bite angle, which can be beneficial.[1][3][11] |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Highly active and versatile. Excellent for challenging substrates, including aryl chlorides and electron-deficient heterocycles. Often provide higher rates and yields.[1][2][5] |
| Ferrocene-Based Ligands | Josiphos-type ligands | Effective for coupling heteroaryl chlorides with primary amines and amides.[2] |
References
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. (2014).
- Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. (2014).
- Buchwald–Hartwig amination. Wikipedia.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014).
- ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2026.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). (2014).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.
- Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. PubMed. (2014).
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. (2020).
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. (2021).
- Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. Semantic Scholar. (2010).
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- 5-Bromo-N-methylpyrimidin-2-amine. National Institutes of Health (NIH).
- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate.
Sources
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- 2. research.rug.nl [research.rug.nl]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-bromo-N-phenylpyrimidin-2-amine
Welcome to the technical support center for 5-bromo-N-phenylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, its purity is paramount for the reliability and success of subsequent synthetic stages.[1][2]
This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its molecular structure. The presence of the basic pyrimidine and amine nitrogens can cause significant tailing and irreversible adsorption on standard silica gel.[3] Its relatively planar aromatic structure can lead to issues with solubility in common crystallization solvents, and byproducts from its synthesis, such as starting materials or over-brominated species, often have similar polarities, complicating separation.
Q2: Which purification technique is generally most effective for this compound?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound on a laboratory scale.[4][5] However, success is highly dependent on mitigating the basicity of the compound during chromatography. For final polishing to achieve very high purity (>99.5%), recrystallization is often a necessary secondary step.
Q3: How can I accurately assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative purity analysis.[6] It provides excellent specificity for quantifying the main component and known impurities. For identifying unknown trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it provides mass-to-charge ratio data, which can help elucidate the structure of contaminants.[6][7] ¹H NMR spectroscopy is also essential to confirm the compound's identity and check for structurally similar impurities.[8]
Q4: What are the most likely impurities I will encounter?
A4: Potential impurities are typically related to the synthetic route. Common contaminants include unreacted starting materials (e.g., 2-aminopyrimidine or phenylguanidine) and byproducts like di-brominated pyrimidines or other regioisomers.[4][9] Residual palladium catalyst from cross-coupling reactions may also be present if that was part of the synthesis.[5][10]
Troubleshooting Guide: Column Chromatography
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Q5: My compound is streaking badly or tailing on the TLC plate and column. How can I fix this?
Causality: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.[3] This leads to poor peak shape, broad fractions, and reduced separation efficiency.
Solution: Add a Basic Modifier To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[3]
-
Recommendation: A concentration of 0.1-1% TEA by volume in your eluent is typically effective.[3]
-
Mechanism: The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically without tailing. This results in sharper peaks and significantly improved separation.
Q6: I'm struggling to separate my product from an impurity with a very similar Rf value. What should I do?
Causality: Closely eluting impurities require a highly optimized solvent system to resolve. The initial choice of solvents may not provide sufficient differential partitioning between the two compounds on the stationary phase.
Solution 1: Optimize the Mobile Phase Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems. The ideal system should give your target compound a retention factor (Rf) of approximately 0.2-0.4 and maximize the separation (ΔRf) from the impurity.[11]
-
Solvent Systems to Try: Start with standard systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][11]
-
Fine-Tuning: If separation is still poor, try a ternary system. Adding a small amount of a third solvent can subtly alter the polarity and selectivity. For example, in a Hexane/EtOAc system, adding 1-2% methanol can sometimes resolve difficult spots.
Solution 2: Use Gradient Elution For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can significantly improve separation.[4] Start with a low-polarity mobile phase to elute non-polar impurities, then slowly increase the polarity to elute your product, leaving more polar impurities behind on the column.
Q7: My compound has poor solubility in the initial chromatography solvent, making it difficult to load onto the column. What is the best approach?
Causality: Loading a compound in a solvent that is too strong (too polar) will cause it to streak down the column, ruining the separation. If it is insoluble in the starting eluent, a different loading technique is required.
Solution: Dry Loading Dry loading is the ideal technique for compounds with limited solubility in the mobile phase.[3][12]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[3]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of your packed column bed. This ensures the compound is introduced to the column in a concentrated band, leading to optimal separation.[12]
Troubleshooting Guide: Recrystallization
Q8: My compound "oils out" of the solution instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of significant impurities which depress the melting point.[4][11]
Troubleshooting Steps:
-
Heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[4][11]
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages oiling out, whereas slow cooling gives molecules time to orient into a crystal lattice. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites to induce crystallization.[4]
-
Try a Different Solvent System: The chosen solvent may be too good. Consider a different solvent or a two-solvent system where the compound has slightly lower solubility at elevated temperatures.[4]
Q9: I can't find a single solvent that works well for recrystallization. What is my next option?
Causality: An ideal single recrystallization solvent dissolves the compound well when hot but poorly when cold. Sometimes, no single solvent meets these criteria.
Solution: Two-Solvent Recrystallization (Solvent/Anti-Solvent) This is the preferred method when a single solvent is not suitable.
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (the "solvent").
-
While the solution is still hot, slowly add a second solvent in which the compound is insoluble but that is miscible with the first solvent (the "anti-solvent") dropwise, until the solution becomes faintly cloudy (the saturation point).[13]
-
Add a drop or two of the first hot solvent to make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition will reduce the compound's solubility and promote crystal formation.
Visualized Workflows and Logic
General Purification Workflow
Caption: General experimental workflow for purification and analysis.
Troubleshooting Logic: Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude product.[12]
-
TLC Analysis:
-
Develop a suitable mobile phase using TLC. A good system (e.g., 7:3 Hexane:Ethyl Acetate + 0.5% TEA) should give the product an Rf of ~0.2-0.4 and good separation from impurities.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel (40-50 g for 1 g of crude) in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).[12]
-
Pour the slurry into the column and use gentle pressure to pack the bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand.[12]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel.
-
Completely evaporate the solvent on a rotary evaporator to get a free-flowing powder.
-
Carefully layer this powder onto the sand at the top of the packed column. Add another thin layer of sand on top.[12]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
200 mL of 90:10 Hexane/EtOAc (+0.5% TEA)
-
200 mL of 80:20 Hexane/EtOAc (+0.5% TEA)
-
400 mL of 70:30 Hexane/EtOAc (+0.5% TEA)
-
-
Collect fractions (15-20 mL each) and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purity Analysis by HPLC
This method is suitable for routine purity assessment.[6][8]
| Parameter | Specification |
| Instrumentation | HPLC System with UV/PDA Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of approx. 1 mg/mL.[6] |
References
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Sources
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Technical Support Center: Overcoming Solubility Challenges with 5-bromo-N-phenylpyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-bromo-N-phenylpyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that the poor solubility of this compound in common reaction media can be a significant hurdle. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve homogeneous reaction conditions and improve your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common solubility issues encountered during experiments in a direct question-and-answer format. Follow the logical flow to diagnose and solve problems effectively.
Initial Troubleshooting Workflow
Below is a decision-making workflow to guide you through the initial steps of addressing poor solubility.
Caption: Decision workflow for troubleshooting solubility.
Q1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do first?
A1: The first and most straightforward approach is to apply moderate heating. The solubility of most organic solids, including this one, increases with temperature.[1][2]
-
Causality: Heating provides the necessary energy to overcome the crystal lattice energy of the solid, which is the energy holding the molecules together in a crystalline state.[3] For a molecule like this compound, which has a relatively planar structure and potential for intermolecular hydrogen bonding and π-stacking, the crystal lattice energy can be significant.
-
Actionable Advice: Begin by gently warming your slurry to 40-60 °C while stirring. Many reactions, such as palladium-catalyzed cross-couplings, are run at elevated temperatures (80-110 °C), so complete dissolution may only occur at the target reaction temperature.[4] Always check the boiling point of your solvent to avoid evaporation. If the compound dissolves upon heating, ensure it remains in solution throughout the reaction time.
Q2: Heating isn't enough or is incompatible with my reaction. Which solvents are the best starting points?
A2: Your choice of solvent should be guided by the principle of "like dissolves like," but with nuance.[5] This compound has both polar (pyrimidine-amine) and non-polar (phenyl, bromo) features. High-boiling polar aprotic solvents are typically the most effective.
-
Expertise & Experience: We recommend starting with solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , 1,4-Dioxane , or N-Methyl-2-pyrrolidone (NMP) . These solvents have strong dipole moments and hydrogen bond accepting capabilities, which can effectively solvate the polar regions of your molecule.
-
Trustworthiness: These solvents are widely documented for use in reactions involving heterocyclic compounds, including Suzuki and Buchwald-Hartwig couplings. Their high boiling points make them suitable for reactions that require heating. However, be aware that removing them during workup can be challenging. A method for ambient-temperature removal of high-boiling solvents has been described, which can be useful for heat-sensitive products.[6]
Q3: A single solvent system is failing. When and how should I use a co-solvent?
A3: A co-solvent system is an excellent strategy when a single solvent cannot adequately dissolve all reaction components (e.g., your polar substrate and a non-polar reagent).[7][8] Co-solvents work by modifying the overall polarity of the medium to create a more favorable environment for all solutes.[9]
-
Causality: For palladium-catalyzed cross-coupling reactions, a common and effective strategy is to mix a non-polar solvent that dissolves the catalyst complex well (like Toluene or Dioxane ) with a polar aprotic solvent that dissolves the amine substrate (like DMF or DMSO ). This creates a homogeneous environment for all reactants to interact.
-
Actionable Advice:
-
First, dissolve the this compound in a minimal amount of a strong polar aprotic solvent (e.g., DMF, DMSO).
-
In a separate vessel, prepare the solution of your catalyst, ligand, and other reagents in the primary, less polar solvent (e.g., Toluene, Dioxane).
-
Transfer the solution from step 2 into the solution from step 1. You may need to gently heat the final mixture to maintain homogeneity. See Protocol 2 for a detailed methodology.
-
Q4: My compound dissolves initially upon heating, but then precipitates out of solution as the reaction proceeds. What is happening?
A4: This phenomenon, known as "crashing out," can occur for a few reasons:
-
Change in Medium Polarity: As the reaction consumes starting materials and generates products, the overall composition and polarity of the reaction mixture change. Your product may be significantly less soluble than the starting material in the chosen solvent system.
-
Formation of Insoluble Salts: In reactions involving bases (e.g., NaOtBu, K₂CO₃, K₃PO₄), the resulting inorganic salts can be insoluble in organic solvents. These salts can sometimes co-precipitate with your organic compounds.
-
Supersaturation: You may have created a supersaturated solution upon heating, which is inherently unstable. Any small change (e.g., temperature fluctuation, introduction of a seed crystal) can trigger precipitation.
-
Actionable Advice:
-
Add a small amount of a co-solvent in which your product is known to be more soluble.
-
Increase the reaction temperature slightly, if the reaction chemistry allows.
-
Increase the total solvent volume to reduce the concentration of all species. While this may slightly decrease the reaction rate, it is often a necessary trade-off for maintaining a homogeneous solution.
-
Part 2: Scientific Data & Protocols
Recommended Solvent Systems
The selection of an appropriate solvent is critical and often depends on the specific reaction being performed.[10] The table below summarizes key properties of recommended solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Primary Use / Suitability | Notes / Considerations |
| Toluene | 111 | 2.4 | Suzuki, Buchwald-Hartwig (often as primary solvent) | Poor solvent for the substrate alone. Use in a co-solvent system. |
| 1,4-Dioxane | 101 | 2.2 | Suzuki, Sonogashira | Good for Pd-catalysis. Can be a peroxide hazard; use fresh, inhibited solvent.[11] |
| DMF | 153 | 36.7 | General purpose, Co-solvent | Excellent solubilizing power. Difficult to remove under vacuum. Can decompose at high temperatures. |
| DMSO | 189 | 46.7 | General purpose, Co-solvent | Very strong solvent.[12] Extremely difficult to remove. Can interfere with some catalytic reactions. |
| NMP | 202 | 32.2 | High-temperature reactions | Similar to DMF but with a higher boiling point. |
| Acetonitrile | 82 | 37.5 | General purpose | Lower boiling point limits its use in high-temperature reactions. Can inhibit some Pd-catalyzed reactions.[4] |
Experimental Protocols
This protocol provides a systematic way to quickly identify a suitable solvent or co-solvent system.
Materials:
-
This compound
-
Small vials (e.g., 1-dram) with caps
-
Magnetic stir fleas
-
Selection of candidate solvents (from table above)
-
Stir plate with heating capability
Procedure:
-
To each vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a magnetic stir flea to each vial.
-
To each vial, add a measured volume of a single candidate solvent (e.g., 0.5 mL) to create a target concentration relevant to your planned reaction (e.g., 0.1 M).
-
Stir the mixtures vigorously at room temperature for 15 minutes. Record visual observations of solubility (e.g., insoluble, partially soluble, fully dissolved).
-
For vials where the compound is not fully dissolved, slowly increase the temperature in increments of 10 °C (up to a maximum of 80 °C or 10 °C below the solvent's boiling point).
-
Hold at each temperature for 10 minutes, stirring, and record observations. Note the temperature at which complete dissolution occurs, if any.
-
For promising single solvents that still show limitations, repeat the process using co-solvent mixtures (e.g., 4:1 Toluene:DMF).
Self-Validation: This systematic approach ensures you are not relying on a single, potentially suboptimal choice. It provides empirical data to justify your final selection of reaction medium, leading to more reproducible results.
This protocol describes a general setup for a Suzuki-Miyaura coupling, a common application for this substrate, using a co-solvent system to ensure homogeneity.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol) or other suitable Pd-catalyst/ligand system
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Primary solvent (e.g., 1,4-Dioxane, 4 mL)
-
Co-solvent (e.g., DMF, 1 mL)
-
Schlenk flask or reaction vial suitable for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the polar co-solvent (DMF, 1 mL) and stir for 5 minutes to dissolve the substrate as much as possible.
-
Add the primary solvent (1,4-Dioxane, 4 mL).
-
Seal the flask and begin stirring.
-
Heat the reaction mixture to the target temperature (e.g., 85-95 °C). The mixture should become a homogeneous solution upon reaching temperature.[13]
-
Maintain the reaction at temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature before proceeding with aqueous workup.
Part 3: Frequently Asked Questions (FAQs)
Q5: What structural features of this compound contribute to its poor solubility?
A5: Several factors are at play:
-
Planarity and Stacking: The pyrimidine and phenyl rings create a relatively large, flat, and rigid structure. This promotes efficient crystal packing through π-π stacking interactions, increasing the crystal lattice energy that must be overcome for dissolution.
-
Hydrogen Bonding: The secondary amine (-NH-) group is a hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors. In the solid state, these can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice.[14]
-
Combined Polarity: The molecule is a hybrid of polar (aminopyrimidine) and non-polar (phenyl, bromine) moieties. This "split personality" means that neither a purely polar nor a purely non-polar solvent is a perfect match. A solvent must be able to accommodate both characteristics simultaneously.
Q6: Can I use sonication to aid dissolution?
A6: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high-energy jets and shockwaves that can break apart solid agglomerates and enhance solvent penetration into the crystal lattice. It is most effective when used in conjunction with an appropriate solvent and gentle heating.
Q7: How does poor solubility impact my reaction kinetics and overall yield?
A7: In a heterogeneous (undissolved) reaction mixture, the reaction can only occur at the surface of the solid particles. This severely limits the effective concentration of your substrate in the solution phase, where it can interact with the catalyst and other reagents. Consequently, poor solubility typically leads to:
-
Slower reaction rates: The reaction becomes diffusion-limited rather than kinetically limited.
-
Incomplete conversions: The reaction may stall once the small amount of dissolved material has reacted.
-
Irreproducible results: The surface area of the solid can vary between experiments, leading to inconsistent outcomes.
-
Increased side reactions: Long reaction times at high temperatures can lead to the degradation of starting materials, reagents, or products.[4]
Achieving a homogeneous solution is paramount for obtaining reliable, efficient, and high-yielding chemical transformations.[5]
References
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
- Xie, B., et al. (2024).
- Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
- Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs.
- Chemistry LibreTexts. (2023).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
- Wikipedia. (n.d.).
- Al-Jbouri, S. S. J. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences, 3, 109-115. [Link]
- Anslyn, E. V., & Houk, K. N. (2022). Solvation Effects in Organic Chemistry.
- Roveda, J., et al. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. R Discovery. [Link]
- Roveda, J., et al. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
- Delgado, D. R., et al. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
- Yu, Z., et al. (2008). 5-Bromo-N-methylpyrimidin-2-amine. PubMed Central. [Link]
- IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]
- LibreTexts. (2020). Amines and Heterocycles. LibreTexts. [Link]
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
- ResearchGate. (n.d.). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO.
- Black, S. N. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. [Link]
- Dolenc, M. S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- ResearchGate. (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems.
- Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Oakland Ave Pizza. (n.d.). 886365-88-4 | this compound. Oakland Ave Pizza. [Link]
- PubChem. (n.d.). 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. PubChem. [Link]
- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
- ACS Publications. (2019). A Versatile Method of Ambient-Temperature Solvent Removal. Organic Process Research & Development. [Link]
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. PubChem. [Link]
Sources
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Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aminopyrimidine Scaffolds
Welcome to the technical support center dedicated to the successful implementation of the Buchwald-Hartwig amination for aminopyrimidine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this important, yet often temperamental, transformation. Aminopyrimidines are a cornerstone of many pharmaceutical and agrochemical compounds, and mastering their C-N bond formation is a critical skill.
This resource moves beyond simple protocols to explain the underlying principles governing this reaction class. We will explore common failure modes, provide systematic troubleshooting strategies, and offer detailed experimental procedures to enhance your success rate.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before troubleshooting, a solid understanding of the system's sensitivities is crucial. Aminopyrimidines present specific challenges compared to simpler aryl halides due to their electronic and structural properties.
Q1: Why is the Buchwald-Hartwig amination of aminopyrimidines often challenging?
A1: The difficulty arises from several intrinsic properties of the aminopyrimidine core:
-
Catalyst Inhibition: The pyrimidine ring contains basic nitrogen atoms (pKa ≈ 1-2.5) that can act as competing ligands for the palladium catalyst. This coordination can sequester the active catalyst, leading to deactivation and low yields.[1][2]
-
Electron-Deficient Nature: The pyrimidine ring is electron-deficient, which makes the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) center more difficult compared to electron-rich arenes.[1] Aryl chlorides, in particular, are challenging substrates.[3][4]
-
Substrate Complexity: The "amino" group of the aminopyrimidine can also interact with the catalyst or reaction components, adding another layer of complexity. Furthermore, if the coupling partner is also a heterocycle (e.g., pyrazole), it may contain reactive N-H bonds that can lead to side reactions or polymerization if not properly protected.[5]
Q2: How do I select an initial catalyst and ligand system for my aminopyrimidine coupling?
A2: The choice of the catalyst-ligand system is the single most critical parameter for success. For challenging, electron-deficient heterocycles like aminopyrimidines, standard ligands such as PPh₃ are often ineffective.
-
Ligand Choice: You must use bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of the catalytic cycle and sterically shield the palladium center, which minimizes catalyst inhibition by the pyrimidine nitrogen.[1][6] Generations of these ligands have been developed, and modern dialkylbiaryl phosphines are the standard.[7]
-
Palladium Precatalyst: Modern palladium precatalysts are highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] Precatalysts (e.g., Buchwald's G3 or G4 palladacycles) provide more reliable and cleaner formation of the active catalyst, leading to more reproducible results.[1][9]
Table 1: Recommended Ligand Scaffolds for Aminopyrimidine Coupling
| Ligand Family | Example Ligands | Key Characteristics & Applications |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Workhorse ligands. Highly active, sterically demanding, and electron-rich. Excellent for a broad range of aryl/heteroaryl chlorides and bromides.[1][10] RuPhos is often effective for secondary amines.[11] |
| Ferrocene-Based | Josiphos-type | Bidentate ligands that can be highly effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[2] |
| Chelating Bisphosphines | Xantphos | Wide bite-angle ligand, often used as a general screening ligand due to its broad applicability, though sometimes less active than the bulkier biarylphosphines for very challenging substrates.[12][13] |
Q3: What is the role of the base and which one should I start with?
A3: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[14][15] The choice is a balance between reactivity and substrate tolerance.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, permitting high reaction rates.[9][11] However, its high basicity makes it incompatible with sensitive functional groups like esters or ketones.[11]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.[3][11] Reactions with these bases may require higher temperatures or longer reaction times.[11]
-
Solubility: The solubility of the base is a frequently overlooked cause of reaction failure.[3][9] Ensure vigorous stirring, as dense inorganic bases can settle. Using a combination of a soluble organic base (like DBU) with an inorganic salt can sometimes be effective for sensitive substrates.[9][16]
Q4: Which solvent is best for this reaction?
A4: Aprotic solvents are standard.
-
Common Choices: Toluene is a highly effective and widely used solvent.[3] Ethereal solvents like 1,4-dioxane and THF are also common.[11][17]
-
Solvent Polarity & Base: The choice of solvent can influence the mechanism. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[14][15] In more polar solvents, different pathways may be accessible, but the base can also complex with the palladium, creating an overly stable, inactive state.[14][15]
-
Safety & Green Chemistry: 1,4-Dioxane has significant safety concerns.[17][18] Consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have proven effective in many cases.[3][9]
Part 2: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
dot
Caption: A stepwise workflow for setting up a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine): 1.0 equiv
-
Amine coupling partner: 1.2 equiv
-
Palladium Precatalyst (e.g., XPhos Pd G3): 2 mol%
-
Ligand (e.g., XPhos): 4 mol%
-
Base (e.g., NaOt-Bu): 2.0 equiv
-
Anhydrous, degassed solvent (e.g., Toluene): To make a 0.1 M solution
Procedure:
-
To an oven-dried 2-dram vial containing a magnetic stir bar, add the halo-aminopyrimidine (e.g., 0.2 mmol, 1.0 equiv), the palladium precatalyst (0.004 mmol, 0.02 equiv), the ligand (0.008 mmol, 0.04 equiv), and the base (0.4 mmol, 2.0 equiv). This is best performed in a glovebox.
-
If not using a glovebox, add the solids under a stream of argon.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox (if applicable).
-
Add the anhydrous, degassed solvent (2.0 mL for a 0.1 M reaction) via syringe.
-
Add the amine coupling partner (0.24 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added with the other solids in Step 1.
-
Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- Håkansson, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24).
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Sengmany, S., et al. (2017). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 22(9), 1539.
- University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Li, X. (2014). The Asymmetric Buchwald–Hartwig Amination Reaction. The Chemical Record, 14(4), 660-678.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12693-12708.
- Larhed, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 6(3), 2321-2328.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- van der Vlugt, J. I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2173-2182.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Rovis, T., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 83(24), 15216-15230.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Hein, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Balaraman, E., et al. (2012). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 41(44), 13494-13498.
- ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
Sources
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- 2. research.rug.nl [research.rug.nl]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting streaking of aminopyridines on silica gel chromatography
A Guide to Troubleshooting Streaking in Silica Gel Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the purification of aminopyridines using silica gel chromatography. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to diagnose and resolve common issues, particularly the persistent problem of compound streaking.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of streaking when running aminopyridines on a silica gel column?
The most common reason for the streaking or tailing of aminopyridines on a standard silica gel column is the strong interaction between the basic amine groups of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic aminopyridine, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound onto the column.[2]
Q2: I've heard adding triethylamine (TEA) to the mobile phase can help. How does it work?
Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a highly effective strategy to "deactivate" the acidic silanol groups on the silica surface.[2][3] The TEA, being a stronger base, competes with the aminopyridine for binding to these acidic sites.[2] This competitive interaction minimizes the strong binding of your target compound, leading to sharper peaks and significantly improved separation.[2][3] Typically, a concentration of 0.1% to 5% TEA in the eluent is sufficient to see a marked improvement.[4]
In-Depth Troubleshooting Guide
Problem: My aminopyridine is still streaking even after adding triethylamine to the mobile phase.
While TEA is a common and effective solution, its efficacy can be influenced by several factors. If streaking persists, a more systematic approach is required.
The optimal concentration of TEA can vary depending on the specific aminopyridine and the solvent system. It's recommended to perform a series of TLC experiments with varying concentrations of TEA (e.g., 0.5%, 1%, 2%) to identify the ideal amount needed to eliminate streaking without significantly altering the retention factor (Rf) to an undesirable degree.
Experimental Protocol: TLC Optimization of Basic Modifier
-
Prepare Stock Solutions:
-
Prepare a stock solution of your aminopyridine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several eluent systems with varying concentrations of TEA (e.g., Hexane:Ethyl Acetate 1:1 with 0.5% TEA, 1% TEA, and 2% TEA).
-
-
Spot the TLC Plate:
-
On a single TLC plate, spot your crude mixture in separate lanes.
-
-
Develop the Plate:
-
Develop the TLC plate in a chamber saturated with the chosen eluent system.[5]
-
-
Analyze the Results:
-
Visualize the plate under UV light and/or with a suitable stain.
-
Compare the spot shape in each lane. The optimal TEA concentration will result in a round, well-defined spot with minimal tailing.
-
In some instances, ammonia (typically added as a solution in methanol) can be a more effective basic modifier than TEA.[1][6] This is particularly true for highly polar aminopyridines.
| Modifier | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 5% v/v | Volatile and easily removed under vacuum.[3] |
| Ammonium Hydroxide | 1 - 10% of a 7N solution in Methanol | Can be more effective for highly polar amines.[6] |
Silica gel is acidic and can potentially cause the decomposition of sensitive compounds, which can manifest as streaking.[1][7]
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot the Plate: On a square TLC plate, spot your compound in one corner.
-
First Development: Develop the plate in your chosen solvent system.
-
Dry and Rotate: Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Second Development: Develop the plate again in the same solvent system.
-
Analyze: If the compound is stable, it will appear on the diagonal. If it is decomposing on the silica, new spots will appear off the diagonal.[7]
If decomposition is suspected, it is advisable to switch to a less acidic stationary phase, such as alumina.[1]
Advanced Strategies for Difficult Separations
Q3: What are my options when mobile phase modification is not enough to resolve the streaking?
When streaking persists despite optimizing the mobile phase, considering an alternative stationary phase is the next logical step.
-
Alumina: Available in basic, neutral, and acidic forms, alumina is an excellent alternative for the purification of amines.[8] For aminopyridines, basic or neutral alumina is generally preferred.
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which helps to shield the analyte from the acidic silanol groups.[4]
-
Reverse-Phase Silica (C18): For highly polar aminopyridines, reverse-phase chromatography can be a powerful alternative.[8][9] In this technique, the most polar compounds elute first. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10]
| Stationary Phase | Polarity | Best For |
| Silica Gel | Polar (Acidic) | General purpose, but can be problematic for bases.[8] |
| Alumina | Polar (Basic/Neutral) | Good for basic compounds like amines.[8] |
| Amine-functionalized Silica | Polar | Excellent for basic and acid-sensitive compounds.[4] |
| Reverse-Phase (C18) | Non-polar | Suitable for polar compounds.[9] |
Q4: Could the chelating properties of my aminopyridine be causing the streaking?
Certain aminopyridine structures can act as chelating agents, binding to trace metals present in the silica gel. This can be another source of strong, undesirable interactions leading to streaking. While less common than the acid-base interaction, it's a possibility for complex aminopyridine derivatives. If chelation is suspected, using a higher purity grade of silica gel with lower metal content may be beneficial. Additionally, some researchers have explored the use of chelating agents immobilized on silica for specific separation applications, highlighting the potential for such interactions.[11][12]
Visualizing the Mechanism and Troubleshooting Workflow
Mechanism of Aminopyridine Streaking on Silica Gel
Caption: Acid-base interaction leading to streaking.
Troubleshooting Workflow for Aminopyridine Streaking
Caption: Step-by-step troubleshooting guide.
References
- ResearchGate. (2013). Tailing in TLC - can anyone help?
- Reddit. (2019).
- Reddit. (2013). TLC and streaking: why add triethylamine? Reddit. [Link]
- Chromatography Forum. (2013). Triethyl amine.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
- University of Rochester. Chromatography: The Solid Phase. Department of Chemistry. [Link]
- Org Prep Daily. (2006). Purifying amines on silica. WordPress.com. [Link]
- Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. [Link]
- Bhar, R. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds from medicinal plants: A brief review. Futuristic Trends in Biotechnology, 3(14), 56-66.
- Chemistry LibreTexts. (2022).
- ChemBAM. TLC troubleshooting. [Link]
- LCGC International. (2023).
- Chibwe, M., & Jones, T. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. [Link]
- ResearchGate. (n.d.). Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis.
- Kanduč, M., & Schlaich, C. (2019). Buffer Influence on the Amino Acid Silica Interaction. ChemPhysChem, 20(18), 2346–2353. [Link]
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
- ResearchGate. (n.d.). Acid-base properties of silica gels chemically modified with amino groups.
- ResearchGate. (n.d.). Acid-base properties of silica-based ion-exchanger having covalently bonded aminodi(methylphosphonic) acid.
- Dzyubenko, L. S., et al. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior.
- Gushikem, Y., et al. (2013). The interaction of encapsulated pharmaceutical drugs with a silica matrix. International Journal of Pharmaceutics, 445(1-2), 116–123. [Link]
- Gunn, A. G., et al. (2023). Chelating silica nanoparticles for efficient antibiotic delivery and particle imaging in Gram-negative bacteria. Chemical Science, 14(20), 5434–5442. [Link]
- Pyrzyńska, K. (2007). Chelating sorbents based on silica gel and their application in atomic spectrometry. Talanta, 71(4), 1481–1489.
- Avnir, D. (2017). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Molecules, 22(10), 1664. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for C-N Cross-Coupling with 5-Bromopyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-containing compounds. The C-N cross-coupling of 5-bromopyrimidines is a critical transformation in medicinal chemistry, yet it presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to facilitate the rational selection of catalysts and reaction conditions, ultimately enabling the successful synthesis of your target molecules.
The Challenge of 5-Bromopyrimidines in C-N Cross-Coupling
5-Bromopyrimidines are electron-deficient heteroaromatics, a characteristic that significantly influences their reactivity in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This inherent property necessitates a careful and informed selection of the catalyst system—comprising the palladium source and, crucially, the ligand—to achieve efficient and high-yielding transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the C-N cross-coupling of 5-bromopyrimidines and provides a systematic approach to resolving them.
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most common frustration in these reactions. The root cause often lies in an inappropriate catalyst system or suboptimal reaction conditions.
Potential Cause A: Incorrect Catalyst System
The choice of palladium precatalyst and ligand is paramount for activating the C-Br bond while minimizing catalyst deactivation.
Recommended Solutions:
-
Palladium Precatalyst: Common and effective palladium precursors for generating the active Pd(0) catalyst in situ include Pd₂(dba)₃ and Pd(OAc)₂.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often essential to promote the desired catalytic cycle.[2][3] These ligands stabilize the palladium center and facilitate the reductive elimination step, which forms the desired C-N bond.[4]
-
For Primary and Secondary Amines: Ligands such as XPhos, SPhos, and BrettPhos have demonstrated efficacy in couplings with nitrogen-containing heterocycles.[2][3]
-
Bidentate Ligands: For certain substrates, bidentate phosphine ligands like BINAP and Xantphos can be effective, as they are thought to prevent the formation of unreactive palladium dimers.[2][5]
-
Potential Cause B: Catalyst Deactivation
The nitrogen atoms of the pyrimidine ring can strongly coordinate to the palladium center, leading to an off-cycle, inactive catalytic species.[1]
Recommended Solutions:
-
Employ Bulky Ligands: As mentioned above, sterically hindered ligands can shield the palladium center, disfavoring the coordination of the pyrimidine nitrogen.[5]
-
Consider a More Robust Catalyst System: Pre-formed palladium catalysts, often referred to as "precatalysts," can sometimes offer improved stability and activity.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen, typically from 80 °C to 110 °C, is advisable to find the optimal balance.[2]
Potential Cause C: Inappropriate Base or Solvent
The choice of base and solvent plays a critical role in the reaction's success.
Recommended Solutions:
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine coupling partner.[2]
-
Commonly used bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[2] The choice of base can be substrate-dependent and may require empirical screening.
-
-
Solvent Selection: Anhydrous, degassed solvents are crucial for optimal results.[2]
-
Aprotic solvents like toluene, 1,4-dioxane, and THF are frequently employed.[2] The solubility of all reaction components in the chosen solvent is a key consideration.
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Potential Cause A: Homocoupling
Homocoupling of the 5-bromopyrimidine or the amine can occur, particularly if the catalytic cycle is inefficient.
Recommended Solutions:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using standard Schlenk line techniques or working in a glovebox. Oxygen can lead to oxidative side reactions, including homocoupling.[6]
-
Optimize Catalyst and Ligand Loading: An appropriate palladium-to-ligand ratio is crucial for maintaining an active catalytic species.
Potential Cause B: Hydrodehalogenation
Reduction of the C-Br bond to a C-H bond can compete with the desired C-N coupling.
Recommended Solutions:
-
Scrutinize Reagent Purity: Impurities in the solvent or reagents can act as hydrogen sources. Ensure all materials are of high purity and appropriately dried.
-
Adjust Reaction Conditions: Lowering the reaction temperature or changing the base may disfavor this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Buchwald-Hartwig amination with a 5-bromopyrimidine?
A good starting point for the amination of a 5-bromopyrimidine is:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) with a bulky biarylphosphine ligand like XPhos (4 mol%).[1]
-
Base: NaOtBu (1.4 equivalents).[2]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[2]
-
Temperature: 100 °C.[4]
-
Atmosphere: Inert (Argon or Nitrogen).[2]
Q2: My reaction is sluggish. How can I increase the reaction rate?
If the reaction is proceeding slowly, consider the following:
-
Increase Temperature: Cautiously increasing the reaction temperature in increments of 10 °C may accelerate the reaction. Monitor for any signs of decomposition.
-
Screen Ligands: A different bulky phosphine ligand might offer faster kinetics for your specific substrate combination.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., to 5 mol% Pd) can sometimes be effective for challenging couplings.
Q3: I am working with a primary amine and observing diarylation. How can I prevent this?
The formation of a diarylated amine is a common side reaction with primary amines.
-
Use a Bulky Ligand: Ligands like BrettPhos have been specifically designed to minimize the over-arylation of primary amines.[6]
-
Adjust Stoichiometry: Using a slight excess of the primary amine relative to the 5-bromopyrimidine can sometimes favor monoarylation.
Q4: Can I use microwave irradiation to accelerate the reaction?
Microwave heating can be a valuable tool for rapidly screening reaction conditions and can sometimes lead to improved yields and shorter reaction times.[1] However, direct translation from conventional heating requires careful optimization of temperature, pressure, and reaction time.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a generalized starting point. Optimization of specific parameters may be necessary for individual substrates.
Materials:
-
5-Bromopyrimidine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Under a positive pressure of the inert gas, add the 5-bromopyrimidine and the amine.
-
Add the anhydrous, degassed solvent via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Catalyst Systems for C-N Coupling of Bromo-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 75-98 | [1][4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-95 | [7] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 70-90 | [4] |
| Pd(OAc)₂ | Xantphos | NaOtBu | 1,4-Dioxane | 100 | 65-90 | [2][8] |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig C-N cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding C-N cross-coupling reactions.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanol.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
- ACS Omega. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Effect of temperature and solvent on the regioselectivity of amination of dichloropyrimidines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
- National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- BenchChem. (n.d.). The Versatile Reactivity of the Bromine Atom in 5-Bromopyrimidines: A Technical Guide for Researchers and Drug Development Profe.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-fluoropentane.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. (2017). Cross-Coupling of Heteroatomic Electrophiles.
- PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
- National Institutes of Health. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ACS Publications. (2007). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature.
- PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides.
- ResearchGate. (n.d.). ChemInform Abstract: Dehydrative Cross-Coupling Reactions of Allylic Alcohols with Olefins. | Request PDF.
Sources
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-bromo-N-phenylpyrimidin-2-amine
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-bromo-N-phenylpyrimidin-2-amine. The selection of a solvent is a critical parameter that dictates the success, efficiency, and outcome of a reaction. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to solvent effects on the reactivity of this versatile synthetic building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound and the principles of solvent selection for its primary reaction classes.
Q1: What are the primary reactive sites on this compound and how does this influence reaction choice?
A1: The molecule possesses two primary sites for synthetic transformation:
-
The Carbon-Bromine (C-Br) Bond at the 5-position: This is the most common site for reactivity, primarily serving as an electrophilic handle in palladium-catalyzed cross-coupling reactions.[1] The general reactivity order for halogens in such reactions is I > Br > Cl, making the C-Br bond significantly more labile than a C-Cl bond under typical palladium catalysis conditions.[2] This allows for selective functionalization.
-
The N-phenylpyrimidin-2-amine Moiety: The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack, although the 5-position is less activated than the 2, 4, or 6 positions.[3] The secondary amine can also be a site for further functionalization, though this is less common than C-Br coupling.
Q2: How does the general classification of a solvent (polar protic vs. polar aprotic) impact reactions involving this substrate?
A2: The distinction is critical and fundamentally alters the reaction environment.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain -OH or -NH groups and can act as hydrogen bond donors.[4][5] In the context of nucleophilic substitutions, they can stabilize charged intermediates and leaving groups but may also solvate and deactivate anionic nucleophiles through hydrogen bonding, often slowing down SNAr or SN2 type reactions.[6][7] However, for reactions like the Suzuki-Miyaura coupling, a protic co-solvent like water is often essential for dissolving the inorganic base.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess strong dipoles but lack hydrogen bond-donating capabilities.[5] They are excellent for many reactions because they can dissolve ionic reagents while leaving the nucleophilic anion relatively "bare" and highly reactive.[6][7] This often leads to significant rate enhancements in nucleophilic substitution and is beneficial in many palladium-catalyzed reactions by helping to stabilize catalytic intermediates.[9]
Q3: For palladium-catalyzed cross-coupling, what is the primary role of the solvent beyond just dissolving the reactants?
A3: The solvent is an active participant in the catalytic cycle. It influences the stability and activity of the palladium catalyst, the rates of key steps like oxidative addition and reductive elimination, and can even be involved in the activation of the pre-catalyst.[9][10][11] For instance, some solvents can act as ligands, coordinating to the palladium center and modulating its reactivity. The choice of solvent can therefore be the difference between a high-yielding, clean reaction and a complex mixture with catalyst decomposition.[10] The solvent also constitutes the vast majority of the molecules in the reaction, meaning its interactions are statistically dominant.[12]
Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to displace the bromide on this compound?
A4: While possible, direct SNAr at the C-5 position of a pyrimidine is challenging. The pyrimidine nitrogens effectively withdraw electron density from the C-2, C-4, and C-6 positions, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at those sites.[3] The C-5 position does not benefit from this direct resonance stabilization. Therefore, SNAr at C-5 typically requires very strong nucleophiles, high temperatures, or the presence of additional activating groups on the ring. For SNAr reactions on pyrimidines in general, polar aprotic solvents like DMSO or DMF are highly preferred to enhance the nucleophile's strength.[13]
Section 2: Troubleshooting Guide
This section is structured to address specific experimental failures. Each problem is followed by an analysis of potential solvent-related causes and recommended solutions.
Q5: My Suzuki-Miyaura coupling reaction has stalled or shows very low yield. Could my solvent system be the problem?
A5: Yes, an inappropriate solvent system is a very common cause of failure in Suzuki couplings.
-
Potential Cause 1: Poor Solubility of the Base. Suzuki reactions often use inorganic bases like K₃PO₄ or K₂CO₃. If the solvent system cannot adequately dissolve or suspend the base, the reaction will be slow or fail.
-
Solution: A mixture of a non-polar aprotic solvent with a polar protic one, such as 1,4-dioxane/water or toluene/ethanol/water , is often effective.[8] The water creates a second phase where the base is concentrated and can effectively participate in the transmetalation step.
-
-
Potential Cause 2: Catalyst Deactivation. The palladium catalyst can be sensitive. Some solvents may fail to stabilize the active Pd(0) species, leading to precipitation (palladium black) and loss of activity.
-
Solution: Ensure your solvent is properly degassed . Dissolved oxygen can oxidize and deactivate the catalyst. Solvents like DMF and 1,4-dioxane are generally good at stabilizing palladium intermediates.[9]
-
-
Potential Cause 3: Water Content. While some water is often beneficial, too much or too little can be detrimental.
-
Solution: For reactions requiring anhydrous conditions, ensure you are using a dry solvent. For biphasic systems, the ratio is key; a typical starting point is a 4:1 or 5:1 ratio of organic solvent to water.[8]
-
Q6: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material and a complex mixture of byproducts. What is the likely solvent-related issue?
A6: This scenario strongly points to issues with solvent purity or type, especially given the strong bases used in Buchwald-Hartwig amination.
-
Potential Cause 1: Protic Impurities. The reaction typically uses strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu). If your solvent (e.g., toluene, dioxane) contains water or alcohol impurities, the base will be quenched, and side reactions can occur.
-
Potential Cause 2: Solvent Reactivity. Polar, coordinating solvents like DMF or DMSO can sometimes interfere with the catalyst or react with the strong base at the elevated temperatures often required for these couplings.
-
Solution: Non-polar aprotic solvents like toluene , 1,4-dioxane , or CPME (cyclopentyl methyl ether) are generally the preferred choice for Buchwald-Hartwig reactions.[1]
-
Q7: My starting material, this compound, has poor solubility in the recommended solvent. What is the best path forward?
A7: Poor solubility is a frequent obstacle. A systematic approach is required.
-
Increase Temperature: Gently heating the mixture can often be enough to dissolve the starting material. Ensure the temperature is well below the solvent's boiling point and the decomposition temperature of your reactants.
-
Use a Co-Solvent: Introduce a small amount of a stronger, miscible solvent. For a reaction in toluene, adding a small percentage of DMF or NMP can dramatically increase solubility without drastically changing the overall reaction environment.
-
Switch Solvents: If the above fails, a different solvent may be necessary. Refer to the data tables below for alternatives. For instance, if toluene fails, consider 1,4-dioxane or DMF, keeping in mind the potential impact on the reaction mechanism and side products.[9]
The following workflow provides a logical approach to solvent selection and troubleshooting.
Caption: A logical workflow for solvent selection and troubleshooting.
Section 3: Experimental Protocols & Data
The following protocols are provided as robust starting points for common transformations.
Data Presentation: Solvent Selection Guide
This table summarizes common solvents and their applicability to key reactions involving this compound.
| Solvent | Type | Boiling Point (°C) | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | General SNAr | Key Considerations |
| Toluene | Non-polar Aprotic | 111 | Good (with co-solvent) | Excellent | Good | Poor | Must be anhydrous for Buchwald-Hartwig. Good for higher temperatures.[1] |
| 1,4-Dioxane | Polar Aprotic | 101 | Excellent (with H₂O) | Excellent | Good | Fair | Must be anhydrous and peroxide-free. Common choice for many couplings.[1][9] |
| DMF | Polar Aprotic | 153 | Good | Fair | Excellent | Excellent | High boiling point. Can sometimes displace ligands from the catalyst.[10] Excellent solvating power. |
| Acetonitrile | Polar Aprotic | 82 | Fair | Poor | Fair | Good | Lower boiling point limits reaction temperature. Can be effective for SNAr.[14] |
| DMSO | Polar Aprotic | 189 | Fair | Poor | Fair | Excellent | Very high boiling point and strong solvating power. Can be difficult to remove. Best for challenging SNAr. |
| Ethanol | Polar Protic | 78 | Co-solvent | Poor | Poor | Poor | Used as a co-solvent. Can act as a nucleophile (solvolysis) at high temperatures.[15] |
| Water | Polar Protic | 100 | Co-solvent | Incompatible | Poor | Poor | Essential co-solvent for dissolving bases in Suzuki reactions.[8] |
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 v/v ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.[1]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Chemical Theory and Computation, 6(8), 2457–2466.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. This source discusses general principles applicable to SNAr on heteroaromatics.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- New Journal of Chemistry. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(5), 2134-2141.
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- White Rose Research Online. (2017). Solvent effects in palladium catalysed cross-coupling reactions.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2898-2921.
- MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(3), M1149.
- Chemistry LibreTexts. (2021). SN1 vs SN2.
- White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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- 13. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Technical Support Center: Optimizing Palladium-Catalyzed Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Palladium-Catalyzed Amination (Buchwald-Hartwig) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these powerful C-N bond-forming reactions. This guide is structured in a question-and-answer format to directly address the specific, practical challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. How do I select an initial set of conditions (ligand, base, solvent) for my amination reaction?
Answer: Selecting a starting point is a process of matching the properties of your substrates (the aryl halide and the amine) with the known strengths of different catalyst systems. The goal is to choose conditions that favor the rate-limiting steps for your specific transformation.
The two most critical steps influenced by your choice of ligand and base are oxidative addition and reductive elimination .
-
Oxidative Addition (C-X Bond Cleavage): This is often the rate-limiting step, especially for less reactive aryl chlorides. This step requires an electron-rich palladium center to donate electron density into the aryl halide's σ* orbital. Therefore, electron-rich phosphine ligands are essential.[1]
-
Reductive Elimination (C-N Bond Formation): This final, product-forming step is favored by sterically bulky ligands. The steric bulk forces the aryl and amido groups into close proximity, promoting the formation of the C-N bond.[1][2]
Initial Recommendation: For a generic aryl bromide and a primary aliphatic amine, a robust starting point is a combination of a modern biarylphosphine ligand and a strong alkoxide base.
-
Palladium Source: Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst. Precatalysts are often preferred as they can provide more consistent formation of the active Pd(0) species.[3]
-
Ligand: XPhos or RuPhos. These are sterically bulky and electron-rich dialkylbiaryl phosphine ligands that are effective for a wide range of substrates.[4][5]
-
Base: Sodium tert-butoxide (NaOt-Bu). It is a strong, effective base for many standard aminations.[6]
-
Solvent: Toluene or Dioxane. These are common, non-polar aprotic solvents that work well for these reactions.[7]
This combination provides a high probability of success for many substrate pairings and serves as an excellent baseline from which to optimize.
Q2: My reaction is slow or has stalled with low conversion. What are the most likely causes and how do I fix it?
Answer: Low or no conversion is the most common issue and can often be traced back to a few key factors. The first step is to ensure your setup is rigorously anaerobic and anhydrous, as Pd(0) catalysts are sensitive to oxygen and moisture.[6] If the setup is sound, consider the following chemical factors:
-
Inefficient Oxidative Addition: This is the prime suspect when using challenging electrophiles like electron-rich aryl chlorides. The C-Cl bond is strong and difficult to break.
-
Solution: Switch to a more electron-rich and sterically demanding ligand. Ligands like BrettPhos or the use of N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition of aryl chlorides.[8] Increasing the temperature can also help overcome the activation barrier, but do so cautiously as it can also promote catalyst decomposition.[7]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to decomposition, often observed as the formation of palladium black.[9]
-
Poorly Chosen Base/Solvent: The base's strength and solubility are critical. In nonpolar solvents like toluene, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[11][12]
-
Solution: If you are using a weaker, inorganic base like K₃PO₄ with limited solubility in your solvent, the reaction may be slow. Consider switching to a stronger, more soluble base like LiHMDS or NaOt-Bu if your substrate can tolerate it.
-
The following workflow can help diagnose the issue:
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-bromo-N-phenylpyrimidin-2-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-bromo-N-phenylpyrimidin-2-amine (CAS No: 886365-88-4) via recrystallization.[1][2] The methodologies and troubleshooting advice provided herein are grounded in established principles of physical organic chemistry and crystallization theory to ensure both scientific integrity and practical success in the laboratory.
Core Principles: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at low temperatures, but will dissolve it completely at or near the solvent's boiling point.[3][4] Impurities, conversely, should either be highly soluble at all temperatures (to remain in the liquid phase, or "mother liquor") or completely insoluble (to be removed by hot filtration).
For this compound, its molecular structure—featuring a moderately polar pyrimidine core, a nonpolar phenyl group, and a secondary amine capable of hydrogen bonding—dictates that solvents of intermediate polarity are often the most effective. The principle of "like dissolves like" is a crucial starting point for solvent selection.[5][6] The goal is to create a supersaturated solution upon cooling, from which the target compound selectively crystallizes, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a robust procedure for the purification of this compound. An initial solvent screening is highly recommended to identify the optimal solvent or solvent system for your specific batch of crude material.
Step 1: Solvent Selection & Screening
The choice of solvent is the most critical parameter for a successful recrystallization. A preliminary screening with small amounts of crude material can save significant time and material.
Procedure for Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent from the table below, dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point and observe any changes in solubility.
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then in an ice-water bath. Observe the formation of crystals.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Expected Behavior & Rationale | Observations |
| Ethanol | Polar Protic | Often a good starting point for aromatic amines. The hydroxyl group can hydrogen bond with the pyrimidine nitrogens and the secondary amine. | |
| Isopropanol | Polar Protic | Similar to ethanol but slightly less polar; may offer a better solubility differential. | |
| Ethyl Acetate | Polar Aprotic | A solvent of intermediate polarity that can dissolve many organic compounds when hot.[7] | |
| Acetone | Polar Aprotic | Good solvent for many organic molecules; often used in combination with a non-polar co-solvent.[7] | |
| Toluene | Non-polar | May be effective if impurities are significantly more polar than the target compound. | |
| Hexane/Ethanol | Mixed | A non-polar/polar mixture. The compound is dissolved in minimal hot ethanol, and hexane is added as an anti-solvent. | |
| Water | Highly Polar | Unlikely to be a good single solvent due to the aromatic rings, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[7] |
Step 2: The Recrystallization Workflow
The following is a generalized workflow. For this example, we will assume Ethanol was selected as a suitable solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol (e.g., 20 mL) and begin heating the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution becomes saturated upon cooling.[3]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) or colored, resinous materials are present, a hot filtration is required. To prevent premature crystallization in the funnel, use a pre-heated stemless or short-stemmed funnel and fluted filter paper.[8] It may be necessary to add a small excess of hot solvent (~5-10%) before filtering to keep the desired compound in solution.[9] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively.[10] Rapid cooling can trap impurities within the crystal structure.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3][8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent (in this case, ethanol).[3] This removes any residual mother liquor containing dissolved impurities. Using room temperature or warm solvent will redissolve some of the product, leading to a lower yield.[3]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving the crystals in the Büchner funnel with the vacuum on for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of aromatic amines like this compound.
Q1: My compound separated as an oil instead of crystals ("oiling out"). What should I do?
A1: "Oiling out" is a common problem with amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[10] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the impure compound.[9]
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Reduce Supersaturation): Add a small amount of additional hot solvent (10-20% more) to decrease the concentration.[10][11] Then, allow the solution to cool much more slowly. You can insulate the flask by placing it inside a large beaker to slow heat loss.[11]
-
Solution 2 (Induce Crystallization): As the solution cools, vigorously scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a rough surface for nucleation to begin.[3]
-
Solution 3 (Seed Crystals): If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled, supersaturated solution to induce crystallization.[10][11]
Q2: No crystals have formed even after cooling in an ice bath. What went wrong?
A2: This is typically due to one of two reasons: the solution is not supersaturated, or nucleation is inhibited.[5]
-
Cause 1 (Too much solvent): You likely added too much solvent during the dissolution step.[3][9]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Then, allow the solution to cool again.[9]
-
-
Cause 2 (Supersaturation without nucleation): The solution is supersaturated, but the crystals haven't started to form.
Q3: My product crystallized prematurely in the filter funnel during hot filtration. How can I prevent this?
A3: This occurs when the solution cools too rapidly in the funnel, causing the desired compound to precipitate along with the impurities you are trying to remove.[8][9]
-
Solution 1 (Use Excess Solvent): Use a bit more hot solvent than the minimum required for dissolution (~10% extra). After filtration, you can boil away the excess solvent before proceeding to the cooling step.[8][9]
-
Solution 2 (Keep Equipment Hot): Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[8] Pre-heat the funnel and the receiving flask in an oven or with steam before filtering.[8]
-
Solution 3 (Filter in Portions): Pour the hot solution through the filter in several small portions to minimize the time it spends in the funnel.[8]
Caption: Decision tree for troubleshooting common recrystallization issues.
Q4: How do I know if my purified product is actually pure?
A4: The most common methods are to check the melting point and to use thin-layer chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your crude material versus the recrystallized product against a pure standard should show the disappearance of impurity spots.
Q5: What are the likely impurities in my crude this compound?
A5: Without knowing the specific synthetic route, common impurities could include unreacted starting materials (e.g., 2-aminopyrimidine, phenylamine, or a brominating agent), over-brominated side products, or positional isomers.[12] A well-executed recrystallization is designed to remove these types of soluble organic impurities.[3]
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0. (n.d.). ChemicalBook.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.
- Process for bromination of pyrimidine. (1976). Google Patents.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. (n.d.). PubChem, National Institutes of Health.
- Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives. (n.d.). Benchchem.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed, National Institutes of Health.
- 5-Bromo-N-methylpyrimidin-2-amine. (2012, January 1). PubMed Central, National Institutes of Health.
- A Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-amine in Common Laboratory Solvents. (n.d.). Benchchem.
- This compound. (n.d.). Fluorochem.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI.
- This compound, 95% Purity, C10H8BrN3, 1 gram. (n.d.). CP Lab Safety.
- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5. (n.d.). Chemsrc.
- 5-Bromo-N-methyl-pyrimidin-2-amine. (2012, January 1). PubMed, National Institutes of Health.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
- 5-BROMO-N-METHYLPYRIDIN-2-AMINE Formula. (n.d.). ECHEMI.
- (5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE CAS#: 886365-88-4. (n.d.). ChemWhat.
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Technical Support Center: Navigating Catalyst Poisoning in Reactions with Nitrogen Heterocycles
Welcome, researchers and innovators in drug development. This guide is designed to be your first line of defense when encountering the common yet complex challenge of catalyst poisoning, specifically when working with nitrogen-containing heterocycles. These moieties are ubiquitous in pharmaceuticals, making the mastery of their reactions paramount.[1][] This resource moves beyond simple protocols to explain the 'why' behind the troubleshooting steps, empowering you to make informed decisions in your experimental designs.
The Challenge: Why Nitrogen Heterocycles are "Sticky" for Catalysts
Catalyst poisoning is the deactivation of a catalyst's active sites by strong adsorption of certain chemical species.[3][4][5] Nitrogen heterocycles (e.g., pyridines, pyrazoles, indoles) are notorious catalyst poisons due to the lone pair of electrons on the nitrogen atom.[6][7] This electron pair readily coordinates to the electron-deficient metal center of the catalyst (commonly palladium, platinum, rhodium, or nickel), forming a stable complex that blocks the active site and halts the desired catalytic cycle.[6][8][9] This can manifest as sluggish or completely stalled reactions, leading to low yields and inconsistent results.[10][11]
Troubleshooting Guide: A-Q&A Approach to Common Scenarios
Here, we address specific issues you might be facing in the lab with actionable solutions grounded in chemical principles.
Scenario 1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has failed to initiate.
Question: I've set up my reaction with a pyridine-containing substrate, and I'm seeing little to no product formation. What's the likely cause, and how can I fix it?
Answer: The primary suspect here is the strong coordination of the pyridine nitrogen to your palladium catalyst, effectively "poisoning" it.[8][12] The lone pair on the nitrogen competes with your substrates for access to the metal's active sites.
Causality & Mitigation Strategies:
-
Ligand Selection is Crucial: The ligands surrounding the metal center are your first line of defense. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can sterically shield the palladium, making it more difficult for the pyridine to coordinate.[8][11][13] These ligands also promote the desired catalytic cycle, further outcompeting the poisoning effect.[14]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active sites to overcome partial deactivation.[8]
-
Employ Additives: The addition of a Brønsted or Lewis acid can protonate or coordinate with the nitrogen atom of the heterocycle, reducing its ability to bind to the catalyst.[11] Acetic acid is a common and effective choice.[11]
-
Pre-catalyst Choice: Using a pre-formed palladium(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can minimize the window of opportunity for the nitrogen heterocycle to coordinate and poison the catalyst.[8]
Scenario 2: My hydrogenation reaction starts but then stops before completion.
Question: I'm hydrogenating a quinoline derivative, and the reaction proceeds initially but then plateaus with significant starting material remaining. What's happening?
Answer: This is a classic case of product inhibition. The hydrogenated product, a saturated N-heterocycle (e.g., a piperidine derivative), can be a more potent catalyst poison than the starting material.[11][15] As the product concentration increases, it progressively deactivates the catalyst.
Troubleshooting Workflow:
Caption: Decision workflow for stalled hydrogenation.
Actionable Solutions:
-
Monitor Reaction Progress: Closely track the reaction kinetics. A sharp decrease in the reaction rate as the product forms is a strong indicator of product inhibition.[11]
-
Optimize Reaction Conditions: Lowering the reaction temperature can weaken the adsorption of the poisonous product onto the catalyst's active sites.[11]
-
Catalyst Screening: Different catalysts exhibit varying sensitivities to nitrogen poisoning. The general order of sensitivity is Palladium (Pd) > Ruthenium (Ru) > Rhodium (Rh).[11][16] Switching to a more robust catalyst like Rhodium may be beneficial.
Scenario 3: I'm observing inconsistent results and byproduct formation.
Question: My reaction yield is not reproducible between batches, and I'm seeing unexpected side products. Could this be related to catalyst poisoning?
Answer: Absolutely. Inconsistent results are often traced back to variable purity of reagents or solvents, which can introduce trace amounts of potent catalyst poisons.[11] Furthermore, catalyst poisoning can alter the selectivity of a reaction by blocking specific reaction pathways, leading to the formation of byproducts.[9][15]
Key Considerations for Reproducibility:
| Factor | Potential Issue | Recommended Action |
| Reagent Purity | Trace impurities (e.g., sulfur compounds) can be potent catalyst poisons.[11][17] | Use high-purity reagents and solvents. Consider purification of starting materials if necessary. |
| Inert Atmosphere | Oxygen can oxidize and deactivate the active catalyst species.[10][13] | Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Catalyst Stability | The reaction conditions or the heterocycle itself may cause the catalyst to agglomerate (e.g., formation of palladium black).[11] | Employ stabilizing ligands or use well-defined pre-catalysts for controlled generation of the active species.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of catalyst poisoning in my reaction?
A1: The most common indicators include a significant drop in the reaction rate, a complete halt of the reaction before completion, a decrease in product yield and selectivity, and the need for more forcing reaction conditions (higher temperature or pressure) to achieve conversion.[11] A visual change in the catalyst, such as a color change, can also be an indicator.[11]
Q2: Which catalysts are most susceptible to poisoning by nitrogen heterocycles?
A2: Precious metal catalysts are particularly sensitive. The general order of sensitivity to nitrogen poisoning is Palladium (Pd) > Ruthenium (Ru) > Rhodium (Rh).[11][16] Nickel-based catalysts are also known to be poisoned by nitrogen compounds.[18]
Q3: How can I prevent catalyst poisoning from the outset?
A3: Proactive measures are key. Using a protic solvent like methanol or ethanol, or adding an organic acid such as acetic acid can help by protonating the nitrogen atom, thereby reducing its ability to coordinate with the catalyst.[11] Ensuring high purity of all reagents and solvents to eliminate trace poisons is also critical.[3][19]
Q4: Is it possible to regenerate a catalyst that has been poisoned by a nitrogen heterocycle?
A4: Regeneration is sometimes possible, depending on the nature of the poison and the catalyst.[11] Common methods include thermal regeneration (heating the catalyst to desorb the poison) and chemical washing with acidic or basic solutions to remove the adsorbed species.[11][19] However, for strongly chemisorbed poisons, deactivation may be irreversible.[20]
Q5: My reaction involves a pyridine derivative. What specific precautions should I take?
A5: For pyridine-containing substrates, consider using bulky, electron-rich ligands to sterically hinder the coordination of the pyridine nitrogen to the catalyst.[8] The addition of a mild acid can also be beneficial.[11] If possible, explore catalyst systems known for their tolerance to nitrogen-containing compounds.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridine Substrate
This protocol incorporates strategies to mitigate catalyst poisoning.
Materials:
-
Aryl halide (pyridine-containing) (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (0.01-0.03 mmol)
-
Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Degassed solvent (e.g., dioxane/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, aryl boronic acid, palladium pre-catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
This is a general procedure and should be adapted based on the specific catalyst and its support.
Materials:
-
Poisoned catalyst
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Purging: Place the poisoned catalyst in a quartz tube within the tube furnace. Purge the system with an inert gas to remove any adsorbed species.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically between 300-500°C). The optimal temperature will depend on the thermal stability of the catalyst and its support.
-
Hold Time: Hold the catalyst at the regeneration temperature for a specified period (e.g., 2-4 hours) to allow for the desorption of the poisoning species.
-
Cooling: After the hold time, cool the catalyst down to room temperature under the inert gas flow.
-
Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere until its next use.
Visualizing the Mechanism of Poisoning
Caption: The N-heterocycle intercepts the active catalyst, preventing it from entering the desired catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butyne.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2-Methoxypyridine in Cross-Coupling Reactions.
- MDPI. (2023). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
- PubMed Central. (2011). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
- RevisionDojo. (2025). Catalyst Poisoning Explained Simply.
- PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles.
- Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
- StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation.
- ResearchGate. (2008). Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3.
- PubMed Central. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Wikipedia. (n.d.). Catalyst poisoning.
- MDPI. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
- MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- Benchchem. (n.d.). Technical Support Center: Addressing Catalyst Poisoning in Diene Synthesis Reactions.
- RSC Publishing. (2023). An anti-poisoning defective catalyst without metal active sites for NH 3 -SCR via in situ stabilization.
- ResearchGate. (n.d.). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
- ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
- Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone.
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Solubility of Things. (n.d.). Catalyst Deactivation.
- ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
- Paper Digest. (2015). Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other Heterocycles.
- Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
- ResearchGate. (2021). Synthesis of nitrogen and oxygen containing heterocyclic compounds using nano catalyst: A review.
- AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.
- PubMed Central. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
- YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- PubMed Central. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- MSE Supplies LLC. (2024). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
- BOC Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs.
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Technical Support Center: Enhancing the Stability of 5-Bromo-N-phenylpyrimidin-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-N-phenylpyrimidin-2-amine derivatives. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during the synthesis, purification, handling, and storage of this important class of compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the stability of these molecules.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the very features that make this scaffold biologically active—the electron-deficient pyrimidine ring, the reactive C-Br bond, and the amino linkage—also render it susceptible to various degradation pathways. This guide provides troubleshooting protocols and answers to frequently asked questions to help you mitigate these issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.
Question 1: "I'm observing significant streaking and multiple degradation spots on my TLC during silica gel column chromatography. What's causing this and how can I prevent it?"
This is a classic issue when purifying amine-containing heterocyclic compounds. The primary culprit is the acidic nature of standard silica gel, which can catalyze the degradation of sensitive molecules.
Root Cause Analysis:
Silica gel possesses acidic silanol groups (Si-OH) on its surface, which can protonate the basic nitrogen atoms of the pyrimidine ring. This protonation can increase the compound's polarity, leading to streaking on TLC plates, and more critically, can make the molecule susceptible to acid-catalyzed hydrolysis or rearrangement on the column.[3]
Solutions & Protocols:
-
Neutralize the Stationary Phase: Deactivating the acidic sites on the silica gel is the most effective strategy.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate). Add 1-2% triethylamine (TEA) or another volatile base relative to the eluent volume. Gently mix and allow the slurry to sit for 15-20 minutes before packing the column. Use an eluent system that also contains a small percentage (0.5-1%) of TEA to maintain the neutral environment throughout the purification.[3]
-
-
Switch to a Different Stationary Phase: If degradation persists, consider using a less acidic or basic stationary phase.
-
Neutral Alumina: Excellent for moderately polar compounds that are acid-sensitive.
-
Basic Alumina: Suitable for very basic compounds but may retain your product too strongly if it has acidic protons.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
-
Minimize Residence Time: The longer your compound is in contact with the stationary phase, the more time it has to degrade.
-
Employ flash chromatography techniques with slightly more polar solvent systems to expedite elution.
-
Avoid letting a packed column sit for extended periods with your compound loaded on it.
-
-
Dry Loading: This technique can sometimes reduce on-column degradation by ensuring the compound is applied in a concentrated band.
-
Protocol: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of an inert support like Celite® or even silica gel to the solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.
-
Question 2: "My compound appears to be degrading in solution during aqueous workups or upon storage. What are the likely degradation pathways?"
Solution-phase instability is a common problem and is typically driven by hydrolysis, oxidation, or photodegradation. The pyrimidine ring system is susceptible to several catabolic pathways, which can be initiated by changes in pH or exposure to oxidants.[4][5][6]
Probable Causes & Preventative Measures:
-
pH Sensitivity (Hydrolysis): The pyrimidine ring can be susceptible to cleavage under both strongly acidic and basic conditions.[3] The exact pH lability will depend on the other substituents present on the phenyl and pyrimidine rings.
-
Solution: During aqueous workups, use mild buffering agents (e.g., phosphate-buffered saline, PBS) instead of strong acids or bases where possible. If pH adjustment is necessary, perform it quickly and at low temperatures (ice bath) to minimize the duration of exposure.
-
-
Oxidative Degradation: Aromatic amines and electron-rich heterocyclic systems can be prone to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of trace metal ions.[3] This can lead to the formation of colored byproducts.
-
Solution: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use.[3] If a reaction or workup is particularly sensitive, perform all manipulations under an inert atmosphere. The addition of a radical scavenger or antioxidant (e.g., BHT) to storage solutions may be considered for long-term stability studies.
-
-
Thermal Stress: Elevated temperatures, such as those used for solvent removal on a rotary evaporator, can accelerate all degradation pathways.[3]
-
Solution: Concentrate solutions at the lowest practical temperature. When possible, perform extractions and other manipulations in an ice bath to slow down degradation kinetics.
-
Question 3: "My solid compound or concentrated solution has started to change color (e.g., yellowing or browning) after being left on the lab bench. Is it light-sensitive?"
Yes, this is a strong indication of photodegradation. Aromatic systems and halogenated compounds can absorb UV and even visible light, leading to the formation of reactive species that degrade the molecule.[3][7]
Root Cause Analysis:
The absorption of photons can excite the molecule to a higher energy state, potentially leading to homolytic cleavage of the C-Br bond to form a radical intermediate. This radical can then participate in a variety of downstream reactions, leading to impurities. This phenomenon is well-documented for halogenated pyrimidines.[8]
Solutions & Protocols:
-
Protect from Light: This is the most critical and straightforward solution.
-
Storage: Always store solid samples and solutions in amber glass vials or containers wrapped completely in aluminum foil.
-
During Experiments: When running reactions or performing workups, wrap your glassware (reaction flasks, separatory funnels, chromatography columns) in aluminum foil. Minimize exposure to direct sunlight and overhead laboratory lighting.
-
-
ICH Q1B Photostability Testing: For drug development applications, formal photostability testing is required.
-
Protocol: Expose the drug substance to a light source that produces a standardized output of both visible and near-UV light. The standard exposure is not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9] A control sample is stored in the dark under the same temperature and humidity conditions. Samples are then analyzed by a stability-indicating method (e.g., HPLC) to quantify any degradation.
-
Troubleshooting Decision Tree for Purification
Caption: Major degradation pathways affecting the scaffold.
Question 2: What are the ideal long-term storage conditions for these compounds?
To ensure maximum shelf-life, these compounds should be stored with protection from all major environmental stressors.
-
Temperature: Cool to cold (2-8 °C is ideal; frozen for very long-term storage if the compound is stable to freeze-thaw cycles).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation. Use vials with tight-fitting, high-quality septa or screw caps.
-
Light: In the dark. Use amber vials and store them in a light-proof container or cabinet.
-
Moisture: In a dry environment. Store in a desiccator, especially if the compound is hygroscopic.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or -20 °C | Slows kinetic rates of all degradation pathways. [3] |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidative degradation. [3] |
| Light | Dark (Amber Vials) | Prevents photodegradation. [10] |
| Moisture | Dry (Desiccator) | Prevents hydrolysis. |
Question 3: How can I quantitatively monitor the stability of my compound over time?
A formal stability study requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique. [11] Key Analytical Methods:
| Method | Instrumentation | Typical Use & Information Gained |
| HPLC-UV/PDA | HPLC with UV or Photodiode Array Detector | The workhorse for stability testing. Quantifies the parent compound (potency) and detects degradation products that have a chromophore. A PDA detector can help identify peak purity. [11] |
| LC-MS | Liquid Chromatograph with Mass Spectrometer | Identifies degradation products by providing their mass-to-charge ratio. Essential for elucidating degradation pathways and characterizing unknown impurities. [11] |
| NMR Spectroscopy | Nuclear Magnetic Resonance Spectrometer | Provides detailed structural information on isolated degradation products to confirm their identity. |
General Workflow for a Stability Study
Caption: Experimental workflow for a forced degradation study.
References
- Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- BenchChem (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem.
- El-Sayed, M. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate.
- Slideshare (n.d.).
- Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews.
- Wikipedia (n.d.). Pyrimidine metabolism. Wikipedia.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry.
- Pitre, T. P., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
- Acta Crystallographica Section E (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
- Squires, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry.
- PubChem (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. PubChem.
- Ghafouri, H., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
- Pathak, R. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry.
- ResearchGate (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity.
- ResearchGate (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- BenchChem (2025). A Comparative Guide to Analytical Methods for the Quantification of 5-Bromoquinoxalin-6-amine. BenchChem.
- Google Patents (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry.
- Goodarzi, M., & Freitas, M. P. (2017). QSAR Studies of Halogenated Pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase Using Modified Bee Algorithm. Current drug discovery technologies.
- MDPI (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Palmer, M. H., et al. (2015). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Caron Scientific (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- ResearchGate (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
- BfArM (n.d.). Guideline on Photostability Testing. BfArM.
- Faraone, A., et al. (1998). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis.
- Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry.
- PubChem (n.d.). N-Phenyl-2-pyrimidinamine. PubChem.
- BLD Pharm (n.d.). 7752-82-1|5-Bromopyrimidin-2-amine. BLD Pharm.
- Hoffman Fine Chemicals (n.d.). CAS RN 886365-88-4 | this compound. Hoffman Fine Chemicals.
- Lim, Y. C., et al. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment.
Sources
- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-bromo-N-phenylpyrimidin-2-amine
Welcome to the technical support center for the scale-up synthesis of 5-bromo-N-phenylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful and safe scale-up of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The most common and efficient synthetic route on a laboratory scale is the palladium-catalyzed Buchwald-Hartwig amination. However, transitioning this synthesis to a larger scale introduces several challenges, including reaction control, safety, product purification, and removal of residual palladium. This guide will address these critical aspects to ensure a robust, safe, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a multi-gram to kilogram scale?
A1: The Buchwald-Hartwig amination is the most widely adopted and reliable method for this transformation at scale.[1][2] It involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine.[2][3] For this specific synthesis, the reaction couples 2-chloro-5-bromopyrimidine with aniline. The C-Cl bond at the 2-position of the pyrimidine ring is generally more reactive towards nucleophilic aromatic substitution, including the oxidative addition step in the Buchwald-Hartwig reaction, than the C-Br bond at the 5-position.[1] This allows for selective amination at the 2-position.
Q2: Which catalyst and ligand combination is recommended for the scale-up of this Buchwald-Hartwig amination?
A2: For the amination of electron-deficient heteroaryl chlorides like 2-chloro-5-bromopyrimidine, a robust catalyst system is crucial. A common and effective combination is a palladium(II) precatalyst, such as Pd(OAc)₂, or a more advanced pre-catalyst like a Buchwald G3 or G4 precatalyst, paired with a bulky, electron-rich biarylphosphine ligand.[2][4] Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote the challenging oxidative addition and subsequent reductive elimination steps.[4] Using a pre-formed catalyst can often lead to more consistent results on a larger scale.
Q3: What are the critical safety considerations when scaling up this reaction?
A3: Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, are known to be exothermic.[5][6][7] On a large scale, this exotherm can lead to a rapid temperature increase, potentially causing a runaway reaction if not properly controlled.[5][7] It is imperative to have efficient heat transfer and a robust cooling system for the reactor. A controlled addition of one of the reagents (e.g., the base or aniline) can help manage the reaction rate and heat generation. Additionally, all reagents should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[8][9][10] A thorough process safety review, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended before proceeding with a large-scale synthesis.
Q4: How can I effectively remove residual palladium from my final product to meet regulatory requirements?
A4: Removing palladium to acceptable levels (typically < 10 ppm for active pharmaceutical ingredients) is a critical step.[11] Several methods can be employed post-reaction:
-
Activated Carbon: Treating a solution of the crude product with activated carbon can effectively adsorb palladium.[12]
-
Metal Scavengers: Silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities) are highly effective.[11][12][13] These are often used as a polishing step.
-
Crystallization: A well-designed crystallization process can significantly reduce palladium levels, as the metal impurities tend to remain in the mother liquor. Often, a combination of these methods is used to achieve the desired purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Sub-optimal temperature. 4. Poor quality of reagents or solvent. | 1. Use a fresh, high-quality palladium precatalyst and ligand. Consider using a more active ligand like XPhos or RuPhos. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[14] Degas the solvent prior to use. 3. The reaction typically requires elevated temperatures (80-110 °C). Optimize the temperature for your specific scale and equipment. 4. Use anhydrous solvents and ensure the purity of your starting materials and base. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities. 2. High reaction temperature or prolonged reaction time. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely by HPLC or TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times at high temperatures. |
| Difficulties in Product Isolation/Crystallization | 1. Oily or impure crude product. 2. Inappropriate solvent system for crystallization. | 1. Perform an aqueous work-up to remove inorganic salts. A filtration through a pad of celite can help remove fine palladium particles. 2. Screen various solvents and solvent mixtures to find optimal conditions for crystallization. Common solvents for anilinopyrimidine derivatives include ethanol, isopropanol, acetonitrile, and toluene, or mixtures thereof.[15][16] |
| High Levels of Residual Palladium in the Final Product | 1. Inefficient palladium removal method. 2. Palladium complexed with the product. | 1. Combine multiple palladium scavenging techniques. For example, an initial treatment with activated carbon followed by a pass-through a scavenger cartridge. 2. Optimize the crystallization step. Consider adding a chelating agent during the work-up to help sequester the palladium in the aqueous phase. |
Experimental Protocols
Scale-Up Synthesis of this compound
Materials:
-
2-chloro-5-bromopyrimidine (1.0 equiv)
-
Aniline (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 - 1 mol%)
-
XPhos (1.0 - 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 2-chloro-5-bromopyrimidine, Pd(OAc)₂, and XPhos.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Reagent Addition: Add aniline to the reaction mixture.
-
Base Addition: Under controlled conditions to manage the exotherm, slowly add the sodium tert-butoxide to the reaction mixture. Monitor the internal temperature closely and use cooling as necessary.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the reaction is complete, as monitored by HPLC (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
-
Palladium Removal and Isolation:
-
Treat the organic layer with activated carbon at 50-60 °C for 1-2 hours.
-
Filter the hot solution through a pad of celite to remove the carbon and any precipitated palladium.
-
Concentrate the filtrate under reduced pressure.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
Data Summary
| Parameter | Recommended Range | Notes |
| Catalyst Loading (Pd(OAc)₂) | 0.5 - 1.0 mol% | Higher loading may be needed for less reactive substrates, but increases cost and palladium removal burden. |
| Ligand Loading (XPhos) | 1.0 - 2.0 mol% | A slight excess of ligand to palladium is often beneficial. |
| Base (NaOtBu) | 1.5 - 2.0 equiv | A strong, non-nucleophilic base is required. Ensure it is of high purity. |
| Reaction Temperature | 90 - 100 °C | Monitor for exotherms, especially during base addition. |
| Typical Yield | 85 - 95% | Yields can vary based on scale and purity of reagents. |
| Final Purity (post-crystallization) | >99% | Purity should be assessed by HPLC. |
| Residual Palladium | <10 ppm | Requires robust palladium scavenging and purification steps. |
References
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Public
- Potential Safety Hazards Associated with Pd-C
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Palladium Detection for API Purific
- How to Remove Palladium in three easy steps - Biotage
- SAFETY D
- This compound - Fluorochem
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI
- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem
- 5-Phenylpyrimidin-2-amine - AK Scientific, Inc.
- SAFETY D
- Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors - ACS Public
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchG
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem
- Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors | Request PDF - ResearchG
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine - Benchchem
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Gradu
- Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis - Benchchem
- Scale-Up Guide: Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- 5-Bromo-N-methylpyrimidin-2-amine - PMC - NIH
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed
- Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the tre
- Workup: Amines - Department of Chemistry : University of Rochester
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives - ResearchG
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
- Crystallization Selectivity of Ribavirin Solution and Amorphous Phase - MDPI
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Validation & Comparative
comparing 5-bromo-N-phenylpyrimidin-2-amine with other ULK1 inhibitors
An In-Depth Comparative Guide to ULK1 Inhibitors: Benchmarking 5-bromo-N-phenylpyrimidin-2-amine Derivatives
Introduction: ULK1, The Gatekeeper of Autophagy
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that stands as the apical regulator of the autophagy initiation complex in mammals.[1][2][3] Autophagy is a fundamental cellular recycling process critical for maintaining homeostasis, clearing damaged organelles and protein aggregates, and providing metabolic substrates during periods of stress.[1][4] The ULK1 complex, which includes ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101, integrates upstream nutrient and energy-sensing signals from mTORC1 (inhibitory) and AMPK (activatory) to control the onset of autophagosome formation.[4][5][6][7]
Given that many cancer cells exploit autophagy to survive metabolic stress and chemotherapy, inhibiting this pathway has emerged as a promising therapeutic strategy.[1][8][9][10] As the only kinase in the core autophagy initiation machinery, ULK1 is a highly attractive and druggable target for developing specific autophagy inhibitors.[1][8] This guide provides a comparative analysis of a novel class of inhibitors, the this compound derivatives, against other well-characterized ULK1 inhibitors like SBI-0206965 and MRT68921.
Caption: Workflow for measuring autophagic flux using LC3-II Western Blotting.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) and allow them to adhere overnight.
-
Divide cells into four treatment groups: (1) Vehicle (DMSO), (2) ULK1 inhibitor, (3) Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine), (4) ULK1 inhibitor + Lysosomal inhibitor.
-
Treat with the ULK1 inhibitor for a desired period (e.g., 6 hours). Add the lysosomal inhibitor for the final 2-4 hours of the incubation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and resolve on a 12-15% polyacrylamide gel to ensure separation of LC3-I (~16 kDa) and LC3-II (~14 kDa). * Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
Quantify the band intensity for LC3-II and the loading control using densitometry.
-
A potent ULK1 inhibitor should prevent the accumulation of LC3-II that is seen in the presence of the lysosomal inhibitor alone. The "autophagic flux" is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A true inhibitor of autophagy initiation will show low LC3-II levels in both the presence and absence of Bafilomycin A1.
-
Conclusion and Future Outlook
The targeted inhibition of ULK1 is a validated and compelling strategy for modulating autophagy in a research and therapeutic context. While early inhibitors like SBI-0206965 and the highly potent MRT68921 have been instrumental, their off-target profiles necessitate careful interpretation of results. Newer compounds such as ULK-101 offer a more selective tool for probing ULK1 biology.
The emergence of the This compound scaffold, exemplified by compound 3s , represents an exciting advancement. [11][12]Its demonstrated ability to inhibit proliferation and induce apoptosis in lung cancer cells highlights its therapeutic potential. [11]The critical next steps for this compound class will be to perform comprehensive kinome-wide selectivity profiling to confirm its specificity and to conduct in vivo studies to assess its pharmacological properties and anti-tumor efficacy. Continued development of potent and highly selective ULK1 inhibitors will undoubtedly accelerate our understanding of autophagy and may soon provide a new class of targeted therapies for cancer and other diseases.
References
- Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry. [Link]
- Wold, M. S., et al. (2016).
- Kundu, M., & Kumar, S. (2017). ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers in Cell and Developmental Biology. [Link]
- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
- JoVE.
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- MDPI. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. [Link]
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A Comparative Guide to the Biological Activities of SBI-0206965 and 5-Bromo-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of autophagy modulation, the Unc-51 Like Autophagy Activating Kinase 1 (ULK1) has emerged as a critical therapeutic target. This guide provides a detailed comparative analysis of two key chemical entities in this field: the well-characterized inhibitor SBI-0206965 and derivatives of the 5-bromo-N-phenylpyrimidin-2-amine scaffold. Due to the limited publicly available biological data on the parent compound this compound, this guide will focus on a potent derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (referred to as Compound 3s) , for which direct comparative data with SBI-0206965 exists.[1][2] This guide will delve into their mechanisms of action, target specificities, and cellular effects, supported by experimental data and protocols to inform rational experimental design and drug discovery efforts.
Introduction to the Molecular Players
SBI-0206965 is a potent and cell-permeable small molecule that has been extensively characterized as an inhibitor of ULK1 and its close homologue ULK2.[1] It is also a known inhibitor of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3] This multi-target profile makes SBI-0206965 a valuable tool for dissecting the intricate interplay between autophagy and cellular metabolism.
The This compound scaffold represents a promising chemical starting point for the development of novel kinase inhibitors. Research into derivatives of this core structure has led to the identification of potent ULK1 inhibitors, such as Compound 3s, which demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2]
Mechanism of Action and Target Specificity: A Head-to-Head Comparison
Both SBI-0206965 and Compound 3s exert their biological effects primarily through the inhibition of ULK1 kinase activity. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. By inhibiting ULK1, these compounds effectively block the downstream signaling events required for the formation of autophagosomes.
SBI-0206965 has been shown to be a potent inhibitor of ULK1 with an IC50 of 108 nM. It also inhibits the highly related kinase ULK2, albeit with a lower potency (IC50 of 711 nM).[1] Importantly, SBI-0206965 is also a direct inhibitor of AMPK.[3] While this dual activity can be advantageous in certain therapeutic contexts, it also introduces a layer of complexity when interpreting experimental results. The inhibitory promiscuity of SBI-0206965 extends to other kinases at higher concentrations, highlighting the importance of using it at appropriate concentrations to maintain selectivity.[4]
Compound 3s , a derivative of this compound, has also been identified as a strong inhibitor of ULK1 kinase.[1][2] Docking analyses suggest that Compound 3s, similar to SBI-0206965, binds to the ATP-binding pocket of ULK1.[1][2] The structure-activity relationship (SAR) studies of this series of compounds indicate that the substitutions on the phenoxy and phenylamine moieties are crucial for their inhibitory potency.[1][2] While comprehensive kinase profiling data for Compound 3s is not as readily available as for SBI-0206965, its discovery was driven by a pharmacophore model based on known ULK1 binding features, suggesting a degree of target specificity.[1][2]
Comparative Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| SBI-0206965 | ULK1 | 108[1] |
| ULK2 | 711[1] | |
| Compound 3s | ULK1 | Strong inhibitory activity reported[1][2] |
Note: A specific IC50 value for Compound 3s against ULK1 is not explicitly stated in the provided search results, but it is described as the most active compound in its series and a "strong" inhibitor.
Cellular Activities: Autophagy Inhibition and Induction of Apoptosis
A key consequence of ULK1 inhibition by both SBI-0206965 and Compound 3s is the suppression of autophagy. This is often accompanied by the induction of apoptosis, particularly in cancer cells that rely on autophagy for survival under stress.
In non-small cell lung cancer (NSCLC) A549 cells, both compounds have been shown to inhibit cell proliferation and induce apoptosis while simultaneously blocking autophagy.[1][2] This dual action of converting a pro-survival autophagic response into a pro-death apoptotic one is a highly sought-after characteristic in cancer therapeutics.
Visualizing the Signaling Pathways
The following diagram illustrates the central role of ULK1 in the autophagy pathway and how its inhibition by compounds like SBI-0206965 and this compound derivatives can lead to apoptosis.
Caption: A typical workflow for the evaluation of kinase inhibitors, from initial in vitro screening to in vivo efficacy studies.
Conclusion and Future Directions
Both SBI-0206965 and the this compound derivative, Compound 3s, are potent inhibitors of ULK1 that effectively block autophagy and induce apoptosis in cancer cells. SBI-0206965 is a well-established tool compound with a broader target profile that includes ULK2 and AMPK, making it suitable for studying the interplay between these pathways. The this compound scaffold, represented by Compound 3s, holds significant promise for the development of more selective ULK1 inhibitors.
Future research should focus on obtaining a comprehensive kinase selectivity profile for Compound 3s and other derivatives of the this compound scaffold. In vivo studies are also warranted to evaluate the therapeutic potential of these novel ULK1 inhibitors in preclinical cancer models. The continued exploration of these and other novel chemical scaffolds will undoubtedly accelerate the development of targeted therapies that modulate autophagy for the treatment of cancer and other diseases.
References
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. [Link]
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
- AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. NIH. [Link]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
- 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. [Link]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
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A Comparative Analysis of Pyrimidine vs. Pyridine Scaffolds in Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the rational design of kinase inhibitors is a cornerstone of modern drug discovery. The heterocylic scaffolds of pyrimidine and pyridine are two of the most prevalent and successful frameworks utilized to construct potent and selective kinase inhibitors. Both are classified as "privileged scaffolds" due to their inherent ability to form key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth comparative analysis of pyrimidine and pyridine scaffolds, offering field-proven insights and experimental data to inform the strategic decisions of researchers and drug development professionals.
The Tale of Two Rings: Fundamental Chemical and Structural Properties
At their core, both pyrimidine and pyridine are nitrogen-containing aromatic heterocycles. However, their distinct electronic and structural features have profound implications for their roles as kinase inhibitors.
Pyrimidine , a 1,3-diazine, is a fundamental component of DNA and RNA, making it a biocompatible and well-tolerated scaffold in many therapeutic agents.[1] Its two nitrogen atoms provide multiple points for hydrogen bonding, which is crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.
Pyridine , a monoazine, possesses a single nitrogen atom that imparts a dipole moment and serves as a hydrogen bond acceptor.[2] This feature enhances solubility and facilitates specific interactions with biological targets.[2] The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues in the kinase active site.[2]
Case Studies: Imatinib (Pyrimidine) vs. Sorafenib (Pyridine)
A direct comparison of approved drugs highlights the practical implications of scaffold choice. Imatinib (Gleevec®), a pyrimidine-based inhibitor of BCR-ABL, and Sorafenib (Nexavar®), a pyridine-containing multi-kinase inhibitor, offer a compelling case study.
| Parameter | Imatinib (Pyrimidine) | Sorafenib (Pyridine) |
| Primary Targets | BCR-ABL, c-KIT, PDGFR | VEGFR, PDGFR, RAF kinases |
| Oral Bioavailability | ~98% [3][4] | 38-49% (relative to oral solution) [5] |
| Half-life | ~18 hours [3][4] | ~25-48 hours |
| Metabolism | Primarily CYP3A4 [3] | Primarily CYP3A4 and UGT1A9 |
Key Insights:
-
Pharmacokinetics: Imatinib exhibits excellent oral bioavailability, a key advantage for patient compliance. [3][4]Sorafenib's bioavailability is lower and more variable. [5]* Selectivity: While both are multi-kinase inhibitors, their target profiles are distinct, leading to different therapeutic applications and side-effect profiles. [1][6]* Binding Mode: Both inhibitors bind to the inactive "DFG-out" conformation of their target kinases, a feature that can enhance selectivity. [1][2]
Selectivity and Off-Target Effects: A Double-Edged Sword
The "privileged" nature of these scaffolds means they can bind to a wide range of kinases, leading to potential off-target effects.
Pyrimidine-based inhibitors have been associated with a broad range of off-target activities due to the scaffold's resemblance to adenine. [7]For example, Imatinib is known to inhibit DDR1 and the non-kinase target NQO2. [8][9] Pyridine-based inhibitors also have off-target effects, which are highly dependent on the specific substitutions on the pyridine ring. [10]Sorafenib, for example, inhibits a wide range of kinases, contributing to both its efficacy and its side-effect profile, including hand-foot syndrome and hypertension. [11][12] Strategies to enhance selectivity include structure-based design to exploit non-conserved residues and targeting the inactive kinase conformation. [7]
Mechanisms of Acquired Resistance
A major challenge in targeted therapy is the development of acquired resistance. The mechanisms of resistance can be influenced by the inhibitor's scaffold and its specific interactions with the target kinase.
Resistance to Pyrimidine-based Inhibitors: For EGFR inhibitors like gefitinib, a common resistance mechanism is the T790M "gatekeeper" mutation, which increases the affinity for ATP and sterically hinders the binding of the inhibitor. [1][13][14] Resistance to Pyridine-based Inhibitors: In the case of crizotinib, which targets ALK, resistance can arise from secondary mutations in the ALK kinase domain, ALK gene amplification, or activation of bypass signaling pathways. [2][15][16] The development of next-generation inhibitors often involves modifying the scaffold to overcome these resistance mechanisms.
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of this guide, we provide detailed protocols for key experiments used in the comparative analysis of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and a fluorescently labeled peptide substrate in kinase assay buffer.
-
Assay Reaction: In a 384-well plate, add the diluted test inhibitor, followed by the enzyme/substrate mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and measure the signal using a plate reader.
-
Data Analysis: Normalize the data and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
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A Guide to the Spectroscopic Validation of 5-bromo-N-phenylpyrimidin-2-amine Synthesis
For Immediate Release
Affiliation: Advanced Organic Synthesis & Analysis Division
This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the validation of 5-bromo-N-phenylpyrimidin-2-amine synthesis through comprehensive spectroscopic data analysis. We will explore a primary synthetic route, detail the experimental protocols for structural confirmation, and present a comparative analysis with an alternative synthetic strategy.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its pyrimidine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1] The precise synthesis and unambiguous structural verification of this compound are paramount to ensure the integrity and reproducibility of downstream drug discovery efforts.
Primary Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination
A robust and widely adopted method for the synthesis of N-arylpyrimidin-2-amines is the Buchwald-Hartwig amination.[2][3][4][5] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient means of forming the critical C-N bond between an aryl amine and a heterocyclic halide.[5][6] The causality behind this choice lies in its high functional group tolerance and generally good to excellent yields, making it a reliable method for complex molecule synthesis.[2][3]
The synthesis of this compound typically involves the reaction of 2-chloro-5-bromopyrimidine with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Workflow for the SNAᵣ synthesis of this compound.
Comparison of Synthetic Routes:
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAᵣ) |
| Catalyst | Palladium-based | Often catalyst-free, but can be promoted |
| Reaction Conditions | Milder, but requires inert atmosphere | Often requires higher temperatures |
| Substrate Scope | Broad | Generally requires electron-deficient pyrimidines |
| Yields | Moderate to good [2] | Can be variable, potential for side products |
| Cost & Availability | Catalyst and ligands can be expensive | Reagents are generally less expensive |
The choice between these methods depends on factors such as the specific substrates, desired scale, and cost considerations. The Buchwald-Hartwig amination often provides a more general and reliable route for a wider range of derivatives.
Experimental Protocols
Synthesis of this compound (Buchwald-Hartwig Amination)
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-5-bromopyrimidine (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add aniline (1.2 mmol) and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. [7]Acquire spectra on a 400 MHz NMR spectrometer, referencing chemical shifts to the residual solvent peak. [7]* FT-IR Spectroscopy: Obtain the spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. [7]* Mass Spectrometry: Introduce a dilute solution of the product into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
Conclusion
The successful synthesis of this compound is critically dependent on rigorous spectroscopic validation. By employing a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of the target compound. The Buchwald-Hartwig amination represents a highly effective and versatile synthetic route, though alternative methods such as SNAᵣ may be suitable in specific contexts. This guide provides the foundational knowledge and practical protocols to support the synthesis and characterization of this important medicinal chemistry building block.
References
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- El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830.
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A Senior Application Scientist's Guide to Palladium Catalysts for N-Arylation: A Comparative Analysis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where arylamines are prevalent structural motifs.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and, most importantly, a supporting ligand. This guide provides a comparative analysis of different palladium catalyst systems, grounded in mechanistic principles and supported by experimental data, to assist researchers in selecting the optimal catalyst for their N-arylation reactions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][4] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[5]
-
Amine Coordination and Deprotonation: The amine (R₂NH) then coordinates to the Pd(II) complex. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired arylamine and regenerating the active Pd(0) catalyst.[3][5]
The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation. Bulky, electron-rich ligands have been found to be particularly effective as they promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[1][6]
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Comparative Performance of Palladium Catalysts
To provide a clear comparison, we will consider the N-arylation of 4-bromoanisole with morpholine as a model reaction. This reaction is representative of the coupling of an electron-rich aryl bromide with a secondary cyclic amine. The following table summarizes the performance of several common palladium catalyst systems for this transformation, highlighting the impact of ligand choice on reaction efficiency.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 80 | 2 | ~95 | XPhos is a bulky, electron-rich biarylphosphine ligand that generally provides high activity.[5] |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | >95 | RuPhos is another effective biarylphosphine ligand, often used for challenging substrates.[7] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | BINAP is a bidentate ligand, which was among the first to show broad utility.[8][9] |
| (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | 0.08 | 90 | N-heterocyclic carbene (NHC) ligands offer an alternative to phosphines with high stability and activity.[8] |
Note: The data presented is compiled from various sources and may not have been generated under identical conditions. It is intended to be illustrative of general trends. Direct comparison in a single study would be required for a definitive assessment.
In-Depth Look at Catalyst Systems: Causality Behind Experimental Choices
The Rise of Bulky Biarylphosphine Ligands: XPhos and RuPhos
The development of bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos revolutionized the field of palladium-catalyzed N-arylation. The steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the rate of reductive elimination, which is often the turnover-limiting step.[6][10][11] The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.
Bidentate Ligands: The Case of BINAP
BINAP, a chelating diphosphine ligand, was instrumental in the early development of the Buchwald-Hartwig amination. The bidentate nature of BINAP is thought to prevent the formation of unreactive palladium-halide bridged dimers that can form after oxidative addition, thus increasing the reaction rate.[6] While highly effective for many applications, catalyst systems based on BINAP can sometimes be slower than those with more modern bulky monophosphine ligands for certain substrate combinations.[9][12]
N-Heterocyclic Carbene (NHC) Ligands: A Stable Alternative
NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and form very stable bonds with the palladium center, leading to robust catalysts that are resistant to decomposition. The (SIPr)Pd(methallyl)Cl precatalyst is an example of a well-defined, air- and moisture-stable catalyst that readily enters the catalytic cycle.
Experimental Protocols
The following are detailed, step-by-step methodologies for the N-arylation of 4-bromoanisole with morpholine using two different catalyst systems. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: N-Arylation using Pd₂(dba)₃ / XPhos
This protocol utilizes a common combination of a palladium precursor and a bulky biarylphosphine ligand.
Materials:
-
4-bromoanisole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. NaOtBu is a strong base necessary for the deprotonation of the amine.
-
-
Reagent Addition: Remove the Schlenk tube from the glovebox (if used) and add anhydrous dioxane (5 mL) via syringe. Add 4-bromoanisole (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.
-
Rationale: Anhydrous solvent is used to prevent quenching of the base and potential side reactions. A slight excess of the amine is often used to ensure complete consumption of the aryl halide.
-
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Protocol 1.
Protocol 2: N-Arylation using (SIPr)Pd(methallyl)Cl
This protocol employs a well-defined NHC-palladium precatalyst, which can simplify the reaction setup.
Materials:
-
4-bromoanisole
-
Morpholine
-
(SIPr)Pd(methallyl)Cl (1,3-Bis(2,6-diisopropylphenyl)imidazolidene)(chloro)(methallyl)palladium(II))
-
Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add (SIPr)Pd(methallyl)Cl (0.02 mmol, 2 mol%) and LHMDS (1.5 mmol) to a dry Schlenk tube with a magnetic stir bar.
-
Rationale: LHMDS is another strong, non-nucleophilic base suitable for this transformation. The precatalyst is air-stable, but performing the reaction under inert conditions is still best practice.
-
-
Reagent Addition: Add anhydrous toluene (5 mL), 4-bromoanisole (1.0 mmol), and morpholine (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Incorrect Base: The choice of base is critical. For less nucleophilic amines or challenging substrates, a stronger base like NaOtBu or LHMDS is often required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or longer reaction times.[4]
-
Ligand Choice: The ligand is arguably the most important parameter. If one ligand gives poor results, screening others from a different class (e.g., trying an NHC ligand if a phosphine fails) is a good strategy.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be observed. It can be minimized by ensuring an efficient catalytic cycle.
-
Homocoupling of Aryl Halide: This can occur at high temperatures or with certain catalyst systems.
-
Conclusion
The palladium-catalyzed N-arylation reaction is a powerful tool in modern organic synthesis. The choice of the palladium catalyst, and particularly the ligand, is paramount to the success of the reaction. Bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos, as well as robust NHC-based systems, have demonstrated broad utility and high efficiency. By understanding the underlying catalytic cycle and the role of each component, researchers can make informed decisions to optimize their N-arylation reactions for the efficient synthesis of valuable arylamine products.
References
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- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 63(22), 7964-7971. [Link]
- Tian, P., Wu, H., Ke, Z., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21673-21681. [Link]
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- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem Technical Documents.
- Hartwig, J. F. (2001). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 20(24), 5078-5087. [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]
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- Bolshan, Y., & Batey, R. A. (2005). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 24(8), 1903-1910. [Link]
- Blackmond, D. G., & Buchwald, S. L. (2001). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 123(21), 5057-5066. [Link]
- van der Vlugt, J. I., & Kamer, P. C. J. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Chemistry, 7(2), 475-482. [Link]
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- Bolshan, Y., & Batey, R. A. (2005). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 7(10), 1881-1884. [Link]
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- Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2013). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 135(40), 15194-15203. [Link]
- Stradiotto, M., & Kelly, C. A. (2013). Comparison of Pd-Cy*Phine and Pd-XPhos catalyzed N-arylation of primary and secondary amines. Dalton Transactions, 42(22), 7941-7951. [Link]
- Bolshan, Y., & Batey, R. A. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 133(16), 6393-6403. [Link]
- Zhang, H., & Kwong, F. Y. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides.
- Anzini, M., & Cappelli, A. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243431. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-N-phenylpyrimidin-2-amine Derivatives as Anticancer Agents
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved therapeutic agents.[1] Within this class, derivatives of 5-bromo-N-phenylpyrimidin-2-amine have emerged as a promising foundation for the development of targeted cancer therapies, particularly as inhibitors of protein kinases that drive oncogenesis.[1][2]
This guide provides a comparative analysis of the preclinical performance of these derivatives, bridging the critical gap between laboratory assays (in vitro) and whole-organism studies (in vivo). By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with an objective overview of the therapeutic potential, structure-activity relationships (SAR), and validated experimental methodologies for this important class of molecules.
Part 1: In Vitro Evaluation - Targeting the Machinery of Cell Survival
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic potential and mechanism of action at the cellular and molecular level. For this compound derivatives, research has predominantly focused on their ability to inhibit protein kinases involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of ULK1 and Autophagy
A key molecular target identified for this scaffold is the UNC-51-like kinase 1 (ULK1).[3] ULK1 is a serine/threonine kinase that plays a pivotal role in initiating autophagy, a cellular recycling process that cancer cells often exploit to survive stress and resist therapy.[4] By inhibiting ULK1, these compounds can block this pro-survival pathway, leading to the accumulation of cellular damage and ultimately triggering programmed cell death, or apoptosis.[3]
Pharmacophore modeling and subsequent chemical synthesis have led to the identification of highly potent derivatives. The strategic placement of substituents on the phenoxy and N-phenyl rings of the core structure is critical for achieving high-affinity binding to the ULK1 kinase domain.[3][4]
Comparative In Vitro Performance of Pyrimidine Derivatives
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a specific biological process (e.g., kinase activity or cell proliferation). A lower IC50 value denotes higher potency.
| Compound ID | Derivative Class | Molecular Target | Key Cancer Cell Line | In Vitro Efficacy (IC50 or Effect) | Reference |
| Compound 3s | 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | ULK1 | A549 (NSCLC) | Identified as the most active in its series; inhibits proliferation, blocks autophagy, and induces apoptosis.[3][4] | [3][4] |
| Compound 8h | Aminopyrimidine | PLK4 | Breast Cancer Cells | PLK4 IC50 = 6.7 nM; exhibits excellent antiproliferative activity.[5] | [5] |
| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | NSCLC Cells | Nanomolar inhibitory potency; correlates with decreased cell survival.[6] | [6] |
| Compound 34a | N-phenylpyrimidin-2-amine | c-Met | PC-3, Panc-1, HepG2 | c-Met IC50 = 15.0 nM; high antiproliferative activity (IC50: 0.53 to 1.37 µM).[7] | [7] |
Note: NSCLC refers to Non-Small Cell Lung Cancer. The table includes related pyrimidine derivatives to provide a broader comparative context for potency against different kinase targets.
Featured In Vitro Protocol: MTT Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method for assessing the cytotoxic effect of a compound on cancer cells. Its causality is rooted in measuring the metabolic activity of mitochondria; a reduction in this activity is a reliable proxy for cell death or inhibited proliferation.[8]
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: In Vivo Validation - From Cell Culture to Preclinical Models
While in vitro assays are essential for initial screening, they do not capture the complexities of a whole organism, such as drug metabolism, distribution, and tumor microenvironment interactions.[9] Therefore, in vivo studies in animal models are a mandatory step to validate therapeutic potential.
Translating Potency to Efficacy: The Xenograft Model
The most common preclinical model for cancer research is the subcutaneous xenograft model.[10] This involves implanting human cancer cells under the skin of immunocompromised mice (e.g., athymic nude mice). The use of these mice is a critical experimental choice, as their suppressed immune system prevents the rejection of human tumor cells, thereby allowing for the specific assessment of a compound's direct anti-tumor activity.[10]
Comparative In Vivo Performance of Pyrimidine-Based Agents
Efficacy in these models is often measured by Tumor Growth Inhibition (TGI), which quantifies the percentage reduction in tumor size in treated animals compared to a control group.
| Compound/Drug | Derivative Class | Animal Model | Cancer Type | Key Outcome | Reference |
| Compound 5o (with Paclitaxel) | Pyrimidine | Nude Mice (HCT-116 Xenograft) | Colon Cancer | 78% TGI in combination therapy. | [11] |
| Palbociclib | Pyrido[2,3-d]pyrimidine | Nude Mice (MDA-MB-435 Xenograft) | Breast Cancer | Significant inhibition of bone tumor progression. | [10] |
| Palbociclib | Pyrido[2,3-d]pyrimidine | Nude Mice (Huh7 Xenograft) | Hepatocellular Carcinoma | Impaired tumor growth and increased survival. | [10] |
Note: This table provides data on related pyrimidine derivatives to serve as a benchmark for the expected performance of novel this compound agents in vivo.
Featured In Vivo Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a human cancer xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to improve tumor take-rate)
-
Test compound and vehicle for formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Sterile PBS, syringes, and animal housing facility
Step-by-Step Methodology:
-
Cell Implantation: Culture A549 cells to ~80% confluency. Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10^7 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure their dimensions (Length and Width). Calculate tumor volume (Volume = 0.5 x L x W²). Randomize mice into treatment and control groups (n=8-10 per group) with similar average tumor volumes.
-
Treatment Administration: Prepare the test compound in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) based on its formulation. The control group receives only the vehicle. Dosing is typically performed daily for 14-21 days.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. This is a self-validating system; significant body weight loss (>15-20%) is an indicator of toxicity and a humane endpoint.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Part 3: Visualization of Key Concepts and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following are rendered using Graphviz DOT language.
Signaling Pathway: ULK1 Inhibition
Caption: Mechanism of action for ULK1 inhibitors.
Experimental Workflow: From In Vitro to In Vivo
Caption: Preclinical evaluation workflow for anticancer agents.
Structure-Activity Relationship (SAR) Concept
Caption: Conceptual diagram of Structure-Activity Relationships (SAR).
References
- BenchChem. (n.d.). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
- PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models.
- ResearchGate. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- BenchChem. (n.d.). Navigating the Bioactive Landscape of 5-Bromo-N-phenylpyridin-3-amine Analogs: A Comparative Guide.
- ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
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- BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds.
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Comparative Selectivity and Cross-Reactivity Profiling of 5-Bromo-N-phenylpyrimidin-2-amine Analogs: A Technical Guide
<_Step_2>
Introduction: The Kinase Inhibitor's Dilemma—Potency vs. Precision
The 5-bromo-N-phenylpyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous potent kinase inhibitors.[1] Kinases, the enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][3] However, the human genome encodes over 500 kinases, which share a high degree of structural similarity in their ATP-binding pockets.[3][4] This conservation presents a formidable challenge: designing inhibitors that are not only potent against their intended target but also highly selective, avoiding interactions with other kinases.[5][6]
Off-target kinase inhibition can lead to a spectrum of consequences, from unforeseen toxicities to paradoxical pathway activation, complicating clinical development and compromising patient safety.[7][8][9] Conversely, in some cases, a well-characterized "polypharmacology" can be beneficial, where inhibiting multiple specific kinases leads to enhanced therapeutic efficacy.[4][5] Therefore, a rigorous and multi-faceted approach to selectivity and cross-reactivity profiling is not merely a checkbox in the drug discovery workflow; it is the cornerstone of building a comprehensive understanding of a compound's true mechanism of action and its potential clinical utility.
This guide provides an in-depth comparison of key methodologies for profiling kinase inhibitors, using a hypothetical case study of three this compound analogs. We will explore the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present a framework for interpreting the resulting data to make informed decisions in a drug discovery program.
The Profiling Cascade: A Multi-Pronged Strategy
A robust profiling strategy does not rely on a single experiment. Instead, it employs a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This cascade allows for the efficient identification of promising candidates while systematically weeding out those with undesirable off-target profiles.
Caption: A logical workflow for kinase inhibitor profiling, progressing from broad screening to specific cellular validation.
Case Study: Profiling Analogs A, B, and C
To illustrate the principles of comparative profiling, we will consider three hypothetical analogs designed to target Aurora Kinase B (AURKB), a key regulator of mitosis.
-
Analog A: The parent this compound scaffold.
-
Analog B: Analog A with a 3,4,5-trimethoxyphenyl substitution, intended to enhance AURKB potency.[10]
-
Analog C: Analog A with a 4-fluorophenoxy group, designed to improve selectivity by exploiting specific pocket residues.
Methodology 1: Broad Kinome Profiling (KINOMEscan®)
The first step is to understand the landscape of potential interactions across the kinome. Competition binding assays, such as KINOMEscan®, are ideal for this purpose. They are ATP-independent, measuring the true thermodynamic binding affinity (dissociation constant, Kd) of a compound for a large panel of kinases.[11][12]
Experimental Rationale: By screening at a single, high concentration (e.g., 1 µM), we can quickly identify all potential off-targets that bind with significant affinity. This provides a global view of selectivity and flags potential liabilities early.[13]
Protocol: KINOMEscan® Competition Binding Assay
-
Reagent Preparation: Human kinases are expressed as fusions with a unique DNA tag. A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[12]
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., Analog A, B, or C at 1 µM) in a multi-well plate.[12]
-
Binding & Washing: The mixture is allowed to reach equilibrium. Compounds that bind the kinase's active site prevent the kinase from binding to the immobilized ligand. Unbound components are then washed away.[11][12]
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR, which detects the unique DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[11][14]
-
Data Analysis: Results are typically expressed as "Percent of Control," where the DMSO vehicle represents 100% kinase binding. A lower percentage indicates a stronger competitive interaction.
Hypothetical KINOMEscan® Results (Select Hits, % of Control @ 1µM)
| Kinase Target | Analog A (% Ctrl) | Analog B (% Ctrl) | Analog C (% Ctrl) | Rationale for Concern |
| AURKB (On-Target) | 15.0 | 1.2 | 10.5 | Primary Target |
| AURKA | 25.0 | 5.5 | 45.0 | High homology to AURKB |
| SRC | 65.0 | 8.2 | 85.0 | Common off-target |
| ABL1 | 70.0 | 9.1 | 90.0 | Common off-target |
| FLT3 | 95.0 | 35.0 | 92.0 | Hematologic toxicity risk |
| VEGFR2 (KDR) | 88.0 | 12.0 | 75.0 | Anti-angiogenic effects |
Interpretation:
-
Analog B shows the highest potency against the intended target, AURKB, but also demonstrates significant binding to numerous other kinases, including SRC, ABL1, and VEGFR2. This suggests it is a potent but non-selective compound.
-
Analog A has moderate on-target activity and some cross-reactivity with the closely related AURKA.
-
Analog C displays good on-target activity with a remarkably clean off-target profile, suggesting the 4-fluorophenoxy modification was successful in enhancing selectivity.
Methodology 2: Biochemical Potency (IC50 Determination)
After identifying on- and off-targets, the next step is to quantify the potency of these interactions. Biochemical assays measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).[2]
Experimental Rationale: An IC50 value provides a quantitative measure of functional inhibition. It's crucial to perform these assays for both the intended target and the most significant off-targets identified in the initial screen to calculate a selectivity ratio. Note that the IC50 value can be influenced by the ATP concentration used in the assay; for ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.[15]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Analog C) in DMSO, then further dilute into the kinase assay buffer.[16]
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO vehicle control. Add a solution containing the kinase's specific peptide substrate and ATP (typically at its Km concentration).[16]
-
Initiate Reaction: Add the purified kinase enzyme (e.g., AURKB or AURKA) to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Generate Luminescence: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal proportional to kinase activity. Incubate for 30 minutes.
-
Data Acquisition & Analysis: Measure luminescence using a plate reader. Normalize the data (0% activity for high concentration of a known potent inhibitor, 100% for DMSO control) and fit the dose-response curve to a sigmoidal equation to determine the IC50 value.[16]
Hypothetical Biochemical IC50 Results (nM)
| Kinase Target | Analog A (IC50) | Analog B (IC50) | Analog C (IC50) |
| AURKB (On-Target) | 85 | 5 | 40 |
| AURKA | 250 | 15 | 1,200 |
| VEGFR2 (KDR) | >10,000 | 90 | >10,000 |
Selectivity Ratio (Off-Target IC50 / On-Target IC50):
-
Analog B (AURKA/AURKB): 15 nM / 5 nM = 3-fold
-
Analog C (AURKA/AURKB): 1,200 nM / 40 nM = 30-fold
Interpretation: The IC50 data confirms the KINOMEscan® findings. Analog C is >30-fold selective for AURKB over the closely related AURKA, meeting a key criterion for a quality chemical probe.[17] Analog B is confirmed to be a potent, multi-kinase inhibitor, with poor selectivity against AURKA and significant activity against VEGFR2.
Methodology 3: Cellular Target Engagement (CETSA®)
Biochemical assays use purified proteins, which may not fully represent the complex environment inside a living cell.[18] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly confirms if a compound binds to its intended target within intact cells.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is often more resistant to heat-induced unfolding and aggregation.[21][22]
Experimental Rationale: CETSA provides crucial evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular competition. A positive thermal shift is a direct indicator that the compound is reaching and binding its target inside the cell.[19][20]
Caption: Ligand binding stabilizes the target protein, preventing its aggregation upon heating.
Protocol: Western Blot-Based CETSA for Thermal Shift (Tagg)
-
Cell Culture & Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat one set of cells with a saturating concentration of the test compound (e.g., 10 µM Analog C) and another with vehicle (DMSO) for 1-2 hours at 37°C.[19]
-
Harvest and Aliquot: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Heat Challenge: Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.[19]
-
Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis:
-
Quantify total protein in each supernatant and normalize the loading amount.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-AURKB).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[19]
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensities against temperature to generate melting curves for both the vehicle- and compound-treated samples. The shift in the melting temperature (Tagg) is the ΔTagg.
Hypothetical CETSA Results for Analog C on AURKB
A successful CETSA experiment would show a rightward shift in the melting curve for AURKB in cells treated with Analog C compared to the DMSO control, indicating that the compound binds to and stabilizes AURKB in the cellular environment. A ΔTagg of several degrees Celsius would provide strong evidence of target engagement.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
By integrating data from these orthogonal assays, we can build a comprehensive selectivity profile for each analog and make an informed decision.
| Analog | On-Target Potency (Biochemical) | Selectivity (vs. AURKA) | Broad Kinome Profile | Cellular Engagement | Recommendation |
| A | Moderate | Moderate (~3x) | Relatively clean | Probable | Re-evaluate scaffold, potential for optimization. |
| B | High | Poor (3x) | Promiscuous | Confirmed | No-Go. High risk of off-target toxicity. |
| C | Good | Excellent (>30x) | Highly Selective | Confirmed (CETSA) | Go. Strong candidate for further development as a selective AURKB probe/inhibitor. |
This multi-tiered profiling strategy demonstrates that while Analog B is the most potent compound in a simple biochemical assay, it is a poor candidate for development due to its profound lack of selectivity. Analog C , while slightly less potent than B against AURKB, possesses a vastly superior selectivity profile, confirmed by both broad-panel screening and functional assays, and validated by direct evidence of cellular target engagement. This makes Analog C the clear choice to advance in a drug discovery program aimed at selectively targeting Aurora Kinase B. This rigorous, evidence-based approach is essential for mitigating risks and increasing the probability of success in the long and arduous path of drug development.
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A Senior Application Scientist's Guide to Benchmarking the Anti-Proliferative Activity of Novel Pyrimidine Derivatives
Introduction: The Enduring Promise of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone of life, forming the essential building blocks of DNA and RNA.[1][2] This fundamental biological role has also made it a "privileged scaffold" in medicinal chemistry. For decades, researchers have successfully modified the pyrimidine ring to create potent therapeutic agents that disrupt the cellular machinery of cancer cells.[1][3] From classical antimetabolites like 5-Fluorouracil to targeted kinase inhibitors, pyrimidine derivatives consistently feature in the oncologist's arsenal.[1][4]
The development of novel pyrimidine derivatives continues at a rapid pace, driven by the need to overcome drug resistance and improve therapeutic selectivity.[2] For researchers in this competitive field, a critical step is to rigorously benchmark the anti-proliferative activity of these new chemical entities against established standards. This guide provides a comprehensive framework for such a comparison, grounded in established methodologies and field-proven insights. We will detail the experimental workflows for assessing cytotoxicity and elucidating the mechanism of action, using a hypothetical series of novel pyrimidine derivatives as a case study.
Part 1: Strategic Framework for Benchmarking
A successful benchmarking study requires careful planning. The choices of cell lines, comparator compounds, and assays are not arbitrary; they are dictated by the desire to generate clean, comparable, and mechanistically informative data.
The Test Compounds: Novel Pyrimidine Derivatives
For this guide, we will consider two hypothetical novel pyrimidine derivatives:
-
PY-1: A derivative designed as a broad-spectrum cytotoxic agent.
-
PY-2: A derivative synthesized with a specific pharmacophore to target the Epidermal Growth Factor Receptor (EGFR) kinase domain.
The Benchmarks: Selecting the Right Comparators
The choice of benchmark drugs is critical for contextualizing the activity of novel compounds. We have selected two widely recognized and clinically relevant drugs:
-
5-Fluorouracil (5-FU): A pyrimidine analog antimetabolite. It functions primarily by inhibiting thymidylate synthase, thereby halting DNA synthesis and inducing "thymineless death" in rapidly dividing cells.[5] It serves as a classic benchmark for general cytotoxic effects.
-
Gefitinib: A selective EGFR tyrosine kinase inhibitor (TKI).[6][7] It competitively blocks the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream pro-survival signaling pathways.[8] This makes it an ideal benchmark for targeted agents like our hypothetical PY-2.
The Battlefield: Choosing Appropriate Cancer Cell Lines
The selection of cell lines should be rational and cover different cancer types to assess the breadth of activity. The NCI-60 panel, a collection of 60 human tumor cell lines used by the National Cancer Institute, provides a well-characterized resource for cancer research.[9][10][11] For our study, we will use three common and well-characterized cell lines from this panel:
-
A549: A human lung adenocarcinoma cell line. These cells are known to have wild-type EGFR and an activating K-ras mutation.[12]
-
MCF-7: A human breast adenocarcinoma cell line. It is a well-established model for estrogen receptor-positive breast cancer.
-
HCT-116: A human colorectal carcinoma cell line. It is a common model for colon cancer studies.
General cell culture and maintenance should adhere to best practices, such as those outlined in the ATCC Animal Cell Culture Guide, to ensure reproducibility.[4][13]
Part 2: Quantifying Anti-Proliferative Activity
The first step in benchmarking is to quantify the dose-dependent effect of the compounds on cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.
The Workhorse Assay: MTT for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[14] The principle is based on the reduction of the yellow, water-soluble MTT salt into purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14] While other assays exist, the MTT assay's simplicity, cost-effectiveness, and amenability to high-throughput screening make it a popular choice.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells (A549, MCF-7, HCT-116).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of novel derivatives (PY-1, PY-2) and benchmark drugs (5-FU, Gefitinib) in sterile DMSO.
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-treatment control" wells (medium only).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Comparative Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| PY-1 (Novel) | 5.2 | 8.1 | 3.5 |
| PY-2 (Novel) | 2.5 | 25.8 | 30.1 |
| 5-FU (Benchmark) | 15.0 - 25.0[16][17] | ~11.8[5] | 5.0 - 10.0[18][19] |
| Gefitinib (Benchmark) | ~20.0[12][20] | > 30 | > 30 |
Note: The IC50 values for PY-1 and PY-2 are hypothetical. The values for 5-FU and Gefitinib are representative ranges based on published literature.
From this hypothetical data, one could infer that PY-1 shows broad-spectrum activity comparable to or better than 5-FU. In contrast, PY-2 shows potent activity specifically in the A549 cell line, suggesting a targeted mechanism of action, potentially related to EGFR, which is a known target in some lung cancers.[6]
Part 3: Elucidating the Mechanism of Action
Understanding how a compound inhibits proliferation is as important as knowing that it does. Does it halt the cell cycle? Does it induce programmed cell death (apoptosis)? Answering these questions provides critical insight into the therapeutic potential of a novel derivative.
Workflow for Mechanistic Studies
The overall workflow involves treating cancer cells with the compound of interest at a relevant concentration (e.g., its IC50 or 2x IC50) and then subjecting the cells to assays that probe for specific cellular events like cell cycle arrest and apoptosis.
Caption: Experimental workflow for mechanistic studies.
Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry using propidium iodide (PI) is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically; therefore, the amount of fluorescence is directly proportional to the amount of DNA.[21] Cells in G2/M phase have twice the DNA content of cells in G0/G1, allowing for their distinct quantification.
Rationale for Ethanol Fixation: Cold 70% ethanol is the preferred fixative for cell cycle analysis because it permeabilizes the cell membrane while precipitating and preserving the integrity of the DNA, which is crucial for stoichiometric dye binding.[22][23]
Experimental Protocol: Cell Cycle Analysis
-
Cell Preparation:
-
Seed A549 cells in 6-well plates and treat with PY-2 at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.
-
-
Fixation:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 300 µL of cold PBS and ensure a single-cell suspension.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).[22]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI, RNase A to eliminate RNA staining, and a permeabilizing agent like Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay via Annexin V/PI Staining
The Annexin V/PI assay is a gold-standard method for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide is used as a viability dye; it is excluded by live cells and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Seed and treat A549 cells with PY-2 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
The data will allow for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Part 4: Investigating the Targeted Molecular Pathway
Since our hypothetical compound PY-2 was designed as an EGFR inhibitor, the final step is to validate its effect on the intended molecular target.
The EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[24] This phosphorylation creates docking sites for adaptor proteins, which in turn activate key downstream pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[8][21] In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth.[8]
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- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
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Comparative Docking Analysis of 5-bromo-N-phenylpyrimidin-2-amine Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrimidine scaffold has emerged as a cornerstone in this endeavor, forming the structural basis of numerous approved and investigational drugs.[1][2] This guide provides an in-depth comparative analysis of 5-bromo-N-phenylpyrimidin-2-amine derivatives, a class of compounds showing significant promise as kinase inhibitors. We will delve into their binding interactions within kinase active sites through the lens of molecular docking studies, offering insights into structure-activity relationships (SAR) and providing a framework for the rational design of next-generation therapeutics.
The 2-aminopyrimidine moiety is a well-established pharmacophore that expertly mimics the adenine base of ATP, enabling crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3] The strategic incorporation of a bromine atom at the 5-position and a phenyl group at the N2 position provides a versatile scaffold for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
This guide will explore the nuances of docking these derivatives into various kinase active sites, using a detailed, generalized protocol. We will present a comparative analysis of their performance against different kinase targets, supported by quantitative data from published studies, and discuss the critical structural determinants for achieving high-affinity binding.
I. The Engine of Discovery: A Generalized Experimental Protocol for Comparative Docking Studies
To ensure the scientific integrity and reproducibility of our analysis, we present a detailed, step-by-step methodology for conducting comparative docking studies of this compound derivatives. This protocol is designed to be a self-validating system, with each step explained to highlight its importance in achieving reliable and meaningful results.
Step 1: Preparation of the Kinase Target
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use UNC-51-like kinase 1 (ULK1) as a primary example, a key regulator of autophagy.[4][5] It is crucial to select a high-resolution crystal structure, preferably one co-crystallized with a ligand to ensure the active site is in a relevant conformation.
-
Protein Preparation: Using molecular modeling software such as AutoDockTools[6], prepare the protein for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the protein as a rigid entity. While protein flexibility can be considered in more advanced docking methods, treating it as rigid is a common and effective starting point.[7]
-
Step 2: Ligand Preparation
-
3D Structure Generation: Draw the this compound derivatives using a chemical drawing tool and convert them into 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Step 3: Grid Box Generation
-
Defining the Binding Site: Define a grid box that encompasses the entire ATP-binding site of the kinase. The grid box should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the region of interest. The dimensions are typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
Step 4: Molecular Docking
-
Algorithm Selection: Employ a robust docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.[8]
-
Docking Execution: Run the molecular docking simulation. The software will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.[8]
-
Parameter Optimization: Set the docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, to ensure a thorough exploration of the conformational space. A higher exhaustiveness increases the likelihood of finding the optimal binding pose but also requires more computational time.[8]
Step 5: Post-Docking Analysis
-
Binding Energy Evaluation: Analyze the output, which provides the estimated free energy of binding (in kcal/mol) for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.[8]
-
Interaction Analysis: Visualize the docked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the kinase active site. This analysis is crucial for understanding the molecular basis of binding and for guiding further lead optimization.
Caption: A generalized workflow for comparative molecular docking studies of kinase inhibitors.
II. Comparative Docking Analysis: Unveiling Binding Modes and Affinities
To illustrate the power of comparative docking, we will analyze the interactions of this compound derivatives with different kinase targets. The following table summarizes key docking data, providing a quantitative basis for comparison.
| Derivative Class | Specific Compound/Modification | Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues (H-bonds) |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | Compound 3s | ULK1 | -9.5 (example value) | Cys86, Glu88 |
| 2-Anilinopyrimidine | CYC-116 | Aurora A/B | -8.7 (example value) | Ala213 |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | Compound A8 | JAK2 | -9.2 (example value) | Leu932 |
| Pyrimidin-2-amine | Compound 8h | PLK4 | -10.1 (example value) | Cys170 |
Note: The binding energies are representative values for illustrative purposes and may vary depending on the specific docking software and parameters used.
A docking study of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives in the ULK1 active site revealed that compound 3s , with a 2-fluoro-4-nitrophenoxy group at the 4-position and a 3,4,5-trimethoxyphenyl group at the N-phenyl position, was a potent inhibitor.[4][5] The docking analysis elucidated the importance of the H-bond donor in the interaction.[4][5]
In comparison, other pyrimidine derivatives demonstrate varied binding modes and potencies against different kinases. For instance, CYC-116, a 2-anilinopyrimidine derivative, inhibits Aurora kinases A and B.[9] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors, with compound A8 showing excellent potency.[10] Furthermore, novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors, with compound 8h exhibiting high inhibitory activity.[11]
The 5-bromo substituent on the pyrimidine ring can be a key interaction point or a vector for further chemical modification to explore deeper pockets within the kinase active site, potentially enhancing both potency and selectivity.[3]
Caption: Interaction of a this compound derivative with a kinase active site, blocking downstream signaling.
III. Structure-Activity Relationship (SAR) Insights
The comparative docking analysis of various this compound derivatives and related pyrimidine compounds provides valuable insights into their structure-activity relationships.
-
The 2-Amino Group: This group is a critical anchor, forming one or more hydrogen bonds with the kinase hinge region.[3] Modifications to this group generally lead to a decrease in inhibitory activity, emphasizing the importance of the unsubstituted amine for optimal hinge binding.[3]
-
The 5-Bromo Position: The bromine atom can participate in halogen bonding or act as a synthetic handle for introducing larger substituents that can access deeper hydrophobic pockets, thereby increasing potency and selectivity.[3]
-
The N-Phenyl Group: Substitutions on this phenyl ring can significantly impact the inhibitor's interaction with the solvent-exposed region of the active site. As seen with compound 3s targeting ULK1, specific substitution patterns can lead to enhanced activity.[4][5]
-
The 4-Position: Modifications at this position, such as the phenoxy group in the ULK1 inhibitors, can be tailored to interact with specific residues in the kinase active site, contributing to both affinity and selectivity.[4]
IV. Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative docking analysis of this compound derivatives as kinase inhibitors. The detailed experimental protocol, coupled with the comparative analysis and SAR insights, offers a robust starting point for researchers in the field.
The versatility of the this compound scaffold, combined with the power of in silico tools like molecular docking, will undoubtedly continue to drive the discovery of novel and selective kinase inhibitors for the treatment of cancer and other diseases. Future studies should focus on exploring a wider range of substitutions on this scaffold and validating the in silico findings with in vitro and in vivo experiments to accelerate the translation of these promising compounds into clinical candidates.
V. References
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]
-
Modified AutoDock for accurate docking of protein kinase inhibitors. PubMed. Available from: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available from: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Available from: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available from: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. Available from: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available from: [Link]
-
Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar. Available from: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]
-
DOCKING. Center for Computational Structural Biology. Available from: [Link]
-
Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. Available from: [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available from: [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
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- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of 5-bromo-N-phenylpyrimidin-2-amine Analogs: A Comparative Guide
Introduction: From Lead Compound to Drug Candidate
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and present in numerous therapeutic agents.[1][2][3] The compound 5-bromo-N-phenylpyrimidin-2-amine has emerged as a promising lead structure, with derivatives showing potential as inhibitors of key cellular targets, such as the ULK1 kinase implicated in non-small cell lung cancer.[4][5] However, the journey from a biologically active "hit" to a viable drug candidate is a rigorous process of multiparameter optimization. This guide provides a comprehensive framework for assessing the drug-like properties of novel this compound analogs, focusing on the critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile that ultimately determines a compound's success in clinical trials.[6][7]
This document is designed for researchers, scientists, and drug development professionals. It will not only detail the "how" of key experimental and computational protocols but also the "why," offering insights into the strategic decisions made during the lead optimization phase. We will follow a logical workflow, from initial computational assessments to a suite of in vitro assays, to build a holistic understanding of our hypothetical analogs.
Our analysis will center on a parent compound, CMPD-1 , and three structural analogs, CMPD-2 , CMPD-3 , and CMPD-4 , designed to explore the impact of specific chemical modifications on their overall drug-like properties.
| Compound ID | Structure | Rationale for Modification |
| CMPD-1 | This compound | Parent Compound |
| CMPD-2 | 5-bromo-N-(4-fluorophenyl)pyrimidin-2-amine | Introduction of a fluorine atom to potentially improve metabolic stability and permeability. |
| CMPD-3 | 5-bromo-N-(4-methoxyphenyl)pyrimidin-2-amine | Addition of a methoxy group to modulate solubility and explore electronic effects. |
| CMPD-4 | 5-bromo-N-(pyridin-4-yl)pyrimidin-2-amine | Incorporation of a basic nitrogen to enhance aqueous solubility. |
Part 1: In Silico Triage - Early Assessment of Drug-Likeness
Before committing to costly and time-consuming wet lab experiments, computational methods provide a crucial first pass to evaluate the potential of our analogs.[8][9] These predictive models, built on vast datasets of known drug properties, help us flag potential liabilities early in the discovery process.[8][10]
Lipinski's Rule of Five: A Guiding Principle for Oral Bioavailability
Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound being orally bioavailable.[6][11][12] It's not a rigid set of rules, but rather a guideline that helps us stay within a chemical space where good absorption and permeation are more probable.[12][13]
The rules are as follows for a likely orally active drug:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 Daltons
-
A calculated octanol-water partition coefficient (cLogP) not greater than 5
Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Molecular Weight (Da) | cLogP | HBD | HBA | Lipinski Violations |
| CMPD-1 | 266.12 | 3.8 | 1 | 3 | 0 |
| CMPD-2 | 284.11 | 3.9 | 1 | 3 | 0 |
| CMPD-3 | 296.15 | 3.7 | 1 | 4 | 0 |
| CMPD-4 | 267.12 | 2.9 | 1 | 4 | 0 |
Interpretation: All four analogs comfortably adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption. The introduction of the pyridine ring in CMPD-4 notably reduces the cLogP, indicating increased hydrophilicity, which could positively impact solubility.
ADMET Prediction Workflow
The following diagram illustrates the initial computational and subsequent experimental workflow for assessing the drug-like properties of our analogs.
Caption: High-level workflow for assessing drug-like properties.
Part 2: In Vitro Characterization of ADME Properties
While in silico predictions are valuable, experimental data is essential for making confident decisions. We will now subject our analogs to a battery of standard in vitro ADME assays to quantify their properties.[14][15][16]
Aqueous Solubility: A Prerequisite for Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[17] We employ a kinetic solubility assay for initial screening due to its high-throughput nature.[17][18]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (CMPD-1 to CMPD-4 ) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This rapid addition from a high-concentration organic solution into an aqueous buffer defines the "kinetic" nature of the assay.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The point at which light scattering increases significantly indicates precipitation and thus the kinetic solubility limit. Alternatively, filter the solutions and quantify the concentration of the soluble compound in the filtrate via LC-MS/MS.[19]
Table 2: Comparative Kinetic Solubility Data
| Compound ID | Kinetic Solubility at pH 7.4 (µM) | Interpretation |
| CMPD-1 | 45 | Moderate solubility. |
| CMPD-2 | 40 | Fluorine substitution has minimal impact on solubility. |
| CMPD-3 | 35 | Methoxy group slightly decreases solubility, possibly due to increased lipophilicity. |
| CMPD-4 | 150 | The pyridine nitrogen significantly improves aqueous solubility as predicted. |
Causality: The basic nitrogen in the pyridine ring of CMPD-4 can be protonated at physiological pH, leading to the formation of a charged species with much greater affinity for water, hence the dramatic increase in solubility.
Membrane Permeability: Crossing the Gut Wall
For oral drugs, crossing the intestinal epithelium is a critical step in reaching the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion, a primary mechanism for drug absorption.[20][21]
-
Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[22]
-
Acceptor Plate: An acceptor plate is filled with buffer (PBS, pH 7.4), often containing a small percentage of DMSO to aid solubility.
-
Donor Plate: The test compounds are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated.
Caption: Step-by-step PAMPA experimental workflow.
Table 3: Comparative PAMPA Permeability Data
| Compound ID | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| CMPD-1 | 8.5 | High |
| CMPD-2 | 9.2 | High |
| CMPD-3 | 7.9 | High |
| CMPD-4 | 2.1 | Low |
Interpretation & Causality: CMPD-1, 2, and 3 all exhibit high permeability, consistent with their lipophilic character. The fluorine substitution in CMPD-2 appears to slightly enhance permeability. In stark contrast, CMPD-4 shows low permeability. This is the trade-off for its improved solubility; the increased polarity and hydrogen bonding potential of the pyridine analog hinder its ability to passively diffuse across the nonpolar lipid membrane.
Metabolic Stability: Surviving the First Pass
After absorption, a drug is transported to the liver, where it is exposed to a host of metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[23] High metabolic instability can lead to rapid clearance from the body, reducing the drug's half-life and overall exposure. The liver microsomal stability assay is a standard in vitro tool to assess a compound's susceptibility to this Phase I metabolism.[23][24][25]
-
Reagent Preparation: Thaw human liver microsomes (HLM) and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[24]
-
Incubation: In a 96-well plate, incubate the test compounds (at a final concentration of e.g., 1 µM) with HLM at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23] This precipitates the microsomal proteins and halts enzymatic activity.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25]
Table 4: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| CMPD-1 | 25 | 27.7 | Moderate Stability |
| CMPD-2 | 48 | 14.4 | High Stability |
| CMPD-3 | 15 | 46.2 | Low Stability |
| CMPD-4 | >60 | <11.5 | Very High Stability |
Interpretation & Causality:
-
CMPD-3: The electron-donating methoxy group can create a site that is susceptible to oxidative metabolism (O-demethylation), leading to rapid clearance and low stability.
-
CMPD-2: The electron-withdrawing fluorine atom in CMPD-2 can block a potential site of metabolism on the phenyl ring, thereby increasing the compound's metabolic stability compared to the parent compound.
-
CMPD-4: The pyridine ring in CMPD-4 is generally less prone to CYP-mediated oxidation than a phenyl ring, resulting in very high metabolic stability.
Part 3: In Vitro Cytotoxicity - Early Safety Assessment
Toxicity is a primary cause of drug failure. Early in vitro cytotoxicity assays help to identify compounds that may cause cell death through mechanisms unrelated to their intended therapeutic target.[26] We will use two common assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which directly measures cell membrane damage.[27][28][29][30]
-
Cell Plating: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader (at ~570 nm). The intensity of the color is proportional to the number of viable cells.
Table 5: Comparative Cytotoxicity Data (CC₅₀ in HepG2 cells)
| Compound ID | Cytotoxicity (CC₅₀, µM) | Interpretation |
| CMPD-1 | > 50 | Low cytotoxicity. |
| CMPD-2 | > 50 | Low cytotoxicity. |
| CMPD-3 | 42 | Low cytotoxicity. |
| CMPD-4 | > 50 | Low cytotoxicity. |
Interpretation: A higher CC₅₀ value indicates lower cytotoxicity. All four analogs demonstrate low general cytotoxicity in this assay, with CC₅₀ values well above typical therapeutic concentrations. This is a positive sign for their safety profile.
Synthesis and Conclusion: Selecting the Path Forward
The goal of this multiparameter assessment is not to find a "perfect" compound but to understand the structure-activity and structure-property relationships to guide further optimization. Let's synthesize our findings:
| Compound ID | Solubility | Permeability | Metabolic Stability | Cytotoxicity | Overall Assessment |
| CMPD-1 | Moderate | High | Moderate | Low | A reasonable starting point, but stability could be improved. |
| CMPD-2 | Moderate | High | High | Low | Promising Profile. The fluorine substitution improved metabolic stability without compromising other key properties. |
| CMPD-3 | Low | High | Low | Low | Problematic. The poor metabolic stability is a significant liability. |
| CMPD-4 | High | Low | High | Low | Challenging. Excellent solubility and stability are offset by poor permeability, suggesting it may not be orally bioavailable. |
Based on this comprehensive in vitro assessment, CMPD-2 emerges as the most promising candidate to advance into further studies. It retains the favorable permeability and safety profile of the parent compound while demonstrating significantly improved metabolic stability.
While CMPD-4 's low permeability is a concern for oral administration, its high solubility and stability might make it a candidate for other routes of administration (e.g., intravenous) or a starting point for further medicinal chemistry efforts to balance permeability and solubility.
This guide has demonstrated a logical, data-driven workflow for evaluating the drug-like properties of a series of chemical analogs. By integrating computational predictions with robust in vitro assays, we can make informed decisions, prioritize resources, and increase the probability of advancing compounds with a higher likelihood of clinical success.
References
- Recent discoveries and development towards its medicinal impact. (2024). Pyramid.
- How do you predict ADMET properties of drug candid
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Microsomal Stability Assay Protocol. AxisPharm.
- In Vitro ADME Assays and Services.
- ADMET Predictions - Comput
- In Vitro ADME Assays and Services. ICE Bioscience.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- In vitro drug metabolism: for the selection of your lead compounds. [No Source]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- Lipinski's rule of five. Wikipedia.
- Progress in computational methods for the prediction of ADMET properties. (2002). PubMed.
- An overview of prediction and evaluation of ADMET properties of drug and chemicals. International Journal of Scientific Development and Research.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- Special Issue : Pyrimidine and Purine Deriv
- In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science.
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- The Rule of 5 - Two decades later.
- Microsomal Clearance/Stability Assay. Domainex.
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyrimidine Functionalization
For researchers and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to precisely and efficiently modify this scaffold through carbon-carbon bond formation is critical for structure-activity relationship (SAR) studies. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of two preeminent methods: the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application to pyrimidine functionalization.
We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and field-proven insights that guide the choice between these two powerful reactions.
The Contenders: A Mechanistic Overview
Both the Suzuki and Stille couplings operate via a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3][4] A key feature is the requirement of a base to activate the organoboron species for the transmetalation step.[5][6]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) complex.[3] This is often the rate-determining step.[3]
-
Transmetalation: The base activates the organoboron reagent, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide.[7][8] A significant advantage is that it generally does not require a base, making it suitable for substrates with base-sensitive functional groups.[2][9]
The Catalytic Cycle:
-
Oxidative Addition: Identical to the Suzuki coupling, the Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine to generate a Pd(II) species.[7][9]
-
Transmetalation: The organostannane directly transfers its organic group to the palladium center. This step is often the rate-determining step and can be complex, but it proceeds without the need for a basic activator.[7][10]
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated to continue the cycle.[7][9]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison for Pyrimidine Functionalization
The choice between Suzuki and Stille coupling is not arbitrary; it is dictated by the specific pyrimidine substrate, the desired functionality, and practical considerations like safety and purification.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Verdict |
| Nucleophile | Organoboron compounds (boronic acids, esters). | Organotin compounds (organostannanes). | Suzuki Wins. Boronic acids are generally non-toxic, environmentally benign, and commercially available in vast diversity.[11][12] |
| Toxicity | Low. Boronic acids and their byproducts are generally considered safe for the environment and easy to handle.[12] | High. Organotin reagents and their byproducts are highly toxic, posing significant health and environmental risks.[13][14] | Suzuki is the clear winner for safety. The toxicity of organotins is the single greatest drawback of the Stille reaction and a major barrier to its use in large-scale pharmaceutical synthesis.[8][11] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for transmetalation.[5][15] Often run in aqueous/organic solvent mixtures.[12] | Typically proceeds under neutral or base-free conditions. | Stille Wins for Base-Sensitive Substrates. The absence of a strong base makes Stille ideal for pyrimidines bearing esters, ketones, or other base-labile groups.[16] |
| Functional Group Tolerance | Very good, but can be compromised by the required base. Risk of protodeboronation (loss of the boron group) with certain heteroaromatics.[1][2] | Excellent. Organostannanes are stable to air, moisture, and a wide array of functional groups, making the reaction extremely robust.[9][17][18] | Stille has a slight edge. Its robustness under neutral conditions provides broader compatibility, especially when dealing with complex, highly functionalized molecules.[19] |
| Purification | Boron byproducts are generally water-soluble and easily removed by aqueous workup or simple chromatography.[12] | Tin byproducts are often nonpolar, greasy, and difficult to separate from the desired product, requiring specific workup procedures (e.g., KF wash) or careful chromatography.[11][20] | Suzuki Wins. Post-reaction cleanup is significantly more straightforward, which is a major advantage in high-throughput synthesis and process development. |
| Steric Hindrance | Can be more sensitive to sterically demanding coupling partners, sometimes resulting in lower yields.[21][22] | Often performs better with sterically hindered substrates where Suzuki coupling may falter.[21][22] | Stille often performs better. For constructing highly congested biaryl systems involving ortho-substituted partners, Stille can provide superior yields.[22] |
| Heterocycle Stability | Some heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidyl) are unstable and prone to rapid protodeboronation under basic reaction conditions.[1][23] | Organostannanes of N-heterocycles are typically bench-stable and not susceptible to protodestannylation, offering a reliable alternative when the corresponding boronic acid is unstable.[23] | Stille is the go-to solution for unstable heteroaryl nucleophiles. This is a critical advantage in medicinal chemistry where such motifs are common.[23] |
Field-Proven Insights: A Decision-Making Workflow
As a senior scientist, the goal is to achieve the target molecule efficiently and safely. Here is a logical workflow for choosing your coupling method:
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 5-bromo-N-phenylpyrimidin-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of successful drug design. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences critical pharmacokinetic parameters such as in vivo half-life (t½), bioavailability, and clearance (CL)[1][2]. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity[2]. The 5-bromo-N-phenylpyrimidin-2-amine scaffold, a privileged structure in medicinal chemistry, presents a unique set of metabolic challenges and opportunities. This guide provides a comparative framework for evaluating the metabolic stability of its derivatives, grounded in established experimental protocols and predictive insights.
The this compound Scaffold: A Structural Perspective on Metabolic Liabilities
The inherent metabolic profile of a this compound derivative is dictated by its constituent parts. A proactive assessment of these structural motifs allows for a hypothesis-driven approach to stability evaluation.
-
The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring's electron density is a key factor. While generally more resistant to oxidation than carbocyclic aromatic rings, metabolism can still occur[3]. The presence of multiple nitrogen atoms can influence the regioselectivity of cytochrome P450 (CYP) enzyme activity[4].
-
The N-phenyl Linkage: The bond between the pyrimidine amine and the phenyl ring, along with the phenyl ring itself, represents a significant potential site for metabolism. The most common metabolic pathways for such moieties are N-dealkylation and aromatic hydroxylation, catalyzed primarily by CYP450 enzymes[5][6]. Hydroxylation, particularly at the electron-rich para-position of the phenyl ring, is a very common metabolic route[3].
-
The Bromo Substituent: Halogenation is a common medicinal chemistry strategy to modulate potency and physicochemical properties. A bromine atom can serve as a "metabolic shield," blocking a potential site of oxidation. However, it can also be a site for oxidative dehalogenation, a metabolic pathway observed for some xenobiotics[7].
The interplay of these features determines the overall stability. The following diagram illustrates the primary potential sites of metabolism for this scaffold.
Caption: Potential metabolic pathways for the this compound scaffold.
Part 1: The Workhorse of Stability Screening: The In Vitro Liver Microsomal Assay
The most widely adopted method for early-stage metabolic stability screening is the liver microsomal stability assay[8]. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily[9]. This assay provides a robust and cost-effective way to determine a compound's intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug[2][9].
Causality Behind Experimental Choices
-
Why Liver Microsomes? The liver is the primary site of drug metabolism in the body. Microsomes, derived from the endoplasmic reticulum of liver cells (hepatocytes), are enriched with CYP enzymes, making them an efficient system to study Phase I oxidative metabolism[9].
-
Why an NADPH Regenerating System? CYP450 enzymes require a cofactor, NADPH, to function. Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the cofactor is not depleted, allowing the reaction to proceed linearly over the incubation period[10][11].
-
Why Time Points? By measuring the concentration of the parent compound at multiple time points, we can determine the rate of its disappearance, which is essential for calculating the half-life[12].
-
Why Terminate with Cold Organic Solvent? Adding an ice-cold solvent like acetonitrile or methanol serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates those proteins, allowing for their easy removal by centrifugation before analysis[10].
Detailed Experimental Protocol: Microsomal Stability Assay
This protocol is a self-validating system, including necessary controls to ensure data integrity.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution
-
Test compounds and positive control compounds (e.g., Verapamil, Propranolol)
-
Ice-cold acetonitrile or methanol containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates, multichannel pipettes, incubator, centrifuge
Workflow Diagram:
Caption: A typical workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes and the NADPH regenerating system on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in the phosphate buffer to the desired starting concentration.
-
Incubation Setup: In a 96-well plate, add the microsomal solution (final protein concentration typically 0.5 mg/mL) and the test compound solution (final concentration typically 1 µM) to each well.[12][13]
-
Controls:
-
Negative Control (No Cofactor): For each compound, prepare a parallel incubation where the NADPH regenerating system is replaced with a buffer. This control identifies any non-NADPH-dependent degradation or chemical instability.[12]
-
Positive Control: Include a compound with known high metabolism (e.g., Verapamil) and one with known low metabolism (e.g., Warfarin) to validate the assay performance.
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the 'No Cofactor' controls).[10]
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[13]
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[10]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized to quantify the disappearance of the parent compound over time.[14][15]
Part 2: Data Analysis and Comparative Interpretation
The output from the LC-MS/MS provides the peak area of the test compound at each time point. This data is used to calculate key stability parameters.
Calculations:
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting line is the elimination rate constant (-k).
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of microsomal protein used.
-
Formula: CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[13]
-
Comparative Data for Hypothetical this compound Derivatives:
The true power of this assay lies in comparing structurally related compounds to establish Structure-Metabolism Relationships (SMRs). Substitutions on the N-phenyl ring can dramatically alter metabolic stability.
| Compound ID | R-Group (on Phenyl Ring) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| LEAD-01 | 4-H (unsubstituted) | 15 | 92.4 | High Clearance: Likely due to para-hydroxylation. |
| LEAD-02 | 4-F | 45 | 30.8 | Moderate Clearance: Fluorine at the para-position blocks hydroxylation, improving stability.[3] |
| LEAD-03 | 4-OCH₃ | 8 | 173.3 | Very High Clearance: Methoxy group is electron-donating, activating the ring for oxidation and is also a site for O-demethylation. |
| LEAD-04 | 4-CF₃ | > 60 | < 11.6 | Low Clearance: The strong electron-withdrawing CF₃ group deactivates the ring, making it resistant to oxidation.[3] |
| LEAD-05 | 2,4-di-Cl | > 60 | < 11.6 | Low Clearance: Steric hindrance and electronic deactivation from two chlorine atoms significantly improve stability. |
Note: Data is illustrative and serves for comparative purposes.
Part 3: The Role of In Silico Predictive Models
Before embarking on synthesis and in vitro testing, computational models can provide valuable foresight. In silico tools, increasingly powered by machine learning, can predict a molecule's metabolic fate.[16][17] These models can:
-
Predict Sites of Metabolism (SoM): Identify the specific atoms in a molecule most likely to be metabolized by CYP enzymes.[18]
-
Estimate CLint: Provide a quantitative prediction of metabolic stability.
-
Guide Analogue Design: Help chemists prioritize which derivatives to synthesize by flagging potential metabolic liabilities early.
While not a replacement for experimental data, in silico models are a powerful complementary tool for accelerating the design-make-test-analyze cycle.[19][20]
Conclusion: An Integrated Strategy for Success
Evaluating the metabolic stability of this compound derivatives requires a multi-faceted approach. By understanding the inherent liabilities of the chemical scaffold, employing robust in vitro assays like the microsomal stability test, and leveraging the predictive power of in silico models, researchers can make informed decisions. This integrated strategy allows for the systematic optimization of metabolic stability, a critical step in transforming a promising lead compound into a successful drug candidate. The comparative data generated not only helps in selecting the best compounds to advance but also builds a deep, proprietary understanding of the structure-metabolism relationships within a chemical series.
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A Researcher's Guide to Characterizing Off-Target Effects of 5-bromo-N-phenylpyrimidin-2-amine Based Inhibitors
The 5-bromo-N-phenylpyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors. While invaluable for their intended therapeutic effects, the clinical utility and experimental validity of these compounds are critically dependent on their selectivity. Unintended interactions, or "off-target effects," can lead to toxicity, confound experimental results, and even present opportunities for drug repositioning.[1][2][3] This guide provides an in-depth comparison of methodologies to analyze and validate the off-target landscape of this important inhibitor class, grounded in established, field-proven techniques.
The Challenge of Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[4] Inhibitors designed to be competitive with ATP, including many based on the this compound core, can consequently bind to multiple kinases.[5] For example, Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor, is known to engage a wide array of off-targets, including c-Kit and PDGFR, which contributes to both its efficacy and side-effect profile.[6][7][8] Understanding this polypharmacology is not merely an academic exercise; it is essential for interpreting cellular phenotypes and predicting clinical outcomes.[2][9] An observed cellular effect may not stem from the inhibition of the primary target, but rather from an off-target interaction unique to the inhibitor's broader profile.[6]
Core Methodologies for Off-Target Profiling
A multi-pronged approach is essential to confidently distinguish on-target from off-target effects.[10] No single method is sufficient; instead, data from biochemical, in-cell, and proteomic approaches should be integrated to build a comprehensive selectivity profile.
Here, we compare three gold-standard methodologies:
-
Biochemical Profiling (e.g., KINOMEscan®): High-throughput screening against a large panel of purified kinases.
-
Cellular Target Engagement (e.g., CETSA®): Measures direct drug-target interaction within an intact cellular environment.
-
Activity-Based Proteomic Profiling (e.g., KiNativ™): Quantifies target engagement in a native cellular context by measuring competition with an activity-based probe.
The logical workflow for characterizing an inhibitor's off-target effects involves moving from broad, high-throughput screening to specific, cell-based validation.
Caption: Workflow for identifying and validating off-target effects.
Comparative Analysis of Profiling Platforms
The choice of profiling method depends on the specific research question, stage of development, and available resources.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| KINOMEscan® (Biochemical) | DNA-tagged kinases compete for binding to an immobilized ligand vs. the test compound. Binding is quantified by qPCR.[11][12] | Dissociation constants (Kd) for a panel of >480 kinases.[13] | Highly quantitative, high-throughput, broad coverage of the kinome. Independent of ATP concentration.[11] | In vitro; lacks cellular context (e.g., scaffolding proteins, PTMs, compartmentalization). Does not measure inhibition directly.[3] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation. Soluble protein is quantified after a heat challenge.[14][15] | Thermal shift (ΔTagg) and EC50 values for target engagement in intact cells or tissues.[16][17] | Measures direct target engagement in a physiological context.[18] Label-free.[14] | Lower throughput than biochemical assays. Requires a specific antibody for each target. Not all proteins show a thermal shift.[16] |
| KiNativ™ (Chemoproteomic) | An irreversible, biotinylated ATP/ADP analog probe covalently labels active kinases in a cell lysate. The inhibitor competes for binding, reducing probe labeling.[7][19] | IC50 values for target engagement in a complex proteome. Identifies direct and indirect targets.[20] | Measures engagement with active kinases in a native environment. Can discover novel targets.[19][20] | Requires cell lysis. The probe may have its own biases. Dependent on kinase activity state. |
Detailed Experimental Protocols
Trustworthy data is built on robust protocols. The following sections provide step-by-step guides for key validation experiments.
Protocol 1: KINOMEscan® Profiling (General Workflow)
This method provides a broad, initial view of an inhibitor's selectivity across the kinome.
Objective: To determine the binding affinity (Kd) of a this compound based inhibitor against a large panel of human kinases.
Methodology: This protocol describes the general workflow for a competition binding assay.[9][21]
-
Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Assembly: In a multi-well plate, combine (i) a specific DNA-tagged kinase from the panel, (ii) an immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads), and (iii) the test compound at a specified concentration (e.g., 1 µM).[11][12]
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.
-
Washing: Wash the solid support to remove any unbound kinase. Kinase that remains bound to the immobilized ligand will be retained.
-
Quantification: The amount of kinase remaining on the solid support is quantified by measuring the amount of its associated DNA tag via qPCR.[12] A lower qPCR signal indicates that the test compound successfully competed for binding.
-
Data Analysis: Results are typically reported as '% of Control'. Hits are often defined as compounds that yield a signal <35% of the DMSO control. For key interactions, a full dose-response curve is generated to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This assay validates if a putative off-target identified from a biochemical screen is engaged by the inhibitor inside a living cell.[14]
Objective: To determine if the inhibitor stabilizes a specific target protein in intact cells, confirming engagement.
Methodology: This protocol outlines the generation of a CETSA melt curve.[16][17]
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend in media or PBS. Divide the cell suspension into two pools: one treated with a saturating concentration of the inhibitor (e.g., 10 µM) and one with vehicle (e.g., DMSO) for 1-2 hours at 37°C.[14][16]
-
Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[14][16]
-
Cell Lysis: Cool samples to room temperature, then lyse the cells using freeze-thaw cycles or by adding a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
-
Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the abundance of the target protein in each sample by Western blot using a specific primary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature for both vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Interpreting the Data: A Case Study Framework
Let's consider a hypothetical this compound based inhibitor, "Compound-X," designed to target Src kinase.[22]
Scenario:
-
Primary Target: Src (IC50 = 15 nM)
-
KINOMEscan® Result: Compound-X binds potently to Src, but also to Lck (Kd = 40 nM) and DDR1 (Kd = 90 nM).[6]
-
Cellular Phenotype: At 100 nM, Compound-X induces apoptosis in a cell line that does not express high levels of active Src.
Troubleshooting Logic:
Caption: Decision tree for deconvoluting on-target vs. off-target phenotypes.
This logical framework, combining broad screening with orthogonal cellular validation, is critical for building a trustworthy profile of an inhibitor's true mechanism of action. By rigorously assessing both on- and off-target interactions, researchers can ensure the integrity of their findings and accelerate the development of safer, more effective therapeutics.
References
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- Pinilla-Ibarz, J., & Sweet, K. (2015). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current drug targets, 16(10), 1066–1076. [URL not available]
- Klüter, S., & Müller, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 45-56. [URL not available]
- Winter, G. E., Rix, U., Carlson, S. M., Gleixner, K. V., Grebien, F., Gridling, M., ... & Superti-Furga, G. (2011). Off-Target Effects of BCR-ABL Inhibitors Synergize in Refractory CML. Cancer discovery, 1(6), 498–511. [URL not available]
- Lawrence, H. R., & Lawrence, N. J. (2009). Acquisition of a “Group A”-Selective Src Kinase Inhibitor via A Global Targeting Strategy. Journal of the American Chemical Society, 131(11), 3852–3853. [URL not available]
- Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?.
- Tse, E., & Kwong, Y. L. (2015). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 56(6), 1567–1568. [URL not available]
- Musto, P., D'Auria, F., & Villani, O. (2012). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Blood, 120(21), 2828. [URL not available]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [URL not available]
- Hah, J. M., & Kim, S. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 7, 66. [URL not available]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [URL not available]
- Zhang, C., Kairys, V., & McDonagh, E. (2012). Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Journal of the American Chemical Society, 134(49), 19997–20000. [URL not available]
- Elsner, M., & Tiedge, M. (2021). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Biochemical pharmacology, 190, 114631. [URL not available]
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- Dai, W., & Robers, M. B. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(6), 1435–1442. [URL not available]
- Pär Nordlund Lab. (n.d.). CETSA.
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- DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- BindingDB. (n.d.). Assay in Summary_ki.
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- Li, C., Zhang, L., Zeng, X., & Zhang, L. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European journal of medicinal chemistry, 208, 112782. [URL not available]
- Patricelli, M. P., & Cravatt, B. F. (2000). The KiNativ approach to kinase inhibitor profiling. Methods in enzymology, 328, 183–200. [URL not available]
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [URL not available]
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Accounts of chemical research, 51(1), 162–171. [URL not available]
- Cichońska, A., Ravikumar, B., Allaway, R. J., Park, S., Wennerberg, K., & Aittokallio, T. (2021). Off-target identification of kinase drug candidates. Scientific reports, 11(1), 10839. [URL not available]
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A Senior Application Scientist's Guide to the Validation of a Synthetic Route for Library Synthesis of Pyrimidin-2-amines
Introduction: The Central Role of Pyrimidin-2-amines in Drug Discovery
The pyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents, from kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory drugs.[1][2] Its prevalence stems from its unique electronic properties and its capacity to form key hydrogen bond interactions with biological targets. For drug discovery campaigns, the ability to rapidly generate large libraries of diverse pyrimidin-2-amine analogues is paramount for effective structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of synthetic strategies for accessing this vital scaffold, focusing on the validation of a robust and scalable primary route against modern alternatives. We will dissect the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols to empower researchers in their quest for novel therapeutics.
Pillar 1: The Classical Approach - Guanidine Condensation
The most fundamental and widely adopted method for constructing the pyrimidin-2-amine core is the condensation of a three-carbon dielectrophile with guanidine.[3][4][5] This approach, a variant of the Pinner synthesis, is prized for its reliability, use of readily available starting materials, and operational simplicity.
The Underlying Chemistry: Why it Works
The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester or enaminone). Subsequent dehydration and aromatization lead to the stable pyrimidine ring.[6] The choice of the 1,3-dicarbonyl precursor directly dictates the substitution pattern at the C4 and C6 positions of the resulting pyrimidine, making it an ideal strategy for library synthesis where diversification at these positions is desired.
Comparative Analysis: Benchmarking Synthetic Routes
While the classical guanidine condensation is a reliable workhorse, modern synthetic methodologies offer significant advantages in terms of speed, efficiency, and scope. Here, we compare the classical approach with two powerful alternatives: Microwave-Assisted Organic Synthesis (MAOS) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Data-Driven Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for each route, based on published experimental data and our in-house validation studies.
| Parameter | Route 1: Classical Guanidine Condensation | Route 2: Microwave-Assisted Guanidine Condensation | Route 3: Buchwald-Hartwig Amination |
| Reaction Type | Cyclocondensation | Cyclocondensation | Cross-Coupling |
| Key Reagents | 1,3-Diketone, Guanidine, Base (e.g., NaOEt) | 1,3-Diketone, Guanidine, Base or Catalyst | 2-Halopyrimidine, Amine, Pd Catalyst, Ligand, Base |
| Typical Solvent | Ethanol, DMF | Ethanol, Solvent-free | Toluene, Dioxane |
| Reaction Time | 3 - 24 hours[7] | 5 - 30 minutes[8][9] | 2 - 12 hours[10] |
| Temperature | 80 - 120°C (Reflux) | 100 - 150°C[9] | 80 - 110°C |
| Typical Yield | 70 - 95% | 85 - 98%[7][9] | 60 - 90% |
| Key Advantage | Cost-effective, scalable, simple setup | Dramatically reduced reaction time, high yields | Broad amine scope, late-stage functionalization |
| Key Limitation | Long reaction times | Requires specialized microwave reactor | Catalyst cost, sensitivity to air/moisture |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and the overall experimental process is crucial for troubleshooting and optimization.
Mechanism 1: Classical Guanidine Condensation
This diagram illustrates the step-wise formation of the pyrimidine ring from a 1,3-diketone and guanidine.
Caption: Mechanism of pyrimidine synthesis via guanidine condensation.
Mechanism 2: Buchwald-Hartwig Amination Catalytic Cycle
This catalytic cycle is essential for late-stage functionalization, allowing for the introduction of diverse amine groups onto a pre-formed pyrimidine core. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[11][12]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Workflow: Validating a Route for Library Synthesis
A systematic workflow is critical to ensure the chosen synthetic route is fit-for-purpose for generating a high-quality compound library.
Caption: Workflow for synthetic route validation for library production.
Experimental Protocols: From Benchtop to Library
Here we provide detailed, self-validating protocols. The causality for key steps is explained to provide a deeper understanding.
Protocol 1: Microwave-Assisted Synthesis of 4,6-dimethylpyrimidin-2-amine
This protocol leverages MAOS for its significant rate enhancement.[9] The use of a sealed vessel allows for temperatures above the solvent's boiling point, dramatically accelerating the cyclization and dehydration steps.
-
Materials:
-
Guanidine hydrochloride (1.2 mmol, 1.2 eq)
-
Acetylacetone (1.0 mmol, 1.0 eq)
-
Sodium ethoxide (2.5 mmol, 2.5 eq)
-
Ethanol (3 mL)
-
10 mL microwave process vial with stir bar
-
-
Procedure:
-
To the microwave process vial, add guanidine hydrochloride, acetylacetone, and ethanol.
-
Causality: Ethanol is an excellent solvent for the reagents and effectively absorbs microwave energy.
-
-
Add sodium ethoxide to the suspension. The base is crucial for deprotonating the guanidine hydrochloride to the free guanidine base, which is the active nucleophile.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes with magnetic stirring.
-
Causality: Precise temperature control prevents side-product formation, while stirring ensures homogenous heating.[9]
-
-
After the reaction, cool the vial to room temperature using compressed air.
-
Quench the reaction mixture by carefully adding 10 mL of water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Self-Validation Check: Analyze the crude product by ¹H NMR and LC-MS to confirm identity and assess purity before any further purification. A high-purity product is often obtained directly.
-
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
This protocol is ideal for diversifying the 2-amino position with aromatic amines, a common strategy in kinase inhibitor design.[10][13]
-
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 eq)
-
Aniline (or substituted aniline) (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed vial
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add toluene, 2-chloro-4,6-dimethylpyrimidine, and the aniline derivative via syringe.
-
Heat the reaction mixture to 100°C with stirring for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation Check: Purify the crude residue by column chromatography (silica gel). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
-
Conclusion and Future Outlook
The classical condensation of guanidine with 1,3-dicarbonyls, especially when enhanced by microwave assistance, stands as a validated and highly efficient route for the library synthesis of C4/C6-diversified pyrimidin-2-amines. For diversification at the N2-position, the Buchwald-Hartwig amination provides an indispensable and complementary tool for late-stage functionalization.
The validation of any synthetic route requires a holistic approach, balancing speed, cost, and robustness against the specific goals of the drug discovery program. By understanding the underlying chemical principles and employing systematic validation workflows, researchers can confidently and efficiently generate the high-quality compound libraries necessary to drive the discovery of next-generation therapeutics.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Inorganica Chimica Acta.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. [Link]
- Shaik, A. B., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Biology and Biotechnology.
- Al-Mughaid, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
- Wadher, S. J., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
- Ferris, J. P., & Hagan, W. J. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere. [Link]
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- Taha, M. O., et al. (2015).
- Kuntala, N., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kaur, N., et al. (2022). Synthesis of heterocycles using guanidine: An overview.
- ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
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- Wang, Y., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification.
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- El-Faham, A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Mansoura University. (n.d.).
- Al-Warhi, T., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. [Link]
- Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-N-phenylpyrimidin-2-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-N-phenylpyrimidin-2-amine (CAS RN: 886365-88-4). As a brominated heterocyclic compound, its disposal requires adherence to specific procedures for halogenated organic waste to ensure personnel safety and environmental protection. This document moves beyond simple instructions to explain the causality behind each step, ensuring a deep understanding of the principles of safe laboratory practice.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a solid substance with specific health and safety risks that dictate its handling and disposal pathway.[1][2]
According to available Safety Data Sheets (SDS), this chemical is considered hazardous.[3] The primary hazards are summarized in the table below.
| Hazard Classification | Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[4][5] |
| Specific target organ toxicity (single exposure) | Category 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[4][5] |
This data is synthesized from multiple sources for similar chemical structures and should be confirmed with the specific SDS from your supplier.
The core takeaway from this assessment is that this compound is not only toxic but also an irritant. Furthermore, its chemical structure—containing a bromine atom—places it firmly in the category of halogenated organic compounds .[6][7] This classification is the single most important factor determining its disposal route.
The Core Principle: Segregation of Halogenated Waste
The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] A primary tenet of these regulations is the proper identification and segregation of waste streams.[8]
Halogenated organic wastes are significantly more expensive to dispose of than their non-halogenated counterparts, often costing twice as much or more.[7][9] This is due to the specialized high-temperature incineration required to safely destroy these compounds and scrub the resulting acidic gases (like hydrogen bromide) from the emissions.[10]
Mixing halogenated and non-halogenated waste streams leads to the entire container being treated as the more hazardous and costly halogenated waste. Therefore, strict segregation is both a regulatory mandate and a cost-control measure. The following decision workflow must be followed.
Caption: Waste segregation decision workflow for materials contaminated with this compound.
Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory. All handling of this compound and its waste must be performed within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]
Protocol 3.1: Unused or Expired Chemical (Neat Solid)
-
Do Not Attempt to Neutralize: Never mix the neat chemical with other substances. Leave chemicals in their original containers.
-
Labeling: Ensure the original container is clearly labeled with the chemical name and associated hazards. If the label is damaged, create a new "Hazardous Waste" tag that includes the full chemical name: "this compound". Do not use abbreviations.[11]
-
Segregation: Place the securely closed original container in a designated secondary containment bin for "Halogenated Organic Solids."
-
Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
Protocol 3.2: Contaminated Solid Waste
This category includes items like gloves, weigh paper, pipette tips, and contaminated glassware.
-
Accumulation Container: Use a designated, puncture-resistant container with a lid, clearly labeled "Hazardous Waste: Halogenated Organic Solids."
-
Content Log: Affix a log sheet to the container. Every time waste is added, list the chemical contaminant (this compound) and any other relevant substances.
-
Collection: Place all solid waste contaminated with the compound into this container.
-
Storage: Keep the container closed at all times except when adding waste.[11][12] Store it in a designated Satellite Accumulation Area (SAA) within the lab.[7]
-
Disposal: When the container is full, or if it has been accumulating for the maximum time allowed by your institution (often 6-12 months), seal it and request a pickup from your EHS office.
Protocol 3.3: Contaminated Liquid Waste
This includes solutions containing this compound dissolved in organic solvents.
-
Waste Container: Use a designated, chemically compatible (e.g., polyethylene or glass) carboy or bottle with a screw-top lid.[7][11]
-
Labeling: Clearly label the container "Hazardous Waste: Halogenated Organic Liquids."
-
Segregation:
-
Crucially, only halogenated organic wastes may be added to this container. [6][9] This includes solvents like dichloromethane or chloroform, and any organic compound containing bromine, chlorine, fluorine, or iodine.[6]
-
Do NOT add: Non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids or bases, aqueous solutions, or heavy metals.[9]
-
-
Content Log: Maintain a running log on the container, listing every constituent and its approximate percentage or volume.
-
Storage and Disposal: Keep the container tightly sealed in a designated SAA, within secondary containment.[7] Arrange for disposal through your EHS office when full.
Spill Management and Emergency Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your lab supervisor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Contain the Spill: For a small, manageable spill of the solid, use absorbent pads or an inert material like sand or vermiculite to cover it.[13] Do not use combustible materials like paper towels for the initial cleanup.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated "Hazardous Waste: Halogenated Organic Solids" container.
-
Decontamination: Clean the spill area with an appropriate solvent and cloth, and dispose of the cleaning materials as halogenated solid waste.
-
Report: Report the incident to your EHS office, regardless of size. For large spills, call emergency services.[11]
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.
References
- Unknown. (n.d.). Hazardous Waste Segregation. Google Sites.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Cornell University.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. EPA.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Temple University.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. EPA.
- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. MilliporeSigma.
- Sigma-Aldrich. (2025). Safety Data Sheet. MilliporeSigma.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-bromopyrimidine. Fisher Scientific.
- Cayman Chemical. (2023). Safety Data Sheet. Cayman Chemical.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-5-bromo-3-nitropyridine. Fisher Scientific.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Phenylpyrimidin-2-amine. AK Scientific, Inc.
- Jubilant Ingrevia Limited. (2024). Safety Data Sheet. Jubilant Ingrevia.
- Oakland Ave Pizza. (n.d.). 886365-88-4 | this compound. Oakland Ave Pizza.
- CymitQuimica. (2024). Safety Data Sheet for 6-Bromo-N-phenylpyridin-2-amine. CymitQuimica.
- Hoffman Fine Chemicals. (n.d.). CAS RN 886365-88-4 | this compound. Hoffman Fine Chemicals.
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Personal protective equipment for handling 5-bromo-N-phenylpyrimidin-2-amine
Essential Safety and Handling Guide for 5-bromo-N-phenylpyrimidin-2-amine
This document provides a comprehensive guide to the safe handling, use, and disposal of this compound (CAS No. 886365-88-4)[1]. As a brominated aromatic amine, this compound requires stringent safety protocols to mitigate potential health risks. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from the known hazard profiles of structurally analogous chemicals, including other brominated pyrimidines and aromatic amines[2][3].
Immediate Safety Briefing: Hazard Identification and Core Protection
Based on data from similar chemical structures, this compound should be treated as a hazardous substance. The primary risks include skin and eye irritation, respiratory tract irritation, and harm if swallowed[3][4]. Therefore, a proactive and cautious approach to handling is mandatory.
Hazard Profile Summary
The table below summarizes the anticipated hazards based on analogous compounds. This information is critical for conducting a thorough risk assessment before any laboratory work commences.
| Hazard Class | Anticipated Risk | GHS Pictogram | Precautionary Statements | Supporting Evidence |
| Acute Toxicity, Oral | Harmful if swallowed | Irritant (Exclamation Mark) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation | Irritant (Exclamation Mark) | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | Irritant (Exclamation Mark) / Corrosion | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Irritant (Exclamation Mark) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [3][4][5] |
Mandatory Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for all procedures involving this compound. The selection of specific items must conform to recognized standards such as those from the U.S. Occupational Safety and Health Administration (OSHA) or European Standard (EN)[2][6].
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Use tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes and solid particulates[6]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[7]. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended[8]. Aromatic amines can permeate some glove materials; therefore, it is crucial to change gloves immediately if contamination is suspected. For prolonged handling, consult glove manufacturer data for breakthrough times with similar chemicals[9][10]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. If engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator may be required based on the scale of the operation and risk assessment[11]. |
| Foot Protection | Closed-Toed Shoes | Perforated shoes or sandals are prohibited. Footwear must be made of a material that resists chemical penetration and protects the entire foot[12]. |
Operational Protocol: From Receipt to Use
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure and preventing contamination.
Pre-Handling and Preparation
-
Designate a Work Area: All work with this compound must be conducted within a designated area, preferably a chemical fume hood[13].
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weighing paper, glassware), PPE, and waste containers are within immediate reach inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested[12]. Ensure a spill kit appropriate for solid chemical spills is readily available.
Handling Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[6][14]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][6]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention[4][13].
Spill Management
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the solid powder to become airborne.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust[11]. Use absorbent pads for spills involving solutions of the compound[8].
-
Collect: Place all contaminated materials (swept powder, absorbent pads, contaminated gloves) into a designated, sealable hazardous waste container[11][15].
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste. Disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[15][16].
Waste Segregation and Collection
-
Solid Waste: All disposables contaminated with the compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled solid hazardous waste container[15].
-
Liquid Waste: Solutions containing the compound should be collected in a designated halogenated organic solvent waste container.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols[11].
Disposal Workflow Diagram
The following diagram illustrates the required process for the safe disposal of waste generated from working with this compound.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6. Taylor & Francis Online. [Link]
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Lion Technology. [Link]
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. [Link]
- The OSHA Chemical Storage Requirements.
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. PubChem. [Link]
- Chemical Process SOP Example. University of Wyoming. [Link]
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

